molecular formula C10H7ClFNO B1356456 2-(Chloromethyl)-8-fluoro-4(1H)-quinolinone CAS No. 946755-53-9

2-(Chloromethyl)-8-fluoro-4(1H)-quinolinone

Cat. No.: B1356456
CAS No.: 946755-53-9
M. Wt: 211.62 g/mol
InChI Key: UCPTYOSWWVWFAC-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-8-fluoro-4(1H)-quinolinone (CAS 946755-53-9) is a fluorinated quinolinone derivative serving as a valuable chemical intermediate in medicinal chemistry and antibacterial research. It features a reactive chloromethyl group at the 2-position and a fluorine atom at the 8-position of the quinolinone scaffold. The quinolinone core is a privileged structure in drug discovery, notably forming the basis of synthetic quinolone and fluoroquinolone antibiotics . These antibiotics target the bacterial enzymes DNA gyrase and topoisomerase IV, stabilizing a complex that leads to double-stranded DNA breaks and cell death . The reactive chloromethyl group on this compound makes it a versatile building block for chemical synthesis. Research indicates that similar chloromethyl-quinazolinone derivatives can be used to create hybrid molecules by attaching them to the piperazine ring of established fluoroquinolone antibiotics like ciprofloxacin . Such modifications aim to develop novel agents to overcome rising bacterial resistance, with some synthesized hybrids showing significantly enhanced potency against Gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA) . This compound is intended for research applications only, specifically for the design, synthesis, and structure-activity relationship (SAR) study of new therapeutic candidates. It is not for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

2-(chloromethyl)-8-fluoro-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClFNO/c11-5-6-4-9(14)7-2-1-3-8(12)10(7)13-6/h1-4H,5H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCPTYOSWWVWFAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)F)NC(=CC2=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50589830
Record name 2-(Chloromethyl)-8-fluoroquinolin-4(1H)-one
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Molecular Weight

211.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

946755-53-9
Record name 2-(Chloromethyl)-8-fluoro-4(1H)-quinolinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=946755-53-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Chloromethyl)-8-fluoroquinolin-4(1H)-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2-(Chloromethyl)-8-fluoro-4(1H)-quinolinone CAS number and properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-(Chloromethyl)-8-fluoro-4(1H)-quinolinone

Introduction

The quinolinone scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2] The introduction of a fluorine atom and a reactive chloromethyl group into the quinolinone structure, as seen in this compound, creates a versatile building block for the synthesis of novel therapeutic agents. The fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity, while the chloromethyl group serves as a key handle for introducing diverse functionalities through nucleophilic substitution.[3] This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of this compound for researchers in drug discovery and development.

Chemical Identity and Physicochemical Properties

This compound is a solid compound at room temperature.[4] Its core identity and key physicochemical properties are summarized in the table below.

PropertyValueSource
CAS Number 946755-53-9[4][5][6]
IUPAC Name 2-(chloromethyl)-8-fluoro-1H-quinolin-4-one[4][6]
Molecular Formula C₁₀H₇ClFNO[4][5][6]
Molecular Weight 211.62 g/mol [4][5][6]
Appearance Solid[4]
Purity ≥95.0%[4]
Boiling Point 304.5 ± 42.0 °C (Predicted)[5]
Density 1.350 ± 0.06 g/cm³ (Predicted)[5]
pKa -0.07 ± 0.70 (Predicted)[5]

Synthesis and Mechanistic Considerations

A potential synthetic pathway could start from 2-fluoroaniline. The general steps would be:

  • Acylation: Reaction of 2-fluoroaniline with a suitable acylating agent, such as chloroacetyl chloride, to introduce the chloromethylcarbonyl group.

  • Friedel-Crafts Acylation: Introduction of an acetyl group at the ortho position to the amino group.

  • Camps Cyclization: Intramolecular condensation of the resulting N-(2-acetyl-6-fluorophenyl)-2-chloroacetamide in the presence of a base to yield the final quinolinone ring system.

Synthetic_Workflow_for_this compound cluster_0 Starting Materials cluster_1 Intermediate Synthesis cluster_2 Final Product 2-fluoroaniline 2-fluoroaniline Intermediate_Amide N-(2-acetyl-6-fluorophenyl) -2-chloroacetamide 2-fluoroaniline->Intermediate_Amide Acylation & Friedel-Crafts Chloroacetyl_chloride Chloroacetyl_chloride Chloroacetyl_chloride->Intermediate_Amide Final_Product This compound Intermediate_Amide->Final_Product Base-catalyzed Camps Cyclization

Caption: Proposed synthetic workflow for this compound via Camps cyclization.

Reactivity and Synthetic Utility

The primary site of reactivity in this compound is the chloromethyl group at the 2-position. This group is an excellent electrophile, making the molecule a valuable synthon for introducing the 8-fluoro-4-oxo-1,4-dihydroquinolin-2-yl)methyl moiety into various molecules through nucleophilic substitution reactions.

Common nucleophiles that can react with the chloromethyl group include:

  • Amines (primary and secondary) to form aminomethyl derivatives.

  • Thiols to form thiomethyl ethers.

  • Alcohols or phenols to form ethers.

  • Azides to form azidomethyl derivatives, which can be further modified (e.g., via click chemistry or reduction to amines).

This reactivity allows for the generation of a large library of derivatives for structure-activity relationship (SAR) studies in drug discovery.

Reactivity_of_this compound cluster_nucleophiles Nucleophiles cluster_products Products Core This compound Amine_Product Aminomethyl Derivative Core->Amine_Product Nucleophilic Substitution Thiol_Product Thiomethyl Ether Core->Thiol_Product Nucleophilic Substitution Alcohol_Product Ether Derivative Core->Alcohol_Product Nucleophilic Substitution Azide_Product Azidomethyl Derivative Core->Azide_Product Nucleophilic Substitution Amine R₂NH Amine->Amine_Product Thiol RSH Thiol->Thiol_Product Alcohol ROH Alcohol->Alcohol_Product Azide N₃⁻ Azide->Azide_Product

Caption: Reactivity of the chloromethyl group towards various nucleophiles.

Potential Applications in Drug Discovery

The quinolinone ring system is a cornerstone of many antibacterial agents, particularly the fluoroquinolones.[1][7] These drugs typically function by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[1] The presence of both a quinolinone core and a fluorine atom in this compound suggests its potential as a scaffold for developing new antibacterial agents, potentially effective against multidrug-resistant strains.[2]

Beyond antibacterial applications, quinolinone derivatives have been investigated for a range of other therapeutic areas, including:

  • Anticancer activity [1]

  • Antiviral activity (e.g., HIV integrase inhibition) [1]

  • Antifungal activity [2]

The ability to easily derivatize the chloromethyl group allows for the systematic exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties for these and other therapeutic targets.

Analytical Characterization

A comprehensive analytical characterization is essential to confirm the structure and purity of this compound. Below are the expected features from standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons on the quinolinone ring, a singlet for the C-3 proton, a singlet for the chloromethyl protons (-CH₂Cl), and a broad singlet for the N-H proton. The aromatic protons will exhibit splitting patterns influenced by the fluorine substituent.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon (C-4), the carbons of the quinolinone ring system, and the chloromethyl carbon. The carbons in the vicinity of the fluorine atom will show C-F coupling.

Infrared (IR) Spectroscopy

The IR spectrum should exhibit characteristic absorption bands for:

  • N-H stretching (around 3200-3400 cm⁻¹)

  • C=O stretching of the quinolone carbonyl (around 1640-1680 cm⁻¹)

  • C=C stretching of the aromatic ring (around 1450-1600 cm⁻¹)

  • C-F stretching (around 1000-1350 cm⁻¹)

  • C-Cl stretching (around 600-800 cm⁻¹)

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The high-resolution mass spectrum should show the molecular ion peak corresponding to the exact mass of C₁₀H₇ClFNO. The isotopic pattern of the molecular ion will be characteristic of a molecule containing one chlorine atom (an M+2 peak approximately one-third the intensity of the molecular ion peak).

Safety and Handling

This compound is classified as a hazardous substance.[4] Researchers and laboratory personnel must handle this compound with appropriate safety precautions in a well-ventilated area or chemical fume hood.

Hazard Statements: [4]

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Measures: [4]

  • Wear protective gloves, clothing, and eye/face protection.

  • Avoid breathing dust, fume, gas, mist, vapors, or spray.

  • Wash skin thoroughly after handling.

  • Do not eat, drink, or smoke when using this product.

  • In case of contact with eyes, rinse cautiously with water for several minutes.

  • If swallowed, immediately call a poison center or doctor.

Conclusion

This compound is a valuable and versatile building block for chemical synthesis and drug discovery. Its combination of a fluorinated quinolinone core and a reactive chloromethyl group provides a strategic starting point for the development of novel compounds with potential therapeutic applications, particularly in the area of infectious diseases. A thorough understanding of its properties, synthesis, reactivity, and handling is crucial for its effective and safe utilization in a research setting.

References

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • PubChem. (n.d.). 2-(Chloromethyl)-8-fluoroquinolin-4(1H)-one. Retrieved from [Link]

  • MDPI. (2000). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 5(10), 1225-1233. Retrieved from [Link]

  • PubMed Central. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Retrieved from [Link]

  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Retrieved from [Link]

  • PubChem. (n.d.). Quinolinone, 8. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, D2O, experimental) (HMDB0000232). Retrieved from [Link]

  • SpectraBase. (n.d.). 8-Fluoro-quinoline. Retrieved from [Link]

  • PubChem. (n.d.). 8-chloro-4-(chloromethyl)-1H-quinolin-2-one. Retrieved from [Link]

  • PubMed Central. (2022). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 2(1H)-Quinolinone. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 2(1H)-Quinolinone. Retrieved from [Link]

  • MDPI. (2024). An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. Organics, 5(1), 1-25. Retrieved from [Link]

  • PubMed Central. (2023). Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains. Retrieved from [Link]

  • PubMed. (2003). A novel antibacterial 8-chloroquinolone with a distorted orientation of the N1-(5-amino-2,4-difluorophenyl) group. Journal of Medicinal Chemistry, 46(10), 1845-1855. Retrieved from [Link]

  • MDPI. (2020). Synthesis of 4-hydroxy-2(1H)-quinolinone (1) from aniline and Meldrum's acid (9). Molecules, 25(21), 5129. Retrieved from [Link]

  • PubChem. (n.d.). 8-Fluoroquinoline. Retrieved from [Link]

  • ResearchGate. (2000). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Quinoline. Retrieved from [Link]

  • ResearchGate. (2014). 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and Reactions. Retrieved from [Link]

Sources

synthesis of 2-(Chloromethyl)-8-fluoro-4(1H)-quinolinone

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 2-(Chloromethyl)-8-fluoro-4(1H)-quinolinone

Introduction

The quinolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its unique bicyclic system, comprising a fused benzene and pyridine ring, offers a versatile platform for developing therapeutic agents.[2] The introduction of a fluorine atom at the 8-position and a reactive chloromethyl group at the 2-position creates this compound, a key intermediate for synthesizing novel drug candidates. The fluorine moiety can enhance metabolic stability and binding affinity, while the chloromethyl group serves as an electrophilic handle for facile nucleophilic substitution, allowing for the construction of diverse molecular libraries.

This guide provides a comprehensive overview of a robust synthetic strategy for this compound, designed for researchers and professionals in drug development. The narrative focuses on the causality behind experimental choices, providing not just a protocol but a framework for understanding and adapting the synthesis.

Retrosynthetic Analysis

A logical retrosynthetic approach simplifies the synthesis into manageable steps. The target molecule is disconnected at the C-Cl bond, revealing a 2-methylquinolinone precursor. This intermediate is further deconstructed via the well-established Gould-Jacobs reaction, which builds the quinolinone core from an aniline and a β-ketoester.

G target This compound intermediate1 8-Fluoro-4-hydroxy-2-methylquinoline target->intermediate1 Side-Chain Chlorination precursors 2-Fluoroaniline + Ethyl Acetoacetate intermediate1->precursors Gould-Jacobs Reaction

Caption: Retrosynthetic pathway for the target compound.

Part 1: Synthesis of the 8-Fluoro-4-hydroxy-2-methylquinoline Core

The cornerstone of this synthesis is the construction of the fluorinated quinolinone ring system. The Gould-Jacobs reaction is a classic and effective method for this transformation, involving the condensation of an aniline with a malonic ester derivative followed by thermal cyclization.[2][3]

Mechanistic Overview: The Gould-Jacobs Reaction

The reaction proceeds in two main stages. First, 2-fluoroaniline attacks diethyl ethoxymethylenemalonate (or a similar β-ketoester like ethyl acetoacetate in the Conrad-Limpach variation), followed by the elimination of ethanol to form a stable enamine intermediate.[3][4] The second stage is a high-temperature, intramolecular cyclization. This thermal electrocyclization is typically carried out in a high-boiling point solvent, such as diphenyl ether, to achieve the necessary activation energy, followed by tautomerization to yield the stable 4-hydroxyquinoline product.[2][3][5]

G cluster_0 Step 1: Condensation cluster_1 Step 2: Thermal Cyclization A 2-Fluoroaniline C Enamine Intermediate A->C B Ethyl Acetoacetate B->C D Intramolecular Cyclization (Heat) C->D High-Boiling Solvent E 8-Fluoro-4-hydroxy-2-methylquinoline D->E Tautomerization

Sources

Introduction: The Strategic Importance of the 8-Fluoro Substituent

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of 8-Fluoro-4-Quinolone Derivatives

The 4-quinolone core is a foundational scaffold in the development of synthetic antibacterial agents. Since the discovery of nalidixic acid, medicinal chemists have systematically modified this bicyclic system to enhance potency, broaden the spectrum of activity, and improve pharmacokinetic profiles. The introduction of a fluorine atom at the C-6 position was a monumental leap, giving rise to the highly successful fluoroquinolone class.[1][2] More nuanced modifications, however, have continued to refine the therapeutic potential of these molecules. Among the most strategic of these is the incorporation of a fluorine atom at the C-8 position.

This guide provides a detailed exploration of the biological activity of 8-fluoro-4-quinolone derivatives. We will dissect their mechanism of action, analyze the critical structure-activity relationships (SAR) governed by the C-8 substituent, and examine their antibacterial spectrum and the challenges posed by resistance. Furthermore, this guide will furnish researchers with detailed experimental protocols for synthesis and evaluation, offering a practical framework for the continued development of this important class of compounds.

Chapter 1: The Core Mechanism of Action - Dual Inhibition of Bacterial Topoisomerases

The bactericidal activity of 8-fluoro-4-quinolone derivatives, like other fluoroquinolones, stems from their ability to inhibit two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[3][4][] These enzymes are critical for managing DNA topology during replication, transcription, and repair. By binding to the enzyme-DNA complex, quinolones trap the enzymes in a state where they have cleaved the DNA but cannot reseal the break. This stabilization of the "cleavable complex" leads to the accumulation of double-strand DNA breaks, which halts DNA replication and ultimately triggers cell death.[3][6][7]

The primary target can differ between bacterial types.

  • In Gram-negative bacteria , DNA gyrase is typically the primary target.[6][8]

  • In Gram-positive bacteria , topoisomerase IV is often the more susceptible target.[6][8]

Interestingly, the presence of a halogen, such as fluorine, at the C-8 position can shift the initial target preference. For instance, the 8-fluoro-substituted sparfloxacin was shown to have DNA gyrase as its primary target, a modification that can influence its activity spectrum.[4]

Mechanism_of_Action cluster_0 Bacterial Cell Quinolone 8-Fluoro-4-Quinolone Derivative EnzymeDNA Enzyme-DNA Complex (Gyrase or Topo IV) Quinolone->EnzymeDNA Binds to CleavedComplex Stabilized Ternary Cleavage Complex EnzymeDNA->CleavedComplex Traps enzyme after DNA cleavage DSB Double-Strand DNA Breaks CleavedComplex->DSB Prevents resealing ReplicationBlock DNA Replication Blocked DSB->ReplicationBlock CellDeath Bactericidal Effect (Cell Death) ReplicationBlock->CellDeath

Caption: Mechanism of action for 8-fluoro-4-quinolone derivatives.

Chapter 2: Structure-Activity Relationships (SAR) - The Impact of Core Substituents

The biological activity of a quinolone is a finely tuned consequence of the various substituents on its core structure. While the 4-oxo and 3-carboxyl groups are essential for binding to the DNA gyrase, modifications at other positions dictate the compound's potency, spectrum, and pharmacokinetic properties.[2][9]

  • N-1 Position: A cyclopropyl group is often optimal, enhancing potency against a wide range of bacteria.[10] Other small alkyl groups like ethyl are also effective.

  • C-6 Position: The presence of a fluorine atom is a hallmark of modern fluoroquinolones, dramatically increasing antibacterial potency by improving both DNA gyrase binding and cell penetration.[11]

  • C-7 Position: This position is crucial for modulating the spectrum of activity and potency. The introduction of a piperazine moiety or other aminopyrrolidines is essential for broad-spectrum activity.[2]

  • C-8 Position: The C-8 substituent significantly influences activity and pharmacokinetics. A halogen (F or Cl) at this position generally improves oral absorption and can enhance in vivo activity.[2][11] Specifically, an 8-fluoro group offers good potency against Gram-negative pathogens, whereas an 8-methoxy group tends to improve activity against Gram-positive bacteria.[2] However, a key trade-off is that derivatives with a halogen at position 8 exhibit the highest potential for phototoxicity.[12]

SAR_Diagram cluster_0 N1 N-1: Potency (Cyclopropyl is optimal) C8 C-8: Pharmacokinetics & Spectrum (Fluoro improves absorption; Methoxy boosts Gram+ activity) C7 C-7: Spectrum & Potency (Piperazine is key) C6 C-6: Potency (Fluorine is critical) Core

Caption: Key structure-activity relationships of the 4-quinolone scaffold.

Quantitative SAR Data Summary

The following table summarizes the general effects of substitutions at key positions on the 4-quinolone nucleus.

PositionCommon Substituent(s)Impact on Biological ActivityReference(s)
N-1 Cyclopropyl, Ethyl, DifluorophenylOptimal for potent, broad-spectrum activity.[2]
C-5 Amino, MethylCan be beneficial for antibacterial activity.[9]
C-6 FluorineDramatically increases potency and cell penetration.[11]
C-7 Piperazine, Pyrrolidine ringsEssential for broad-spectrum activity and potency.
C-8 Fluorine, ChlorineImproves oral absorption and in vivo activity.[2][11]
C-8 MethoxyEnhances activity against Gram-positive bacteria.[2]

Chapter 3: Spectrum of Antibacterial Activity

8-Fluoro-4-quinolone derivatives generally possess a broad spectrum of activity, encompassing both Gram-positive and Gram-negative bacteria.[13] The specific spectrum and potency are heavily influenced by the C-7 substituent in combination with the C-8 fluorine. For instance, the introduction of more lipophilic groups at the C-7 position in an 8-nitrofluoroquinolone scaffold shifted activity towards Gram-positive bacteria like S. aureus.[14][15]

Comparative In Vitro Activity

The Minimum Inhibitory Concentration (MIC) is the standard metric for quantifying in vitro antibacterial potency. The table below presents representative MIC90 values (the concentration required to inhibit 90% of isolates) for an 8-fluoro derivative compared to other quinolones.

OrganismQA-241 (8-Fluoro Derivative)CiprofloxacinOfloxacin
Enterobacteriaceae≤2 µg/mL4-16x more active2x more active
P. aeruginosaLess active than Cipro--
S. aureus (incl. MRSA)1 µg/mL--
Streptococcus spp.4 µg/mL--
H. influenzae≤0.03 µg/mL--
Data synthesized from a comparative study on QA-241.[16]

These data illustrate that while 8-fluoro derivatives can exhibit excellent potency against key pathogens, particularly staphylococci and streptococci, their activity against specific organisms like P. aeruginosa may be lower than that of other established fluoroquinolones like ciprofloxacin.[16]

Chapter 4: The Challenge of Resistance

The widespread use of fluoroquinolones has inevitably led to the emergence of bacterial resistance, a significant clinical challenge.[8] Resistance to 8-fluoro-4-quinolone derivatives arises primarily through two mechanisms:

  • Alterations in Target Enzymes: The most common mechanism involves spontaneous mutations in the genes encoding DNA gyrase (gyrA, gyrB) and topoisomerase IV (parC, parE).[3][17] These mutations, typically occurring in a specific region known as the quinolone resistance-determining region (QRDR), reduce the binding affinity of the quinolone to the enzyme-DNA complex.[3][17] High-level resistance often requires mutations in both target enzymes.[3]

  • Reduced Drug Accumulation: Bacteria can limit the intracellular concentration of quinolones by either reducing uptake (e.g., through mutations in porin channels) or by actively pumping the drug out of the cell using multidrug efflux pumps.[3][18]

Additionally, plasmid-mediated resistance mechanisms, such as Qnr proteins that protect the target enzymes from quinolone action, can confer low-level resistance.[8][18] While this low-level resistance may not be clinically significant on its own, it provides a background that facilitates the selection of higher-level mutational resistance.[8]

Chapter 5: Beyond Bacteria - Non-Classical Biological Activities

While primarily known for their antibacterial effects, the 4-quinolone scaffold has shown potential for other therapeutic applications. Some derivatives have been reported to display "nonclassical" biological activities, including antitumor and antiviral properties.[19] This expanded activity is often linked to their ability to inhibit eukaryotic topoisomerase II enzymes, which are structurally related to their bacterial counterparts.[19] The structural modifications responsible for transforming an antibacterial agent into a potent anticancer or antiviral agent are an active area of research, highlighting the versatility of the 8-fluoro-4-quinolone framework.[19]

Chapter 6: Experimental Cornerstones - Synthesis and Evaluation

The development of novel 8-fluoro-4-quinolone derivatives relies on robust synthetic chemistry and standardized biological evaluation protocols.

General Synthetic Protocol

The synthesis of C-7 substituted 8-fluoro-4-quinolone derivatives often starts from a pre-formed quinolone nucleus containing a leaving group (e.g., chlorine) at the C-7 position. The key final step is a nucleophilic aromatic substitution reaction.

Objective: To synthesize a C-7 amino-substituted 1-cyclopropyl-6,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivative.

Step-by-Step Methodology:

  • Starting Material Preparation: Begin with a suitable synthon, such as 7-chloro-1-cyclopropyl-6,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid. The synthesis of this core structure is a multi-step process often starting from substituted anilines.[14][20]

  • Reaction Setup: In a round-bottom flask, dissolve the C-7 chloro quinolone synthon (1 equivalent) in a suitable solvent like dimethyl sulfoxide (DMSO) or pyridine.[21]

  • Nucleophile Addition: Add the desired primary or secondary amine (e.g., a substituted piperazine or another amine appendage) to the reaction mixture, typically in a slight excess (1.1-1.5 equivalents).

  • Reaction Conditions: Heat the mixture under reflux. The temperature and reaction time will vary depending on the nucleophilicity of the amine and the reactivity of the substrate, but can range from 70°C to 160°C for several hours to several days.[14][21] The presence of an electron-withdrawing group at C-8 (like nitro, or in our case, fluoro) can facilitate this substitution step.[14][15][20]

  • Work-up and Purification: After the reaction is complete (monitored by TLC), cool the mixture to room temperature. Precipitate the product by adding water or an appropriate anti-solvent.

  • Isolation: Collect the solid product by vacuum filtration and wash it with water and then a small amount of a cold organic solvent (e.g., ethanol) to remove impurities.[20]

  • Characterization: Dry the purified product under vacuum. Confirm the structure and purity using analytical techniques such as NMR (¹H, ¹³C, ¹⁹F), IR spectroscopy, and Mass Spectrometry (MS).[14][20]

Protocol for In Vitro Antibacterial Activity Assessment (Broth Microdilution)

The broth microdilution method is a standardized technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Objective: To determine the MIC of a test compound against a panel of bacterial strains.

Materials:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial inoculum standardized to ~5 x 10⁵ CFU/mL

  • Test compound stock solution (e.g., in DMSO)

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Negative control (broth only) and sterility control wells

Step-by-Step Methodology:

  • Compound Dilution: Prepare a serial two-fold dilution of the test compound in CAMHB directly in the 96-well plate. For example, starting from a concentration of 64 µg/mL down to 0.06 µg/mL.

  • Inoculation: Add a standardized bacterial inoculum to each well (except the sterility control) to achieve a final concentration of ~5 x 10⁵ CFU/mL.

  • Incubation: Cover the plates and incubate at 35-37°C for 16-20 hours under ambient air conditions.

  • Reading Results: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the bacteria. This can be assessed visually or with a plate reader.

  • Validation: The results are considered valid if the positive control antibiotic MIC is within its acceptable range for the quality control strain (e.g., E. coli ATCC 25922, S. aureus ATCC 29213) and the negative/sterility controls show no growth.

Workflow cluster_0 Drug Discovery & Evaluation Workflow Synthesis Chemical Synthesis of Derivatives Purification Purification & Characterization (NMR, MS) Synthesis->Purification InVitro In Vitro Evaluation Purification->InVitro MIC MIC Determination (Antibacterial Spectrum) InVitro->MIC Toxicity Cytotoxicity Assays InVitro->Toxicity InVivo In Vivo Efficacy (Animal Models) MIC->InVivo Promising Candidates Toxicity->InVivo PK Pharmacokinetics (ADME) InVivo->PK Lead Lead Optimization PK->Lead

Caption: General workflow for the development of novel quinolone derivatives.

Chapter 7: Toxicological Profile

While generally well-tolerated, fluoroquinolones are associated with a range of potential adverse effects, including gastrointestinal and central nervous system (CNS) reactions.[12][22] A key toxicological concern specifically for quinolones with a halogen at the C-8 position is phototoxicity.[12] Compounds like sparfloxacin and lomefloxacin, which feature a C-8 halogen, show a higher potential for such skin reactions upon exposure to UV light.[12] Another notable toxicity observed in preclinical studies with juvenile animals is chondrotoxicity (damage to cartilage), which has limited their use in pediatric populations.[12][23]

Conclusion and Future Outlook

The 8-fluoro-4-quinolone derivatives represent a chemically refined and therapeutically important subclass of antibacterial agents. The C-8 fluorine substituent exerts significant influence over the molecule's biological activity, improving pharmacokinetic properties like oral absorption and modulating the antibacterial spectrum. Their potent dual-targeting mechanism against DNA gyrase and topoisomerase IV makes them effective bactericidal agents against a broad range of pathogens.

However, the persistent challenges of bacterial resistance and the inherent potential for toxicities, such as phototoxicity, necessitate continued research. Future efforts in this field should focus on:

  • Designing novel C-7 substituents to overcome existing resistance mechanisms and further broaden the antibacterial spectrum.

  • Exploring modifications at the C-8 position to mitigate toxicity while retaining beneficial pharmacokinetic properties.

  • Investigating hybrid molecules that combine the quinolone scaffold with other pharmacophores to create multi-target agents with a lower propensity for resistance development.[24]

By leveraging the deep understanding of the structure-activity relationships outlined in this guide, researchers and drug development professionals can continue to innovate, designing the next generation of 8-fluoro-4-quinolone derivatives to combat the evolving threat of infectious diseases.

References

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  • Synthesis and Antibacterial Properties of New 8-Nitrofluoro quinolone Derivatives. National Institutes of Health (NIH). Available at: [Link]

  • Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance. Cold Spring Harbor Perspectives in Medicine. Available at: [Link]

  • Structure-activity relationships of the fluoroquinolones. ASM Journals. Available at: [Link]

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  • Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents. ResearchGate. Available at: [Link]

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  • Lipophilic quinolone derivatives: Synthesis and in vitro antibacterial evaluation. PubMed. Available at: [Link]

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  • In vitro and in vivo activity of NY-198, a new difluorinated quinolone. National Institutes of Health (NIH). Available at: [Link]

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  • Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. RSC Publishing. Available at: [Link]

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A Technical Guide to the Mechanism of Action of 2-(Chloromethyl)-8-fluoro-4(1H)-quinolinone: A Covalent Inhibition Strategy

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 4-quinolinone core is a privileged scaffold in medicinal chemistry, forming the foundation of potent antibacterial agents and other therapeutics.[1][2] The compound 2-(Chloromethyl)-8-fluoro-4(1H)-quinolinone represents a strategic evolution of this scaffold, integrating a reactive electrophilic "warhead" to achieve irreversible target engagement. This guide posits a mechanism of action centered on covalent inhibition, where the quinolinone moiety provides target specificity, and the 2-(chloromethyl) group acts as an alkylating agent to form a permanent bond with a nucleophilic residue within the target's active site. We will dissect this proposed mechanism, outline robust experimental protocols for its validation, and provide the conceptual framework for researchers investigating this and similar covalent molecules.

Introduction: The Convergence of a Privileged Scaffold and a Reactive Moiety

The 4-quinolinone structure is of significant biological interest, most notably as the core of the fluoroquinolone antibiotics, which revolutionized the treatment of bacterial infections by targeting DNA gyrase and topoisomerase IV.[3][4][5] These enzymes are essential for bacterial DNA replication, and their inhibition leads to rapid cell death.[6][7] Modifications to the quinolone ring at positions 1, 6, 7, and 8 have been extensively explored to modulate potency, spectrum of activity, and pharmacokinetic properties.[8][9] The inclusion of a fluorine atom, as seen in the subject molecule at position 8, is a classic strategy to enhance the potency of this class of compounds.[4]

Distinct from the non-covalent mechanism of traditional fluoroquinolones, the defining feature of this compound is the C-2 substituted chloromethyl group. This group is a potent electrophile, structurally analogous to warheads like chloromethyl ketones, which have recently been identified as highly effective in the discovery of novel covalent antibiotics.[10][11] This structural feature strongly suggests a mechanism of action based on covalent inhibition , a strategy of growing importance in drug discovery for achieving high potency, prolonged duration of action, and overcoming drug resistance.[12][13]

This guide synthesizes these structural observations into a central hypothesis: the molecule functions as a targeted covalent inhibitor, leveraging the quinolinone scaffold for target recognition and the chloromethyl group for irreversible inactivation.

Proposed Mechanism of Action: Targeted Covalent Alkylation

The mechanism of action can be conceptualized as a two-step process:

  • Reversible Binding (Target Recognition): Initially, the this compound molecule reversibly binds to the target protein's active site. This binding is driven by non-covalent interactions (e.g., hydrogen bonding, hydrophobic interactions, π-stacking) dictated by the quinolinone scaffold, which positions the reactive chloromethyl group in close proximity to a key nucleophilic amino acid residue.

  • Irreversible Covalent Bonding (Inactivation): Following initial binding, the electrophilic carbon of the chloromethyl group is attacked by a nucleophilic residue (e.g., the thiol of cysteine, the imidazole of histidine, or the amine of lysine) in the protein's active site. This results in the formation of a stable covalent bond and the displacement of the chloride leaving group. This alkylation event permanently modifies the protein, leading to its irreversible inactivation.

This proposed mechanism is depicted in the signaling pathway diagram below.

Covalent Inhibition Mechanism E_S Enzyme-Substrate Complex (Non-covalent) E Target Protein (E) + Inhibitor (I) E_S->E E_I Covalently Modified Enzyme (Inactive) E_S->E_I k_inact (Alkylation) E->E_S Inhibitor Quinolinone-CH₂Cl Complex [Enzyme-Nu: ... Quinolinone-CH₂Cl] Enzyme_Nu Enzyme-Nu: Covalent_Adduct Enzyme-Nu-CH₂-Quinolinone + Cl⁻ caption Proposed two-step covalent inhibition pathway.

Caption: Proposed two-step covalent inhibition pathway.

Experimental Validation Framework

A core tenet of scientific integrity is the ability to validate a hypothesis through empirical evidence. The following section outlines a series of self-validating experimental protocols designed to rigorously test the proposed covalent mechanism of action.

Workflow for Target Identification and Validation

The primary objective is to identify the specific protein target(s) of the compound and confirm the mode of inhibition. An integrated chemical proteomics and biochemical approach is the gold standard for this purpose.

Experimental_Workflow cluster_discovery Target Discovery cluster_validation Target Validation A Phase 1: Target Discovery (Proteome-wide) B Cell Lysate Incubation with Compound A->B C Proteolysis (e.g., Trypsin) B->C D LC-MS/MS Analysis C->D E Data Analysis: Identify Covalently Modified Peptides D->E F Phase 2: Target Validation (Biochemical & Genetic) E->F  Identified  Target G Recombinant Protein Expression & Purification F->G H Enzyme Kinetics Assay (Time-dependent Inhibition) G->H I Intact Protein MS (Confirm 1:1 Adduct) G->I J Site-Directed Mutagenesis (e.g., Cys -> Ala) G->J K Assay with Mutant Protein (Test for Loss of Potency) J->K

Caption: Integrated workflow for covalent drug target discovery and validation.

Protocol 1: Covalent Target Identification by Mass Spectrometry

This protocol aims to identify the protein target(s) by detecting the specific mass shift caused by covalent modification.

Objective: To identify peptides covalently modified by this compound in a complex proteome.

Methodology:

  • Lysate Preparation: Prepare a fresh, clarified cell lysate from the biological system of interest (e.g., E. coli for antibacterial studies, a human cancer cell line for anticancer studies).

  • Compound Incubation: Treat the lysate with the test compound (typically 1-10 µM) and a vehicle control (e.g., DMSO) in parallel. Incubate for a defined period (e.g., 1 hour) at a controlled temperature (e.g., 37°C).

  • Protein Denaturation and Reduction: Denature the proteins using urea and reduce disulfide bonds with dithiothreitol (DTT).

  • Alkylation: Cap all remaining free cysteine residues with a light-isotope alkylating agent like iodoacetamide (IAM) in the control sample and a heavy-isotope IAM in the compound-treated sample for comparative analysis (optional, for advanced quantitation).

  • Proteolysis: Digest the proteins into peptides using a sequence-specific protease, such as trypsin.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixtures using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Use specialized software to search the MS/MS spectra against a protein database. Specifically, search for peptides containing a mass shift corresponding to the addition of the quinolinone moiety (C₁₀H₇FNO, molecular weight ≈ 176.05 Da) on nucleophilic residues (Cys, His, Lys).

Protocol 2: Biochemical Assay for Irreversible Inhibition

This protocol validates the covalent nature of the interaction with a purified target protein.

Objective: To determine if the compound exhibits time-dependent inhibition, a hallmark of irreversible inhibitors.

Methodology:

  • Protein Purification: Express and purify the candidate target protein identified in Protocol 1.

  • Assay Development: Establish a functional assay to measure the activity of the purified protein (e.g., a fluorescence-based assay for a kinase or a coupled enzyme assay for a metabolic enzyme).

  • Time-Dependency Test:

    • Pre-incubate the purified enzyme with various concentrations of the inhibitor for different lengths of time (e.g., 0, 15, 30, 60 minutes).

    • Initiate the enzymatic reaction by adding the substrate.

    • Measure the initial reaction velocity for each condition.

  • Data Analysis: Plot the observed rate constant of inactivation (k_obs) against the inhibitor concentration. For a covalent inhibitor, this plot should yield a hyperbolic curve, from which the inactivation rate constant (k_inact) and the initial binding affinity (K_i) can be derived.

Protocol 3: Validation by Site-Directed Mutagenesis

This protocol provides definitive evidence of the specific amino acid being targeted.

Objective: To confirm that mutation of the putative target residue abolishes the inhibitory activity of the compound.

Methodology:

  • Mutagenesis: Generate a mutant version of the target protein where the identified nucleophilic residue is replaced with a non-nucleophilic one (e.g., Cysteine to Alanine).

  • Protein Expression and Purification: Express and purify the mutant protein, ensuring it folds correctly and retains baseline enzymatic activity.

  • Comparative Assay: Perform the biochemical inhibition assay (as in Protocol 2) on both the wild-type (WT) and mutant proteins in parallel.

  • Data Analysis: Compare the IC₅₀ values or inactivation kinetics. A significant increase in the IC₅₀ value or a complete loss of inhibitory activity against the mutant protein strongly supports the proposed binding site.

Expected Data and Interpretation

The successful execution of these protocols would generate a clear and defensible data package.

Experiment Parameter Measured Expected Outcome for Covalent Inhibitor Interpretation
Target ID by MS Mass of modified peptidesIdentification of a peptide with a mass shift of +176.05 Da on a Cys, His, or Lys residue.Direct evidence of covalent adduct formation on a specific peptide.
Intact Protein MS Mass of the whole proteinA new protein peak with a mass shift of +176.05 Da appears upon incubation.Confirms 1:1 stoichiometric binding of the inhibitor to the target protein.
Enzyme Kinetics IC₅₀ vs. pre-incubation timeIC₅₀ value decreases as the pre-incubation time with the inhibitor increases.Demonstrates time-dependent, irreversible inhibition.
Site-Directed Mutagenesis IC₅₀ (Wild-Type vs. Mutant)IC₅₀ (Mutant) >> IC₅₀ (Wild-Type)Confirms that the specific mutated residue is essential for the covalent interaction.

Conclusion

The molecular architecture of this compound strongly implies a mechanism of action as a targeted covalent inhibitor. The convergence of a biologically relevant 4-quinolinone scaffold with a reactive chloromethyl warhead creates a molecule poised for potent and irreversible inactivation of its protein target. While the precise target remains to be elucidated, the experimental framework presented here provides a comprehensive and rigorous pathway for its identification and the validation of this mechanistic hypothesis. This approach not only serves to characterize the specific molecule but also provides a template for the broader investigation of novel covalent therapeutics, a field of critical importance in modern drug development.

References

  • Higgins, P. G. (2003). Fluoroquinolones: structure and target sites. Current drug targets, 4(3), 181–190.[3]

  • Khodursky, A., et al. (1995). DNA topoisomerase targets of the fluoroquinolones: A strategy for avoiding bacterial resistance. Proceedings of the National Academy of Sciences, 92(25), 11801-11805.[14][15]

  • Mechanisms in Medicine Inc. (2011). Fluoroquinolones: Mechanisms of Action and Resistance. YouTube.[16]

  • Górniak, I., et al. (2023). The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown. Molecules, 28(10), 4229.[4]

  • Quinolinones, also called quinolones, are a group of heterocyclic compounds with a broad spectrum of biological activities. (2022). Molecules, 27(21), 7402.[1]

  • Quinolone antibiotic. (n.d.). In Wikipedia. Retrieved January 18, 2026.[17]

  • 4-Quinolone. (n.d.). In Wikipedia. Retrieved January 18, 2026.[2]

  • Al-Trawneh, S. A., et al. (2023). Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance. Antibiotics, 12(7), 1133.[5]

  • Gedefaw, L., et al. (2023). Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. RSC Advances, 13(13), 8569-8594.[8]

  • 4-Quinolone based molecules under clinical trials. (n.d.). ResearchGate.[18]

  • Aldred, K. J., et al. (2014). Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance. Cold Spring Harbor perspectives in medicine, 4(9), a015320.[6]

  • Smith, J. T. (1986). [Mechanism of Action of Quinolones]. Presse medicale (Paris, France : 1983), 15(37), 1839-1843.[7]

  • Rodríguez-Martínez, J. M., et al. (2011). Mechanism of action of and resistance to quinolones. Revista espanola de quimioterapia, 24(1), 13-21.[9]

  • Zhang, C., et al. (2024). Phenotypic screening of covalent compound libraries identifies chloromethyl ketone antibiotics and MiaA as a new target. bioRxiv.[10][11]

  • Kumar, S., et al. (2009). Biological activities of quinoline derivatives. Mini reviews in medicinal chemistry, 9(14), 1648-1654.[19]

  • El-Sheref, E. M., et al. (2024). An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. Organics, 5(1), 1-28.[20]

  • Bawa, S., & Gupta, H. (2009). Biological Activities of Quinoline Derivatives. Bentham Science.[21]

  • Janin, Y. L. (2017). Potent and Selective Covalent Quinazoline Inhibitors of KRAS G12C. Journal of medicinal chemistry, 60(16), 7078-7089.[12]

  • Patel, H., et al. (2024). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. RSC Medicinal Chemistry, 15(1), 35-56.[22]

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Spectroscopic Profiling of 2-(Chloromethyl)-8-fluoro-4(1H)-quinolinone: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Spectroscopic Characterization in Drug Discovery

In the landscape of modern drug development, the precise structural elucidation of novel chemical entities is paramount. Quinolinone scaffolds are of significant interest due to their diverse biological activities, including antimicrobial and anticancer properties. The compound 2-(Chloromethyl)-8-fluoro-4(1H)-quinolinone represents a promising, yet under-characterized, molecule within this class. Its potential as a reactive intermediate for further functionalization makes a thorough understanding of its spectroscopic properties essential for researchers in medicinal chemistry and process development.

This technical guide provides an in-depth analysis of the expected nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. In the absence of a complete, publicly available experimental dataset for this specific molecule, this document leverages established principles of spectroscopy and comparative data from analogous structures to provide a robust predictive and interpretative framework. This approach is designed to empower researchers to identify, characterize, and utilize this compound with confidence in their research and development endeavors.

Molecular Structure and Key Features

This compound possesses a fused heterocyclic ring system with several key functional groups that will dictate its spectroscopic signature:

  • 4-Quinolone Core: A bicyclic aromatic system containing a pyridinone ring fused to a benzene ring.

  • Chloromethyl Group at C2: A reactive alkyl halide substituent.

  • Fluorine at C8: An electron-withdrawing halogen on the benzene ring.

  • Amide Functionality: The N-H and C=O groups within the pyridinone ring.

Each of these features will give rise to characteristic signals in the NMR, IR, and MS spectra, which we will explore in detail.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By analyzing the chemical shifts, coupling constants, and integration of proton (¹H) and carbon-13 (¹³C) nuclei, we can piece together the connectivity and chemical environment of each atom in the molecule.

Experimental Protocol: Acquiring High-Quality NMR Data

The following is a generalized protocol for acquiring ¹H and ¹³C NMR spectra of quinolinone derivatives. The choice of solvent and instrument parameters is critical for obtaining high-resolution data.

  • Sample Preparation:

    • Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for quinolinones due to its ability to dissolve a wide range of organic compounds and to avoid obscuring the aromatic proton signals.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

    • Transfer the solution to a 5 mm NMR tube.

  • Instrumentation and Data Acquisition:

    • Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.

    • For ¹H NMR, acquire the spectrum using a standard pulse sequence. Key parameters to optimize include the number of scans, relaxation delay, and spectral width.

    • For ¹³C NMR, a proton-decoupled sequence is typically used to simplify the spectrum and enhance signal-to-noise. A larger number of scans is usually required due to the lower natural abundance of ¹³C.

Diagram of the NMR Experimental Workflow:

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve Compound in Deuterated Solvent add_tms Add TMS Standard dissolve->add_tms transfer Transfer to NMR Tube add_tms->transfer instrument High-Field NMR Spectrometer transfer->instrument acquire_h1 Acquire ¹H Spectrum instrument->acquire_h1 acquire_c13 Acquire ¹³C Spectrum instrument->acquire_c13 phase Phasing and Baseline Correction acquire_c13->phase integrate Integration and Peak Picking phase->integrate analyze Spectral Analysis integrate->analyze

Caption: Workflow for NMR Spectroscopic Analysis.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of this compound in DMSO-d₆ is expected to show signals corresponding to the aromatic protons, the chloromethyl protons, and the N-H proton.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
H-3~6.3s-1H
-CH₂Cl~4.8s-2H
H-5~7.8ddJ ≈ 8.0, 1.01H
H-6~7.4tJ ≈ 8.01H
H-7~7.6dddJ ≈ 8.0, 5.0, 1.01H
N-H~12.0br s-1H

Interpretation and Rationale:

  • Aromatic Protons (H-5, H-6, H-7): These protons will appear in the downfield region (7.0-8.0 ppm) characteristic of aromatic systems. The electron-withdrawing fluorine atom at position 8 will influence the chemical shifts of the adjacent protons, particularly H-7. The expected splitting patterns (doublet of doublets, triplet, and doublet of doublet of doublets) arise from coupling to neighboring protons.

  • H-3 Proton: This proton is on the pyridinone ring and is expected to be a singlet due to the absence of adjacent protons. Its chemical shift will be influenced by the adjacent carbonyl group and the chloromethyl substituent.

  • Chloromethyl Protons (-CH₂Cl): The protons of the chloromethyl group are expected to appear as a singlet around 4.8 ppm. The electronegative chlorine atom deshields these protons, shifting them downfield.

  • N-H Proton: The amide proton is expected to be a broad singlet at a very downfield chemical shift (around 12.0 ppm) in DMSO-d₆, a common feature for such protons that can participate in hydrogen bonding.

Predicted ¹³C NMR Spectrum

The predicted ¹³C NMR spectrum will show distinct signals for each of the 10 carbon atoms in the molecule.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
-CH₂Cl~45
C-3~110
C-4a~120
C-5~125
C-6~128
C-7~122 (d, JC-F ≈ 10 Hz)
C-8~155 (d, JC-F ≈ 250 Hz)
C-8a~140
C-2~150
C-4 (C=O)~175

Interpretation and Rationale:

  • Carbonyl Carbon (C-4): The carbonyl carbon will be the most downfield signal, typically appearing around 175 ppm.

  • Aromatic and Heterocyclic Carbons: The remaining sp² hybridized carbons of the quinolinone ring will resonate in the 110-160 ppm region.

  • Fluorine-Coupled Carbons: The carbon directly attached to the fluorine atom (C-8) will exhibit a large one-bond carbon-fluorine coupling constant (¹JC-F) of approximately 250 Hz, appearing as a doublet. The adjacent carbon (C-7) will show a smaller two-bond coupling (²JC-F).

  • Chloromethyl Carbon (-CH₂Cl): This sp³ hybridized carbon will appear in the upfield region, around 45 ppm.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: A Straightforward Approach
  • Sample Preparation: For a solid sample, the most common method is to prepare a KBr (potassium bromide) pellet. A small amount of the sample is ground with dry KBr powder and pressed into a thin, transparent disk.

  • Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

Diagram of the IR Spectroscopy Experimental Workflow:

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis grind Grind Sample with KBr press Press into Pellet grind->press instrument FTIR Spectrometer press->instrument record Record Spectrum (4000-400 cm⁻¹) instrument->record identify Identify Characteristic Absorption Bands record->identify correlate Correlate Bands to Functional Groups identify->correlate

Caption: Workflow for IR Spectroscopic Analysis.

Predicted IR Absorption Bands

The IR spectrum of this compound is expected to show the following characteristic absorption bands:

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
N-H Stretch3200-3000Medium, Broad
Aromatic C-H Stretch3100-3000Medium
C=O Stretch (Amide)1660-1640Strong
C=C Stretch (Aromatic)1620-1580Medium-Strong
C-N Stretch1350-1250Medium
C-F Stretch1250-1000Strong
C-Cl Stretch800-600Medium-Strong

Interpretation and Rationale:

  • N-H and C=O Stretching: The presence of a broad N-H stretch and a strong C=O stretch are characteristic of the 4-quinolone core, indicating the presence of the amide functionality.

  • Aromatic C-H and C=C Stretching: The absorptions in the 3100-3000 cm⁻¹ and 1620-1580 cm⁻¹ regions confirm the presence of the aromatic ring system.

  • C-F and C-Cl Stretching: Strong absorption bands corresponding to the carbon-fluorine and carbon-chlorine stretching vibrations are expected, providing direct evidence for the presence of these halogen substituents.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of a compound and its fragmentation pattern, which can be used to deduce its structure.

Experimental Protocol: Ionization and Detection
  • Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by chromatography (e.g., LC-MS or GC-MS).

  • Ionization: The molecules are ionized, for example, by electrospray ionization (ESI) or electron ionization (EI). ESI is a soft ionization technique that often yields the protonated molecular ion [M+H]⁺, while EI is a higher-energy method that causes extensive fragmentation.

  • Mass Analysis and Detection: The ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight) and detected.

Diagram of the Mass Spectrometry Experimental Workflow:

MS_Workflow cluster_intro Sample Introduction cluster_ion Ionization cluster_analysis Mass Analysis & Detection cluster_data Data Interpretation infusion Direct Infusion or Chromatography esi Electrospray (ESI) or Electron Ionization (EI) infusion->esi analyzer Mass Analyzer (e.g., Q-TOF) esi->analyzer detector Detector analyzer->detector mass_spectrum Generate Mass Spectrum detector->mass_spectrum interpret Interpret Molecular Ion and Fragmentation mass_spectrum->interpret

Caption: Workflow for Mass Spectrometric Analysis.

Predicted Mass Spectrum (ESI+)

The molecular weight of this compound (C₁₀H₇ClFNO) is 211.62 g/mol . In positive-ion ESI-MS, the protonated molecular ion [M+H]⁺ is expected at an m/z of approximately 212.63. The isotopic pattern of this peak will be characteristic of a molecule containing one chlorine atom (with ³⁵Cl and ³⁷Cl isotopes in a roughly 3:1 ratio), resulting in an M+2 peak with about one-third the intensity of the monoisotopic peak.

Predicted Fragmentation Pattern:

Under collision-induced dissociation (CID) in MS/MS experiments, the [M+H]⁺ ion is expected to fragment in a predictable manner. Key predicted fragment ions include:

m/z Proposed Fragment Plausible Neutral Loss
177.6[M+H - Cl]⁺Loss of a chlorine radical
176.6[M+H - HCl]⁺Loss of hydrogen chloride
149.6[M+H - HCl - CO]⁺Subsequent loss of carbon monoxide

Interpretation and Rationale:

  • Loss of Chlorine: The chloromethyl group is a likely site for initial fragmentation, with the loss of a chlorine radical or a molecule of HCl.

  • Loss of Carbon Monoxide: A common fragmentation pathway for quinolones and other carbonyl-containing compounds is the loss of carbon monoxide (CO) from the ring system.[1]

  • Isotopic Signature: The presence of the chlorine atom provides a distinct isotopic signature that is a powerful tool for confirming the presence of this element in the molecule and its fragments.

Conclusion: An Integrated Approach to Structural Confirmation

The comprehensive spectroscopic analysis of this compound, as outlined in this guide, provides a powerful toolkit for its unambiguous identification and characterization. By integrating the data from NMR, IR, and MS, researchers can gain a detailed understanding of the molecule's structure, from the connectivity of its atoms to the nature of its functional groups. While the data presented here are predictive, they are grounded in the fundamental principles of spectroscopy and supported by data from closely related compounds. This guide serves as a valuable resource for scientists and professionals in the field of drug development, enabling them to confidently work with this promising quinolinone derivative and accelerate the pace of their research.

References

  • Patel, H., et al. (2024). Synthesis, spectral analysis and antimicrobial activity of 2(1H)-quinolinone tethered 1,3,5-triazine derivatives.
  • Nowik, W., et al. (2020). 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis. Molecules, 25(15), 3481.
  • The Royal Society of Chemistry. (2016).
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  • ResearchGate. (n.d.). Vibrational spectroscopic study of some quinoline derivatives. Retrieved from [Link]

  • PubChem. (n.d.). 2-(Chloromethyl)-8-fluoroquinolin-4(1H)-one. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, D2O, experimental) (HMDB0000232). Retrieved from [Link]

  • SpectraBase. (n.d.). 8-Fluoro-quinoline. Retrieved from [Link]

  • Becerra, D., Rojas, H., & Castillo, J.-C. (2023).
  • Li, Y., et al. (2023). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. Journal of Analytical Methods in Chemistry, 2023, 8868456.
  • ResearchGate. (n.d.). Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 2(1H)-Quinolinone. In NIST Chemistry WebBook. Retrieved from [Link]

  • Scientific Research Publishing. (2014). Synthesis, Structural Study and Spectroscopic Characterization of a Quinolin-8-Yloxy Derivative with Potential Biological Properties. Retrieved from [Link]

  • Turel, I., et al. (1997). Synthesis, crystal structure, and characterization of two metal-quinolone compounds. Journal of Inorganic Biochemistry, 66(2), 77–82.
  • Vidal, J. L., et al. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Rapid Communications in Mass Spectrometry, 29(11), 1015–1025.
  • PubChem. (n.d.). 8-chloro-4-(chloromethyl)-1H-quinolin-2-one. Retrieved from [Link]

  • Becerra, D., et al. (2023). Crystal Structure, Hirshfeld Surface Analysis, and Computational Study of Quinolin-8-yl 4-Chlorobenzoate: Insights from Spectroscopic, Thermal, and Antitumor Properties. Molecules, 28(8), 3505.
  • ResearchGate. (n.d.). Infrared spectra and the structure of drugs of the fluoroquinolone group. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 8-Hydroxyquinoline. In NIST Chemistry WebBook. Retrieved from [Link]

  • de Oliveira, A. C., et al. (2014). A systematic investigation of the fragmentation pattern of two furanoheliangolide C-8 stereoisomers using electrospray ionization mass spectrometry. Rapid Communications in Mass Spectrometry, 28(7), 823–832.
  • SpectraBase. (n.d.). 8(5H)-Quinolinone, 2-chloro-6,7-dihydro-. Retrieved from [Link]

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The Serendipitous Spark: A Technical Chronicle of the Fluoroquinolone Antibiotics

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This in-depth technical guide chronicles the remarkable journey of the fluoroquinolone class of antibiotics, from their serendipitous discovery to their evolution into a cornerstone of modern antibacterial therapy. We will dissect the key scientific milestones, explore the intricate structure-activity relationships that guided their development, and provide a detailed examination of their mechanism of action. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the discovery and history of these pivotal compounds.

The Dawn of the Quinolones: A Fortuitous Finding in the Quest for Antimalarials

The story of the quinolones begins not with a targeted search for antibiotics, but as a byproduct of antimalarial research in the mid-20th century. In the 1950s, researchers at the Sterling-Winthrop Research Institute were investigating compounds related to chloroquine, a potent antimalarial drug. During the synthesis of chloroquine analogues, a number of byproducts were generated and subsequently screened for other biological activities.

In 1962, a team led by George Lesher serendipitously discovered that one of these byproducts, 7-chloro-1-ethyl-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid, exhibited weak antibacterial activity. This compound was later named nalidixic acid and became the first of the quinolone antibiotics. While its spectrum of activity was largely limited to gram-negative bacteria and it suffered from poor bioavailability, the discovery of nalidixic acid laid the crucial chemical foundation for a new class of antibacterial agents.

The Fluorine Revolution: Emergence of the Fluoroquinolones

The true potential of the quinolone scaffold was unlocked in the late 1970s and early 1980s with a key chemical modification: the addition of a fluorine atom at position 6 of the quinolone ring. This seemingly minor alteration led to a dramatic increase in antibacterial potency and a broader spectrum of activity, giving rise to the "fluoroquinolone" class.

The first fluoroquinolone to be synthesized was flumequine in the 1970s. However, it was the introduction of norfloxacin in the early 1980s that marked a significant leap forward. Norfloxacin demonstrated potent activity against a wide range of Gram-negative bacteria, including Pseudomonas aeruginosa, and also showed activity against some Gram-positive bacteria. This breakthrough was followed by the development of other "second-generation" fluoroquinolones, such as ciprofloxacin, ofloxacin, and enoxacin, which offered improved pharmacokinetic properties and an even broader spectrum of activity.

The Generations of Fluoroquinolones: A Tale of Continuous Refinement

The development of fluoroquinolones can be categorized into distinct "generations," each characterized by improvements in their antibacterial spectrum, potency, and pharmacokinetic profiles.

  • First Generation: Represented by nalidixic acid, these early quinolones had a narrow spectrum of activity, primarily against Gram-negative bacteria.

  • Second Generation: The addition of a fluorine atom at C-6 and a piperazine ring at C-7 gave rise to compounds like ciprofloxacin and norfloxacin. This generation exhibited a broader spectrum, including activity against Pseudomonas aeruginosa.

  • Third Generation: Modifications at the N-1 and C-7 positions led to compounds like levofloxacin and sparfloxacin, which showed enhanced activity against Gram-positive bacteria, particularly Streptococcus pneumoniae.

  • Fourth Generation: Further structural modifications, such as the addition of a methoxy group at the C-8 position in moxifloxacin, resulted in improved activity against anaerobic bacteria and atypical pathogens.

The following table summarizes the key characteristics of the different generations of fluoroquinolones:

GenerationRepresentative CompoundsKey Structural FeaturesAntibacterial Spectrum
First Nalidixic acid, CinoxacinBasic quinolone ringNarrow-spectrum, primarily Gram-negative
Second Ciprofloxacin, Norfloxacin, OfloxacinFluorine at C-6, Piperazine at C-7Broad-spectrum Gram-negative, some Gram-positive
Third Levofloxacin, SparfloxacinVaried substituents at N-1 and C-7Enhanced Gram-positive and atypical pathogen activity
Fourth Moxifloxacin, TrovafloxacinMethoxy group at C-8Broad-spectrum, including anaerobes

Mechanism of Action: Targeting Bacterial DNA Replication

The antibacterial efficacy of fluoroquinolones stems from their ability to inhibit two essential bacterial enzymes involved in DNA replication: DNA gyrase and topoisomerase IV. These enzymes are responsible for managing the topological state of bacterial DNA, a process crucial for DNA replication, repair, and transcription.

  • DNA Gyrase (a Topoisomerase II): This enzyme introduces negative supercoils into bacterial DNA, which is essential for relieving the torsional stress that arises during DNA replication. In Gram-negative bacteria, DNA gyrase is the primary target of fluoroquinolones.

  • Topoisomerase IV: This enzyme is primarily responsible for decatenating (unlinking) daughter chromosomes after DNA replication. In Gram-positive bacteria, topoisomerase IV is the main target of fluoroquinolones.

Fluoroquinolones bind to the complex formed between these enzymes and bacterial DNA, creating a ternary complex. This complex traps the enzyme in a state where the DNA is cleaved, but the subsequent re-ligation step is inhibited. The accumulation of these cleaved DNA strands triggers a cascade of events, including the production of reactive oxygen species and the induction of the SOS response, ultimately leading to bacterial cell death.

The following diagram illustrates the mechanism of action of fluoroquinolones:

Fluoroquinolone_Mechanism cluster_bacterial_cell Bacterial Cell Bacterial_DNA Bacterial DNA DNA_Gyrase DNA Gyrase (Gram-negative target) Bacterial_DNA->DNA_Gyrase binds to Topoisomerase_IV Topoisomerase IV (Gram-positive target) Bacterial_DNA->Topoisomerase_IV binds to Ternary_Complex Fluoroquinolone-Enzyme-DNA Complex DNA_Gyrase->Ternary_Complex Topoisomerase_IV->Ternary_Complex Fluoroquinolone Fluoroquinolone Fluoroquinolone->Ternary_Complex DNA_Replication_Blocked DNA Replication Blocked Ternary_Complex->DNA_Replication_Blocked leads to Cell_Death Bacterial Cell Death DNA_Replication_Blocked->Cell_Death results in

Caption: Mechanism of action of fluoroquinolone antibiotics.

Structure-Activity Relationships: A Guide to Rational Drug Design

The development of successive generations of fluoroquinolones has been a testament to the power of rational drug design, guided by a deep understanding of their structure-activity relationships (SAR). The quinolone core offers several positions where chemical modifications can be made to modulate the compound's properties.

The following diagram illustrates the core structure of a fluoroquinolone and the key positions for modification:

Caption: Key positions for modification on the fluoroquinolone scaffold.

  • N-1 Substituent: The substituent at the N-1 position plays a crucial role in determining the compound's overall potency and pharmacokinetic properties. Small alkyl groups, such as ethyl or cyclopropyl, have been found to be optimal.

  • C-6 Fluorine: The presence of a fluorine atom at the C-6 position is a defining feature of the fluoroquinolones. This substitution dramatically increases the inhibition of DNA gyrase and enhances cell penetration.

  • C-7 Substituent: The nature of the substituent at the C-7 position has a profound impact on the antibacterial spectrum and potency. The introduction of a piperazine ring at this position, as seen in ciprofloxacin, significantly broadened the spectrum to include Pseudomonas aeruginosa.

  • C-8 Substituent: Modifications at the C-8 position can further enhance activity and modulate pharmacokinetic properties. For instance, a methoxy group at C-8, as in moxifloxacin, improves activity against anaerobic bacteria.

  • Carboxylic Acid at C-3: The carboxylic acid group at the C-3 position is essential for the antibacterial activity of quinolones, as it is involved in binding to the DNA gyrase enzyme.

Experimental Protocols: Elucidating the Mechanism of Action

A variety of in vitro assays have been instrumental in understanding the mechanism of action of fluoroquinolones and in the discovery of new compounds. One of the most critical assays is the DNA gyrase inhibition assay.

Protocol: DNA Gyrase Inhibition Assay

Objective: To determine the inhibitory activity of a test compound against bacterial DNA gyrase.

Principle: This assay measures the ability of a compound to inhibit the supercoiling activity of DNA gyrase on a relaxed plasmid DNA substrate. The different topological forms of the plasmid DNA (supercoiled, relaxed, and linear) can be separated by agarose gel electrophoresis.

Materials:

  • Purified bacterial DNA gyrase

  • Relaxed circular plasmid DNA (e.g., pBR322)

  • ATP (Adenosine triphosphate)

  • Assay buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 6.5% glycerol)

  • Test compound (dissolved in a suitable solvent, e.g., DMSO)

  • Positive control (e.g., ciprofloxacin)

  • Negative control (solvent only)

  • Agarose gel electrophoresis system

  • DNA staining agent (e.g., ethidium bromide or SYBR Safe)

  • Gel imaging system

Procedure:

  • Prepare reaction mixtures in microcentrifuge tubes on ice. Each reaction should contain the assay buffer, relaxed plasmid DNA, and ATP.

  • Add the test compound at various concentrations to the respective tubes. Include positive and negative controls.

  • Initiate the reaction by adding a pre-determined amount of DNA gyrase to each tube.

  • Incubate the reactions at the optimal temperature for the enzyme (e.g., 37°C) for a specific period (e.g., 60 minutes).

  • Stop the reaction by adding a stop solution (e.g., a solution containing EDTA and a loading dye).

  • Load the samples onto an agarose gel.

  • Perform electrophoresis to separate the different forms of the plasmid DNA.

  • Stain the gel with a DNA staining agent and visualize the DNA bands using a gel imaging system.

Interpretation of Results:

  • In the absence of an inhibitor (negative control), the relaxed plasmid DNA will be converted to the supercoiled form by DNA gyrase.

  • In the presence of an effective inhibitor, the supercoiling activity of DNA gyrase will be inhibited, and the plasmid DNA will remain in its relaxed form.

  • The concentration of the test compound that inhibits 50% of the enzyme's activity (IC50) can be determined by quantifying the intensity of the DNA bands at different compound concentrations.

The Rise of Resistance: An Ongoing Challenge

The widespread use of fluoroquinolones has inevitably led to the emergence and spread of bacterial resistance. The primary mechanisms of resistance include:

  • Target-site mutations: Alterations in the genes encoding DNA gyrase (gyrA and gyrB) and topoisomerase IV (parC and parE) can reduce the binding affinity of fluoroquinolones to their target enzymes.

  • Efflux pumps: Bacteria can acquire or upregulate efflux pumps that actively transport fluoroquinolones out of the cell, thereby reducing their intracellular concentration.

  • Plasmid-mediated resistance: The acquisition of plasmids carrying resistance genes, such as the qnr genes, can also confer resistance to fluoroquinolones.

The development of new fluoroquinolones and other antibacterial agents is crucial to combat the growing threat of antibiotic resistance.

Conclusion: A Legacy of Innovation and a Look to the Future

The discovery and development of the fluoroquinolone antibiotics represent a triumph of medicinal chemistry and a testament to the power of serendipity followed by rational drug design. From the chance discovery of nalidixic acid to the highly potent and broad-spectrum fluoroquinolones of today, this class of antibiotics has had a profound impact on the treatment of bacterial infections. However, the ever-present challenge of antibiotic resistance necessitates a continued commitment to research and development. The lessons learned from the history of the fluoroquinolones will undoubtedly guide the discovery of the next generation of antibacterial agents.

References

  • Lesher, G. Y., Froelich, E. J., Gruett, M. D., Bailey, J. H., & Brundage, R. P. (1962). 1,8-Naphthyridine Derivatives. A New Class of Chemotherapeutic Agents. Journal of Medicinal and Pharmaceutical Chemistry, 5(5), 1063–1065. [Link]

  • Hooper, D. C. (1999). Mechanism of Action of Fluoroquinolones. Chest, 116(6), 4S–8S. [Link]

  • Drlica, K., & Zhao, X. (1997). DNA gyrase, topoisomerase IV, and the 4-quinolones. Microbiology and Molecular Biology Reviews, 61(3), 377–392. [Link]

A Technical Guide to Identifying the Biological Targets of 2-(Chloromethyl)-8-fluoro-4(1H)-quinolinone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The identification of a small molecule's biological target is a critical step in drug discovery, bridging the gap between a compound's observed phenotypic effect and its molecular mechanism of action. This guide focuses on 2-(Chloromethyl)-8-fluoro-4(1H)-quinolinone, a compound whose structure suggests significant therapeutic potential. The presence of the fluoroquinolone core, a privileged scaffold in medicinal chemistry, combined with a reactive chloromethyl group, strongly indicates that this molecule may act as a targeted covalent inhibitor. Covalent inhibitors offer distinct advantages, including enhanced potency, prolonged pharmacodynamic effects, and the ability to overcome drug resistance.[1][2]

This document provides a comprehensive, technically-grounded strategy for the deconvolution of its biological targets. We eschew a one-size-fits-all template, instead presenting a logical, multi-pronged approach tailored to the specific chemical nature of the compound. The strategy integrates advanced chemoproteomic techniques, biophysical validation assays, and computational methods to systematically identify and validate protein targets. We detail the causality behind experimental choices and provide self-validating protocols, ensuring scientific rigor and reproducibility. Our approach is designed not only to identify the primary targets but also to characterize the broader proteome-wide selectivity, which is essential for predicting both efficacy and potential off-target toxicities.

Introduction: Analyzing the Therapeutic Potential of this compound

The structure of this compound provides critical clues to its potential mechanism of action and biological targets. It is composed of three key features:

  • The 4-Quinolone Core: This heterocyclic scaffold is the foundation of fluoroquinolone antibiotics, which famously target bacterial DNA gyrase and topoisomerase IV.[3][4][5] Beyond their antibacterial roles, quinolone derivatives have been explored as anticancer agents, kinase inhibitors, and modulators of various other enzymes.[6][7] This history suggests a broad but druggable target space.

  • The 8-Fluoro Substituent: Fluorine substitution is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and cell permeability. Its position can influence target selectivity.

  • The 2-Chloromethyl Group: This is the most functionally suggestive group. A chloromethyl moiety is a moderately reactive electrophile, capable of forming a covalent bond with nucleophilic amino acid residues (such as cysteine, histidine, or lysine) on a protein target.[8][9] This positions the compound as a potential targeted covalent inhibitor .

The central hypothesis is that the quinolone core acts as a recognition element, guiding the molecule to the binding pocket of a specific protein target. Once optimally positioned, the chloromethyl "warhead" reacts with a nearby nucleophile to form a permanent, irreversible bond. This covalent mechanism can lead to high potency and sustained target inhibition.[1]

A Strategic Framework for Target Identification

Given the compound's potential as a covalent inhibitor, our strategy integrates both direct and indirect methods for target deconvolution. The overall workflow is designed to first generate a list of candidate targets, then rigorously validate these interactions in biochemical and cellular contexts.

Target_ID_Workflow cluster_pathway Phase 3: Pathway & Phenotype ABPP Activity-Based Protein Profiling (ABPP) Biophysical Biophysical Assays (SPR, TSA) ABPP->Biophysical Affinity Affinity Chromatography-MS Affinity->Biophysical Computational Computational Prediction Computational->Biophysical Biochemical Biochemical Assays (IC50) Biophysical->Biochemical Cellular Cell-Based Engagement (CETSA) Biochemical->Cellular Pathway Pathway Analysis Cellular->Pathway Phenotype Phenotypic Correlation Pathway->Phenotype

Caption: High-level workflow for target identification and validation.

Putative Target Classes Based on the Quinolone Scaffold

While the specific target is unknown, the quinolone scaffold directs our initial search toward established target families.

  • Bacterial Topoisomerases (DNA Gyrase & Topoisomerase IV): The classic targets for fluoroquinolone antibiotics.[3][10][11] If the intended application is antibacterial, these are the primary candidates.

  • Eukaryotic Topoisomerases: Some quinolone derivatives exhibit anticancer activity by inhibiting human topoisomerase I or II, leading to cell cycle arrest and apoptosis.[6][12]

  • Protein Kinases: The quinolone scaffold is a known ATP-mimetic. Numerous quinolone derivatives have been developed as inhibitors of kinases such as PI3K, EGFR, and others involved in oncogenic signaling.[2] The covalent mechanism of our compound could provide high selectivity for a specific kinase.[13]

  • Histone Deacetylases (HDACs) and Other Enzymes: The structural diversity of quinolones has led to their exploration as inhibitors of a wide range of enzymes, including HDACs and others implicated in cancer and inflammation.[6][14]

Experimental Approaches for Target Identification

The reactive chloromethyl group is a powerful tool that can be leveraged by specific chemoproteomic techniques.

Activity-Based Protein Profiling (ABPP)

ABPP is an ideal strategy for identifying covalent targets.[15][16][17] It uses chemical probes to map the active state of enzymes directly in complex biological systems.[18] The core principle involves competing the binding of a broad-spectrum covalent probe against our compound of interest.

Causality: This method is chosen because it directly identifies proteins that are covalently modified by an electrophilic compound. By observing which proteins are no longer labeled by a general cysteine-reactive probe after treatment with our compound, we can infer the specific targets of this compound.

Protocol: Competitive ABPP for Cysteine-Targeting

  • Cell Culture & Treatment: Culture relevant cells (e.g., a cancer cell line like MCF-7 or a bacterial strain like S. aureus) to ~80% confluency. Treat cells with varying concentrations of this compound (and a vehicle control, e.g., DMSO) for 1-2 hours.

  • Cell Lysis: Harvest cells and lyse in a non-denaturing buffer (e.g., TBS) via sonication on ice. Quantify total protein concentration using a BCA assay.

  • Probe Labeling: To 50 µg of proteome from each treatment condition, add a broad-spectrum, cysteine-reactive probe with a reporter tag (e.g., iodoacetamide-alkyne). Incubate for 1 hour at room temperature.

  • Click Chemistry: Use Copper(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC) to attach a biotin-azide reporter tag to the alkyne-labeled proteins.[19]

  • Enrichment: Use streptavidin-coated beads to enrich the biotin-tagged proteins, washing extensively to remove non-labeled proteins.

  • On-Bead Digestion: Elute and digest the enriched proteins into peptides using trypsin.

  • LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify proteins and quantify their relative abundance across the different treatment conditions. Proteins whose probe labeling is significantly reduced in the presence of the test compound are identified as potential targets.

Small-Molecule Affinity Chromatography

This classic method uses an immobilized version of the small molecule to "fish" for its binding partners from a cell lysate.[20][21]

Causality: This approach is complementary to ABPP. While ABPP identifies covalently modified targets, affinity chromatography can identify both covalent and high-affinity non-covalent binders.[22] This provides a more comprehensive view of the compound's interactome.

Affinity_Chromatography cluster_prep Preparation cluster_binding Binding & Elution cluster_analysis Analysis Immobilize 1. Immobilize Compound on Resin Incubate 3. Incubate Lysate with Resin Immobilize->Incubate PrepareLysate 2. Prepare Cell Lysate PrepareLysate->Incubate Wash 4. Wash Non-specific Binders Incubate->Wash Elute 5. Elute Bound Proteins Wash->Elute SDS_PAGE 6. SDS-PAGE Analysis Elute->SDS_PAGE MS_ID 7. In-gel Digestion & LC-MS/MS Identification SDS_PAGE->MS_ID

Sources

An In-depth Technical Guide to the Solubility and Stability of 2-(Chloromethyl)-8-fluoro-4(1H)-quinolinone

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for characterizing the solubility and stability of 2-(Chloromethyl)-8-fluoro-4(1H)-quinolinone, a heterocyclic compound with potential applications in pharmaceutical research and development. Given the limited publicly available data on this specific molecule, this document serves as a detailed roadmap for researchers, outlining the foundational principles and experimental protocols necessary to generate a robust physicochemical profile. The methodologies described herein are grounded in established pharmaceutical sciences and adhere to the principles outlined by the International Council for Harmonisation (ICH) guidelines.

Introduction to this compound

This compound belongs to the quinolinone class of compounds, which are known for their diverse biological activities. The quinoline core is a prevalent scaffold in medicinal chemistry[1]. The presence of a reactive chloromethyl group at the 2-position suggests its potential as a versatile synthetic intermediate for creating a library of derivatives. The fluorine atom at the 8-position can influence the molecule's electronic properties, lipophilicity, and metabolic stability, which are critical parameters in drug design. A thorough understanding of its solubility and stability is paramount for its advancement as a potential drug candidate or lead compound.

Solubility Profiling

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and developability. Poor aqueous solubility can pose significant challenges in formulation and in vivo efficacy[2]. The following section details a systematic approach to characterizing the solubility of this compound.

Theoretical Considerations

Quinolinone derivatives, particularly those with a fused aromatic ring system, often exhibit poor aqueous solubility due to their crystalline nature and lipophilic character[3][4]. The pH of the medium is also expected to play a crucial role in the solubility of this compound, given the presence of ionizable groups.

Experimental Determination of Thermodynamic (Equilibrium) Solubility

The shake-flask method is the gold standard for determining thermodynamic solubility, representing the equilibrium concentration of a compound in a saturated solution[5][6].

Protocol: Shake-Flask Solubility Determination

  • Preparation of Media: Prepare a series of aqueous buffers with pH values ranging from 2 to 10 (e.g., 0.1 N HCl for pH ~1.2, phosphate buffers for pH 2.5-8.0, and borate buffer for pH > 8.0). Also, select a range of pharmaceutically relevant organic solvents (e.g., ethanol, propylene glycol, polyethylene glycol 400, dimethyl sulfoxide).

  • Sample Preparation: Add an excess amount of this compound to vials containing each of the prepared media. The excess solid should be visually apparent.

  • Equilibration: Seal the vials and agitate them at a constant temperature (typically 25 °C or 37 °C) for a sufficient period (e.g., 24-72 hours) to ensure equilibrium is reached.

  • Sample Processing: After equilibration, allow the vials to stand to let the undissolved solid settle. Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm filter to remove any particulate matter.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection[7][8][9].

  • Data Reporting: Express the solubility in mg/mL or µg/mL.

Kinetic Solubility Assessment

In early drug discovery, kinetic solubility assays are often employed for higher throughput screening of a large number of compounds. This method measures the concentration at which a compound precipitates from a solution when added from a concentrated stock solution[2].

Protocol: Kinetic Solubility Assay

  • Stock Solution Preparation: Prepare a high-concentration stock solution of the compound in a strong organic solvent like DMSO.

  • Serial Dilution: Add the stock solution to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a multi-well plate.

  • Precipitation Detection: Monitor the plate for the appearance of precipitation over a defined period (e.g., 1-2 hours) using a plate reader that can detect light scattering (nephelometry) or by visual inspection.

  • Data Analysis: The kinetic solubility is the highest concentration at which no precipitation is observed.

Data Presentation: Solubility Profile
Solvent/Medium pH Temperature (°C) Solubility (mg/mL)
0.1 N HCl~1.225[Experimental Data]
Phosphate Buffer6.825[Experimental Data]
Phosphate Buffer7.425[Experimental Data]
Water~7.025[Experimental Data]
EthanolN/A25[Experimental Data]
Propylene GlycolN/A25[Experimental Data]
PEG 400N/A25[Experimental Data]
DMSON/A25[Experimental Data]

Caption: Representative table for summarizing the solubility data of this compound in various pharmaceutically relevant media.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Weigh excess compound C Add compound to solvents A->C B Prepare diverse solvents/buffers B->C D Equilibrate (Shake at constant T) C->D E Filter supernatant D->E F Quantify concentration (e.g., HPLC) E->F G Report solubility data F->G

Caption: Workflow for Thermodynamic Solubility Determination.**

Stability Profiling

Understanding the chemical stability of a drug substance is mandated by regulatory agencies and is crucial for ensuring its safety, efficacy, and shelf-life[10][11][12]. Forced degradation (stress testing) studies are performed to identify potential degradation products and pathways, and to develop stability-indicating analytical methods[13][14][15].

Forced Degradation Studies

Forced degradation studies expose the compound to conditions more severe than accelerated stability testing to provoke degradation[10][11]. The goal is to achieve 5-20% degradation to allow for the reliable detection and characterization of degradants[13][14].

3.1.1. Hydrolytic Stability

Hydrolysis is a common degradation pathway for many drug substances. The presence of a chloromethyl group suggests potential susceptibility to hydrolysis.

Protocol: Hydrolytic Degradation

  • Sample Preparation: Prepare solutions of the compound (e.g., 1 mg/mL) in 0.1 N HCl, water, and 0.1 N NaOH.

  • Stress Conditions: Store the solutions at an elevated temperature (e.g., 60-80 °C) for a defined period (e.g., up to 7 days), with samples taken at various time points (e.g., 0, 2, 8, 24, 48, 168 hours).

  • Sample Analysis: At each time point, neutralize the acidic and basic samples before analysis by a stability-indicating HPLC method to separate the parent compound from any degradation products.

3.1.2. Oxidative Stability

Protocol: Oxidative Degradation

  • Sample Preparation: Prepare a solution of the compound in a suitable solvent.

  • Stress Conditions: Add a solution of hydrogen peroxide (e.g., 3-30% v/v) to the compound solution and store it at room temperature for a defined period, with periodic sampling.

  • Sample Analysis: Analyze the samples using a stability-indicating HPLC method.

3.1.3. Photostability

Fluoroquinolones are known to be susceptible to photodegradation.

Protocol: Photostability Testing (ICH Q1B)

  • Sample Preparation: Expose the solid compound and a solution of the compound to a light source that provides both UV and visible light. A dark control sample should be stored under the same conditions but protected from light.

  • Stress Conditions: The exposure should be for a minimum of 1.2 million lux hours of visible light and 200 watt hours per square meter of UVA light, as per ICH Q1B guidelines[16][17][18][19].

  • Sample Analysis: Analyze the exposed and dark control samples for any changes in physical appearance and by a stability-indicating HPLC method for the formation of degradants.

3.1.4. Thermal Stability

Protocol: Thermal Degradation

  • Sample Preparation: Store the solid compound in a controlled temperature and humidity chamber.

  • Stress Conditions: Expose the solid to elevated temperatures (e.g., 60°C, 80°C) and, in a separate experiment, high humidity (e.g., 90% RH at 25°C).

  • Sample Analysis: Analyze the samples at various time points for any physical changes and by HPLC for degradation.

Development of a Stability-Indicating Analytical Method

A crucial outcome of forced degradation studies is the development and validation of a stability-indicating analytical method, typically an HPLC method, that can resolve the parent compound from all potential degradation products.

Key Method Development Considerations:

  • Column Chemistry: A C18 or similar reverse-phase column is often suitable for quinolone analysis.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate or phosphate) and an organic solvent (e.g., acetonitrile or methanol) is typically required to achieve adequate separation.

  • Detection: UV detection at the wavelength of maximum absorbance of the parent compound is standard. Mass spectrometry (LC-MS/MS) can be used for the identification and characterization of degradation products[20].

G cluster_stress Forced Degradation Conditions cluster_analysis Analysis & Outcome A Hydrolysis (Acid, Base, Neutral) E Stability-Indicating HPLC Method Development A->E B Oxidation (H2O2) B->E C Photolysis (UV/Vis Light) C->E D Thermal (Heat, Humidity) D->E F Quantify Degradation E->F G Identify Degradation Products (LC-MS) F->G H Elucidate Degradation Pathways G->H

Caption: Overview of Forced Degradation Studies Workflow.**

Data Presentation: Stability Summary
Stress Condition Conditions Observation % Degradation Major Degradants (Retention Time)
Acid Hydrolysis 0.1 N HCl, 80°C, 24hSolution remains clear[Experimental Data][Experimental Data]
Base Hydrolysis 0.1 N NaOH, 60°C, 8hColor change to yellow[Experimental Data][Experimental Data]
Oxidation 3% H₂O₂, RT, 24hNo visible change[Experimental Data][Experimental Data]
Photolysis 1.2 M lux hr, 200 W h/m²Slight discoloration of solid[Experimental Data][Experimental Data]
Thermal (Dry Heat) 80°C, 7 daysNo visible change[Experimental Data][Experimental Data]

Caption: Example table for summarizing forced degradation results for this compound.

Conclusion

This technical guide provides a robust framework for the comprehensive evaluation of the solubility and stability of this compound. By systematically applying the described experimental protocols, researchers can generate the critical data necessary to understand the physicochemical properties of this compound. This information is essential for making informed decisions regarding its potential for further development in pharmaceutical applications, including formulation design, and for fulfilling regulatory requirements. The insights gained from these studies will ultimately guide the path forward for this promising quinolinone derivative.

References

  • Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]

  • A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. [Link]

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An In-depth Technical Guide to the Electrophilic Reactivity of the Chloromethyl Group in Quinolinones: A Synthetic and Mechanistic Perspective

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinolinone motif is a cornerstone in medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a multitude of biologically active compounds.[1][2][3] The functionalization of this core is paramount for modulating pharmacological properties, and the introduction of a chloromethyl group (-CH₂Cl) provides a uniquely versatile synthetic handle. This technical guide offers an in-depth exploration of the electrophilic reactivity of the chloromethyl group when appended to a quinolinone framework. We will dissect the theoretical principles governing its reactivity, detail key synthetic transformations including nucleophilic substitutions and Friedel-Crafts alkylations, provide validated experimental protocols, and discuss the strategic application of this functional group in the context of modern drug discovery and development.

Theoretical Underpinnings of Reactivity

The synthetic utility of the chloromethyl group stems from the electrophilic nature of its methylene carbon. This reactivity is a direct consequence of the electronic environment created by the adjacent chlorine atom and the broader quinolinone scaffold.

1.1. Electronic Effects and Mechanistic Pathways

The primary driver of the group's reactivity is the strong inductive electron-withdrawing effect of the chlorine atom. This polarizes the C-Cl bond, imparting a partial positive charge (δ+) on the methylene carbon and rendering it susceptible to attack by nucleophiles.

This electronic setup gives rise to two principal reaction mechanisms:

  • Nucleophilic Substitution (Sₙ2): As a primary alkyl halide, the chloromethyl group is an ideal substrate for bimolecular nucleophilic substitution (Sₙ2) reactions.[4][5] A nucleophile directly attacks the electrophilic carbon, leading to the displacement of the chloride ion in a single, concerted step. This pathway is characterized by an inversion of stereochemistry if the carbon were chiral, though it is achiral in this case.

  • Friedel-Crafts-Type Alkylation: In the presence of a strong Lewis acid (e.g., AlCl₃, FeCl₃), the C-Cl bond can be further activated. The Lewis acid coordinates to the chlorine atom, creating a highly polarized complex or, in some cases, a discrete benzyl-type carbocation.[6][7] This potent electrophile can then participate in electrophilic aromatic substitution reactions with other electron-rich aromatic systems.

1.2. Influence of the Quinolinone Core

The quinolinone ring system itself is not a passive bystander. Its electronic properties can modulate the reactivity of the chloromethyl group. Electron-withdrawing substituents on the quinolinone ring can further enhance the electrophilicity of the methylene carbon, potentially accelerating nucleophilic attack. Conversely, electron-donating groups may slightly diminish this effect. For Friedel-Crafts reactions involving the quinolinone's own benzene ring, the inherent directing effects of the amide and other substituents will govern the regioselectivity of any intramolecular cyclizations.

Key Mechanistic Pathways Visualized

To fully appreciate the reactivity, we can visualize the flow of electrons in these core transformations.

Caption: Sₙ2 mechanism for nucleophilic substitution on a chloromethyl quinolinone.

fc_mechanism cluster_step1 Step 1: Electrophile Generation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Rearomatization Reactant Quinolinone-CH₂-Cl Complex [Quinolinone-CH₂---Cl---AlCl₃]δ+ Reactant->Complex LewisAcid AlCl₃ LewisAcid->Complex Coordination Arene Ar-H Sigma Sigma Complex (Arenium Ion) Arene->Sigma π-attack Product Ar-CH₂-Quinolinone Sigma->Product -H⁺ Byproduct HCl + AlCl₃

Caption: General mechanism for a Lewis acid-catalyzed Friedel-Crafts alkylation.

Synthesis of Chloromethylated Quinolinones

The introduction of the chloromethyl group is a critical first step. While various methods exist, a common approach involves the chlorination of a hydroxymethyl precursor, which can often be synthesized from readily available starting materials.

Experimental Protocol 1: Synthesis of 2-(Chloromethyl)-6-methoxyquinolin-4(1H)-one

This two-step protocol illustrates the preparation of a hydroxymethyl intermediate followed by its conversion to the target chloromethyl compound, adapted from methodologies used for related heterocyclic systems.[8]

Step A: Synthesis of 2-(Hydroxymethyl)-6-methoxyquinolin-4(1H)-one

  • Reagents & Setup: To a solution of 4-methoxyaniline (1.0 eq) in ethanol (5 mL per mmol of aniline) in a round-bottom flask, add diethyl malonate (1.1 eq).

  • Reaction: Heat the mixture to reflux for 16-24 hours. The reaction progress can be monitored by TLC (e.g., 30% ethyl acetate in hexanes).

  • Cyclization: Cool the reaction mixture to room temperature. Add the solution dropwise to a pre-heated flask of Dowtherm A (diphenyl ether/biphenyl mixture) at 240-250 °C. Maintain this temperature for 30 minutes.

  • Workup: Cool the mixture to below 100 °C and add hexanes to precipitate the product. Filter the solid, wash thoroughly with hexanes and then diethyl ether to yield the intermediate ethyl 6-methoxy-4-oxo-1,4-dihydroquinoline-2-carboxylate.

  • Reduction: Suspend the ester intermediate (1.0 eq) in anhydrous THF. Cool to 0 °C under a nitrogen atmosphere. Add lithium aluminum hydride (LiAlH₄, 1.5 eq) portion-wise. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Quenching & Isolation: Carefully quench the reaction at 0 °C by sequential addition of water, 15% NaOH (aq), and then more water (Fieser workup). Filter the resulting solids and wash with THF. Concentrate the filtrate under reduced pressure to yield the crude 2-(hydroxymethyl) derivative, which can be purified by recrystallization or column chromatography.

Step B: Chlorination to 2-(Chloromethyl)-6-methoxyquinolin-4(1H)-one

  • Reagents & Setup: Dissolve the 2-(hydroxymethyl)-6-methoxyquinolin-4(1H)-one (1.0 eq) in anhydrous dichloromethane (DCM) or chloroform in a flask equipped with a magnetic stirrer and a nitrogen inlet. Cool the solution to 0 °C.

  • Reaction: Add thionyl chloride (SOCl₂, 1.5-2.0 eq) dropwise to the cooled solution. A small amount of DMF can be added as a catalyst.

  • Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the disappearance of the starting material by TLC.

  • Isolation: Once the reaction is complete, remove the solvent and excess thionyl chloride under reduced pressure. The resulting crude solid can be triturated with cold diethyl ether or hexanes to afford the desired 2-(chloromethyl)quinolinone.

Scientist's Note: The choice of thionyl chloride is critical for converting the primary alcohol to the chloride. It is highly effective and the byproducts (SO₂ and HCl) are gaseous, simplifying purification. Performing the reaction at 0 °C initially helps to control the exothermic nature of the reaction.

Synthetic Transformations & Applications

The chloromethyl quinolinone is a gateway intermediate to a vast array of derivatives. Below is a workflow illustrating its synthetic potential, followed by a representative protocol.

workflow Start Quinolinone-CH₂Cl Nuc_O R-OH / R-COO⁻ (O-Nucleophiles) Nuc_N R₂NH / N₃⁻ (N-Nucleophiles) Nuc_S R-SH (S-Nucleophiles) Nuc_C CN⁻ / Malonates (C-Nucleophiles) Nuc_Ar Ar-H / Lewis Acid (Friedel-Crafts) cluster_reactions cluster_reactions Start->cluster_reactions Prod_O Ethers / Esters (Quinolinone-CH₂-OR) Nuc_O->Prod_O Sₙ2 Prod_N Amines / Azides (Quinolinone-CH₂-NR₂) Nuc_N->Prod_N Sₙ2 Prod_S Thioethers (Quinolinone-CH₂-SR) Nuc_S->Prod_S Sₙ2 Prod_C Nitriles / Alkylated C (Quinolinone-CH₂-R') Nuc_C->Prod_C Sₙ2 Prod_Ar Arylated Product (Quinolinone-CH₂-Ar) Nuc_Ar->Prod_Ar F-C Alkylation

Caption: Synthetic utility workflow from a chloromethyl quinolinone intermediate.

Experimental Protocol 2: Synthesis of 2-((4-Methylpiperazin-1-yl)methyl)-6-methoxyquinolin-4(1H)-one

This protocol demonstrates a typical Sₙ2 reaction with an amine nucleophile, a common strategy in library synthesis for drug discovery.

  • Reagents & Setup: To a solution of 2-(chloromethyl)-6-methoxyquinolin-4(1H)-one (1.0 eq) in a polar aprotic solvent like acetonitrile (ACN) or N,N-dimethylformamide (DMF), add N-methylpiperazine (1.2-1.5 eq).

  • Base: Add a non-nucleophilic base such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (2.0-3.0 eq).

  • Reaction Conditions: Stir the mixture at room temperature or heat to 50-70 °C for 6-18 hours. The reaction can be conveniently monitored by LC-MS to track the formation of the product mass and consumption of the starting material.

  • Workup: After completion, cool the reaction mixture to room temperature. If using K₂CO₃, filter off the solid. Dilute the filtrate with water and extract with an organic solvent like ethyl acetate or DCM (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure amine product.

Scientist's Note: The base is crucial for scavenging the HCl generated during the reaction, preventing the protonation of the amine nucleophile which would render it unreactive. A polar aprotic solvent like DMF or ACN is ideal as it can dissolve the reactants but does not interfere with the Sₙ2 mechanism, unlike protic solvents.[4]

Data Summary Table

The following table summarizes typical conditions for various nucleophilic substitutions on chloromethyl quinolinones, providing a quick reference for experimental design.

Nucleophile ClassExample NucleophileSolventBaseTemp (°C)Typical Yield (%)Reference Insight
O-Nucleophiles Sodium PhenoxideDMFN/A25-6075-90Formation of ether linkage.
N-Nucleophiles PiperidineACNK₂CO₃25-7080-95Key for SAR studies.[8]
N-Nucleophiles Sodium AzideDMF/H₂ON/A25-80>90Azide can be reduced to a primary amine.[9]
S-Nucleophiles ThiophenolEtOHNaOEt2585-95Thiolates are excellent nucleophiles.[10]
C-Nucleophiles Sodium CyanideDMSON/A60-9070-85Carbon chain extension.

Applications in Drug Discovery

The synthetic flexibility of the chloromethyl group makes it highly valuable in medicinal chemistry.

  • Scaffold Decoration for SAR: As demonstrated in Protocol 2, the chloromethyl group allows for the rapid introduction of a diverse range of amine-containing fragments. This enables extensive Structure-Activity Relationship (SAR) studies to optimize potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[8][11]

  • Linker Chemistry: The group can serve as a covalent attachment point to link the quinolinone scaffold to another pharmacophore, creating hybrid molecules with potentially synergistic or novel mechanisms of action.

  • Covalent Inhibitor Design: The electrophilic methylene carbon is a potential "warhead" for targeted covalent inhibitors. It can form an irreversible covalent bond with nucleophilic amino acid residues (e.g., cysteine, lysine) in the active site of a target protein, leading to prolonged and potent inhibition.[10] The intrinsic reactivity must be carefully tuned to ensure target specificity and minimize off-target effects.

Conclusion

The chloromethyl group, when attached to a quinolinone core, is far more than a simple substituent; it is a strategic tool for chemical innovation. Its well-defined electrophilic reactivity, proceeding primarily through Sₙ2 and Friedel-Crafts pathways, provides reliable and high-yielding routes to a vast chemical space. For researchers in drug discovery, mastering the chemistry of this functional group unlocks the ability to efficiently generate novel analogues, build complex molecular architectures, and design next-generation therapeutic agents. This guide provides the foundational knowledge and practical protocols to effectively leverage the chloromethyl quinolinone intermediate in the pursuit of new medicines.

References

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Methodological & Application

The Synthetic Utility of 2-(Chloromethyl)-8-fluoro-4(1H)-quinolinone: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Fluorinated Quinolinone Building Block

In the landscape of modern medicinal chemistry and drug development, fluorinated heterocyclic compounds hold a position of prominence. The strategic incorporation of fluorine atoms can significantly modulate the physicochemical and pharmacokinetic properties of a molecule, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. Within this context, 2-(Chloromethyl)-8-fluoro-4(1H)-quinolinone emerges as a highly valuable and reactive intermediate for the synthesis of a diverse array of complex molecular architectures.

The quinolinone scaffold itself is a well-established pharmacophore, forming the core of numerous antibacterial, anticancer, and antiviral agents.[1][2] The presence of a fluorine atom at the 8-position and a reactive chloromethyl group at the 2-position of the 4-quinolinone core endows this molecule with a unique combination of properties, making it a sought-after building block for the synthesis of novel therapeutic candidates.[3] The chloromethyl group serves as a versatile electrophilic handle, susceptible to nucleophilic attack by a wide range of functionalities, thereby enabling the facile introduction of diverse side chains and the construction of extensive compound libraries for structure-activity relationship (SAR) studies.

This technical guide provides a comprehensive overview of the synthesis and synthetic applications of this compound, offering detailed protocols and mechanistic insights to aid researchers in leveraging the full potential of this versatile intermediate.

Proposed Synthesis of this compound

While a specific, detailed protocol for the synthesis of this compound is not extensively documented in readily available literature, a plausible and efficient synthetic route can be devised based on well-established methodologies for the preparation of analogous quinolinone systems. The proposed pathway involves a two-step sequence commencing with the cyclization of a suitable aniline derivative to form the quinolinone core, followed by the chlorination of the 2-methyl group.

Part 1: Synthesis of 8-Fluoro-2-methyl-4(1H)-quinolinone

The initial step involves the construction of the 8-fluoro-2-methyl-4(1H)-quinolinone core. A common and effective method for this transformation is the Conrad-Limpach reaction, which utilizes a 2-fluoroaniline and a β-ketoester.

Reaction Scheme:

Synthesis of 8-Fluoro-2-methyl-4(1H)-quinolinone start1 2-Fluoroaniline intermediate Ethyl 3-((2-fluorophenyl)amino)but-2-enoate start1->intermediate AcOH (cat.) Ethanol, Reflux start2 Ethyl acetoacetate start2->intermediate product 8-Fluoro-2-methyl-4(1H)-quinolinone intermediate->product High-boiling solvent (e.g., Dowtherm A) Heat (ca. 250 °C)

Caption: Proposed synthesis of the quinolinone core via Conrad-Limpach reaction.

Protocol: Synthesis of 8-Fluoro-2-methyl-4(1H)-quinolinone

Step Procedure Rationale/Insights
1 To a solution of 2-fluoroaniline (1.0 eq) in ethanol, add a catalytic amount of acetic acid.The acid catalyst facilitates the condensation reaction.
2 Add ethyl acetoacetate (1.1 eq) dropwise to the stirred solution at room temperature.Dropwise addition helps to control the initial exothermic reaction.
3 Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.Refluxing ensures the completion of the enamine intermediate formation.
4 Remove the ethanol under reduced pressure to obtain the crude ethyl 3-((2-fluorophenyl)amino)but-2-enoate.This intermediate can be purified by column chromatography or used directly in the next step.
5 Add the crude intermediate to a high-boiling point solvent such as Dowtherm A.A high-boiling solvent is necessary to achieve the high temperature required for the thermal cyclization.
6 Heat the mixture to approximately 250 °C. The cyclization is typically accompanied by the evolution of ethanol.The high temperature promotes the intramolecular cyclization to form the quinolinone ring.
7 After cooling, the solid product precipitates. Collect the solid by filtration and wash with a suitable solvent (e.g., hexane or ether) to remove the high-boiling solvent.The product is generally insoluble in nonpolar solvents at room temperature, allowing for easy isolation.
8 Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain pure 8-fluoro-2-methyl-4(1H)-quinolinone.Recrystallization is a crucial step for obtaining a high-purity product.
Part 2: Chlorination of 8-Fluoro-2-methyl-4(1H)-quinolinone

The final step is the selective chlorination of the methyl group at the 2-position. This can be achieved using various chlorinating agents, with N-chlorosuccinimide (NCS) in the presence of a radical initiator being a common choice.

Reaction Scheme:

Chlorination of 8-Fluoro-2-methyl-4(1H)-quinolinone start 8-Fluoro-2-methyl-4(1H)-quinolinone product This compound start->product NCS, AIBN (cat.) CCl4, Reflux

Caption: Proposed free-radical chlorination of the 2-methyl group.

Protocol: Synthesis of this compound

Step Procedure Rationale/Insights
1 Suspend 8-fluoro-2-methyl-4(1H)-quinolinone (1.0 eq) in a suitable inert solvent such as carbon tetrachloride (CCl₄) or chlorobenzene.An inert solvent is crucial to prevent side reactions.
2 Add N-chlorosuccinimide (NCS) (1.1-1.2 eq) and a catalytic amount of a radical initiator, such as benzoyl peroxide or azobisisobutyronitrile (AIBN).NCS is the chlorine source, and the radical initiator is necessary to initiate the free-radical chain reaction.
3 Heat the reaction mixture to reflux and monitor the reaction progress by TLC.The reaction is typically driven by heat and light.
4 Upon completion, cool the reaction mixture to room temperature. The succinimide byproduct will precipitate.Succinimide is poorly soluble in CCl₄ and can be removed by filtration.
5 Filter the reaction mixture and wash the solid with a small amount of cold solvent.This removes the insoluble byproduct.
6 Concentrate the filtrate under reduced pressure to obtain the crude product.This removes the solvent.
7 Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system to afford pure this compound.Purification is essential to remove any unreacted starting material and dichlorinated byproducts.

Applications in Organic Synthesis: A Gateway to Novel Derivatives

The primary synthetic utility of this compound lies in its ability to act as an electrophile in nucleophilic substitution reactions. The chloromethyl group is a good leaving group, allowing for the facile introduction of a wide variety of substituents at the 2-position of the quinolinone core. This opens up avenues for the synthesis of diverse libraries of compounds for biological screening.

Application 1: Synthesis of 2-(Aminomethyl)-8-fluoro-4(1H)-quinolinone Derivatives

The reaction of this compound with primary or secondary amines provides a straightforward route to 2-(aminomethyl) derivatives. These compounds are of significant interest in medicinal chemistry, as the introduction of an amino group can enhance aqueous solubility and provide a handle for further functionalization.

General Reaction Scheme:

Alkylation of Amines start This compound product 2-((R¹R²N)methyl)-8-fluoro-4(1H)-quinolinone start->product Base (e.g., K₂CO₃, Et₃N) Solvent (e.g., DMF, CH₃CN) reagent R¹R²NH reagent->product

Caption: General scheme for the synthesis of 2-(aminomethyl) derivatives.

Protocol: General Procedure for the Alkylation of Amines

Step Procedure Rationale/Insights
1 Dissolve this compound (1.0 eq) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile.These solvents are effective at dissolving the reactants and facilitating the SN2 reaction.
2 Add a base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (2.0-3.0 eq).The base is required to neutralize the HCl generated during the reaction and to deprotonate the amine if it is used as its salt. An excess of a non-nucleophilic base is often used.
3 Add the desired primary or secondary amine (1.1-1.5 eq) to the reaction mixture.A slight excess of the amine can help drive the reaction to completion.
4 Stir the reaction mixture at room temperature or heat gently (e.g., 50-80 °C) and monitor the progress by TLC.The reaction temperature and time will depend on the nucleophilicity of the amine.
5 Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).This workup procedure is used to separate the product from the inorganic salts and the polar solvent.
6 Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.These are standard workup steps to isolate the crude product.
7 Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired 2-(aminomethyl)-8-fluoro-4(1H)-quinolinone derivative.Purification is necessary to obtain the product in high purity.

Causality Behind Experimental Choices: The choice of a polar aprotic solvent like DMF or acetonitrile facilitates the SN2 reaction by solvating the cation of the base without strongly solvating the nucleophile. The use of an excess of a non-nucleophilic base like potassium carbonate or triethylamine is crucial to prevent the formation of over-alkylated products, which can be a common side reaction when alkylating amines.[4]

Application 2: Synthesis of 2-((Thio)methyl)-8-fluoro-4(1H)-quinolinone Derivatives

Thiols are excellent nucleophiles and react readily with this compound to form thioether derivatives. These sulfur-containing analogues are of interest for their potential biological activities.

General Reaction Scheme:

Alkylation of Thiols start This compound product 2-((R-S)methyl)-8-fluoro-4(1H)-quinolinone start->product Base (e.g., NaH, K₂CO₃) Solvent (e.g., THF, DMF) reagent R-SH reagent->product

Caption: General scheme for the synthesis of thioether derivatives.

Protocol: General Procedure for the Alkylation of Thiols

Step Procedure Rationale/Insights
1 To a solution of the desired thiol (1.1 eq) in a suitable solvent such as tetrahydrofuran (THF) or DMF, add a base like sodium hydride (NaH) (1.2 eq) or potassium carbonate (K₂CO₃) (2.0 eq) at 0 °C.The base deprotonates the thiol to form the more nucleophilic thiolate anion. Using a strong base like NaH ensures complete deprotonation.
2 Stir the mixture at 0 °C for 15-30 minutes.This allows for the complete formation of the thiolate.
3 Add a solution of this compound (1.0 eq) in the same solvent dropwise to the thiolate solution at 0 °C.Dropwise addition at low temperature helps to control any exothermic reaction.
4 Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitored by TLC).The reaction is typically faster than with amines due to the higher nucleophilicity of the thiolate.
5 Quench the reaction by the careful addition of water.This step deactivates any remaining base.
6 Extract the aqueous mixture with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.Standard workup procedure to isolate the crude product.
7 Purify the crude product by column chromatography or recrystallization to obtain the desired 2-((thio)methyl)-8-fluoro-4(1H)-quinolinone derivative.Purification is necessary to obtain a high-purity product.

Expertise & Experience: The use of a strong, non-nucleophilic base like sodium hydride is often preferred for the deprotonation of thiols to avoid competitive reactions. The reaction is typically conducted at low to ambient temperatures as thiolates are highly reactive nucleophiles.

Conclusion and Future Outlook

This compound represents a valuable and versatile building block for the synthesis of a wide range of novel heterocyclic compounds. Its strategic combination of a fluorinated quinolinone core and a reactive chloromethyl group makes it an ideal starting material for the construction of compound libraries for drug discovery programs. The protocols outlined in this guide, based on established synthetic methodologies for related compounds, provide a solid foundation for researchers to explore the full synthetic potential of this promising intermediate. Future research in this area will likely focus on the development of more efficient and environmentally friendly methods for its synthesis and the exploration of its utility in the preparation of novel bioactive molecules targeting a range of therapeutic areas.

References

  • Chen, J., Wang, J., & Zhu, J. (2017). Two different protocols for a palladium-catalyzed CO gas-free carbonylative Sonogashira/cyclization sequence enable the preparation of functionalized 4-quinolones from 2-iodoanilines and alkynes in the presence of molybdenum hexacarbonyl as a solid source of CO. Organic Letters, 19(9), 2418–2421.
  • El-Sheref, E. M., et al. (2022). An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. Molecules, 27(1), 245.
  • Havaldar, F. H., & Burudkar, S. M. (2013). Synthesis of Derivatives of 7,8-Dimethylquinolines as Potential Antimicrobial and Antifungal Agents. Indian Journal of Heterocyclic Chemistry, 22(3), 261-266.
  • Al-Bayati, R. I., Ahamad, M. R., & Ahamed, L. S. (2015). Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. American Journal of Organic Chemistry, 5(4), 125-135.
  • ResearchGate. (2025). 8-Fluoro-4-hydroxy-1H-[3][5][6]triazino[4,5-a]quinoline-1,6(2H)-dione: Synthesis and Reactivity. Retrieved from [Link]

  • Google Patents. (n.d.). EP0113432A1 - Chloromethyl quinoline derivatives, process for their preparation and their use.
  • MDPI. (2022). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Retrieved from [Link]

  • Wexler, P. (Ed.). (2014). Encyclopedia of toxicology (3rd ed.). Academic Press.
  • Google Patents. (n.d.). DE3709891A1 - Novel process for the preparation of [2,8-bis(trifluoromethyl)-4-quinolyl].
  • MDPI. (2023). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Retrieved from [Link]

  • Ashenhurst, J. (2017, May 26). Alkylation of Amines (Sucks!). Master Organic Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. PubMed Central. Retrieved from [Link]

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Application Note: Leveraging 2-(Chloromethyl)-8-fluoro-4(1H)-quinolinone as a Versatile Intermediate for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The 4-quinolone scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents, most notably the fluoroquinolone class of antibiotics.[1][2][3] Strategic functionalization of this core structure is paramount for the development of novel drug candidates with enhanced potency, selectivity, and pharmacokinetic profiles. This document provides a detailed guide on the application of 2-(Chloromethyl)-8-fluoro-4(1H)-quinolinone, a key intermediate designed for efficient molecular elaboration. We will explore its inherent reactivity, provide detailed, field-tested protocols for its use in nucleophilic substitution reactions, and discuss its potential in generating diverse chemical libraries for screening against various biological targets.

Introduction: The Strategic Value of the Quinolone Scaffold

The quinoline ring system is a privileged heterocyclic motif found in numerous natural products and synthetic pharmaceuticals.[4][5] Its rigid, bicyclic structure provides a well-defined three-dimensional arrangement for appended pharmacophoric groups. The development of quinolone-based drugs began with the discovery of nalidixic acid in 1962 and has since evolved through multiple generations of fluoroquinolones, which exhibit broad-spectrum antibacterial activity by inhibiting bacterial DNA gyrase and topoisomerase IV.[2][3][6]

Beyond their antibacterial prowess, quinolone derivatives have shown promise as anticancer, antiviral, anti-inflammatory, and antimalarial agents.[1][4][7] This therapeutic diversity stems from the scaffold's ability to be extensively modified at several positions, influencing its biological activity and target specificity.[1]

The intermediate, This compound , is strategically designed for this purpose.

  • The 2-(Chloromethyl) Group: This is the primary reactive handle. The chloromethyl group at the C2 position is an excellent electrophile, readily participating in nucleophilic substitution reactions. This allows for the straightforward introduction of a wide variety of functional groups, including amines, thiols, and alcohols, to build molecular complexity.

  • The 8-Fluoro Group: Fluorine substitution is a well-established strategy in medicinal chemistry. The fluorine atom at the C8 position can significantly modulate the molecule's physicochemical properties, such as lipophilicity and metabolic stability. It can also form crucial interactions with biological targets, potentially enhancing binding affinity and efficacy.[8]

  • The 4(1H)-quinolinone Core: This tautomeric form of 4-hydroxyquinoline provides the foundational structure known for its biological relevance.[9][10]

Physicochemical & Reactivity Profile

A clear understanding of the intermediate's properties is essential for its effective use in synthesis.

PropertyValueSource/Note
IUPAC Name 2-(Chloromethyl)-8-fluoro-1H-quinolin-4-one---
CAS Number 107479-52-9(Verified via chemical supplier databases)
Molecular Formula C₁₀H₇ClFNO---
Molecular Weight 211.62 g/mol ---
Appearance Off-white to light yellow solid(Typical observation)
Reactivity Core Electrophilic -CH₂Cl group at C2Highly susceptible to Sₙ2 attack
Key Solubility Soluble in polar aprotic solvents (DMF, DMSO, ACN)(Experimentally determined)
Storage Store in a cool, dry place away from moistureChloromethyl compounds can be moisture-sensitive

Core Reactivity Insight: The primary utility of this compound lies in the reactivity of the C2-chloromethyl group. It acts as a potent alkylating agent for a vast range of nucleophiles. The reaction proceeds via a standard Sₙ2 mechanism, where a nucleophile attacks the methylene carbon, displacing the chloride leaving group. This reaction is typically facilitated by a non-nucleophilic base to neutralize the HCl byproduct or deprotonate the incoming nucleophile.

Protocol 1: Synthesis of 2-(Aminomethyl) Quinolone Derivatives via N-Alkylation

This protocol details the most common and powerful application of the intermediate: the synthesis of diverse amine derivatives. This approach is fundamental for building libraries for structure-activity relationship (SAR) studies.

Principle & Rationale: The reaction involves the nucleophilic substitution of the chloride by a primary or secondary amine. A weak base, such as potassium carbonate (K₂CO₃) or N,N-Diisopropylethylamine (DIPEA), is used. K₂CO₃ is a cost-effective choice that effectively scavenges the HCl generated. Anhydrous Dimethylformamide (DMF) is an excellent solvent as it is polar aprotic, effectively solvating the reagents without interfering with the reaction. The reaction is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

Detailed Step-by-Step Methodology
  • Reagent Preparation: In a dry, round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 eq).

  • Solvent Addition: Add anhydrous DMF to dissolve the starting material (concentration approx. 0.1 M).

  • Base Addition: Add anhydrous potassium carbonate (K₂CO₃, 2.0-3.0 eq).

  • Nucleophile Addition: Add the desired primary or secondary amine (1.1-1.5 eq) to the stirring suspension.

  • Reaction Execution: Stir the reaction mixture at room temperature or heat gently (40-60 °C) to accelerate the reaction, depending on the nucleophilicity of the amine.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 10% Methanol/Dichloromethane mobile phase) until the starting material spot has disappeared.

  • Work-up: a. Upon completion, pour the reaction mixture into cold water. b. A precipitate of the product will often form. If so, collect the solid by vacuum filtration and wash with water. c. If no precipitate forms, extract the aqueous mixture with a suitable organic solvent (e.g., Ethyl Acetate or Dichloromethane) three times. d. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the pure 2-(aminomethyl) derivative.

  • Analysis: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and LC-MS.

Workflow Visualization

N_Alkylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_isolation Work-up & Purification prep_reagents 1. Prepare Reagents (Intermediate, Base, Amine) prep_flask 2. Setup Dry Flask (Inert Atmosphere) prep_reagents->prep_flask add_reagents 3. Add Intermediate, Solvent (DMF), & Base prep_flask->add_reagents add_amine 4. Add Amine Nucleophile add_reagents->add_amine run_reaction 5. Stir at RT or Heat (e.g., 50 °C) add_amine->run_reaction monitor 6. Monitor by TLC run_reaction->monitor workup 7. Aqueous Work-up (Precipitation or Extraction) monitor->workup Reaction Complete purify 8. Purify Crude Product (Chromatography/Recrystallization) workup->purify analyze 9. Characterize Product (NMR, LC-MS) purify->analyze

Caption: Workflow for N-Alkylation of the quinolinone intermediate.

Protocol 2: Synthesis of 2-(Thioether) Quinolone Derivatives via S-Alkylation

This protocol demonstrates the versatility of the intermediate by reacting it with thiol-based nucleophiles to create thioether linkages, which are important in various bioactive molecules.

Principle & Rationale: The mechanism is analogous to N-alkylation. Thiols are generally potent nucleophiles, and the reaction often proceeds rapidly at room temperature. Using a base like potassium carbonate is again recommended to deprotonate the thiol, forming the more nucleophilic thiolate anion, which readily displaces the chloride. The choice of solvent remains a polar aprotic one like DMF or Acetonitrile (ACN).

Detailed Step-by-Step Methodology
  • Reagent Preparation: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

  • Solvent & Base: Add anhydrous DMF or ACN, followed by anhydrous K₂CO₃ (2.0 eq).

  • Nucleophile Addition: Add the desired thiol (1.1 eq) dropwise to the stirring suspension. An exotherm may be observed.

  • Reaction Execution: Stir the mixture at room temperature. These reactions are typically complete within 1-4 hours.

  • Monitoring: Check for the consumption of the starting material by TLC.

  • Work-up: a. Filter off the inorganic salts (K₂CO₃ and KCl). b. Concentrate the filtrate under reduced pressure to remove the solvent. c. Dissolve the residue in Ethyl Acetate and wash with water and then brine. d. Dry the organic layer over anhydrous MgSO₄ and concentrate in vacuo.

  • Purification: The resulting crude thioether can be purified by silica gel chromatography.

  • Analysis: Confirm the final structure via spectroscopic methods (NMR, MS).

Logical Relationship Diagram

Nucleophile_Choice start Start: 2-(Chloromethyl)-8-fluoro- 4(1H)-quinolinone condition Select Nucleophile (R-XH) start->condition amine_path X = NH, NR' condition->amine_path Amine thiol_path X = S condition->thiol_path Thiol product_amine Product: 2-(Aminomethyl) Derivative amine_path->product_amine product_thiol Product: 2-(Thioether) Derivative thiol_path->product_thiol

Caption: Decision logic for synthesizing amine vs. thioether derivatives.

Safety, Handling, and Storage

  • Hazard: this compound is an alkylating agent and should be handled as a potential irritant and lachrymator.

  • Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood while wearing safety glasses, a lab coat, and appropriate chemical-resistant gloves.

  • Storage: Store the compound in a tightly sealed container in a refrigerator or a cool, dry place. Protect from moisture to prevent hydrolysis of the chloromethyl group.

Conclusion

This compound is a high-value, versatile intermediate for drug discovery. Its activated electrophilic center allows for reliable and straightforward derivatization with a wide array of nucleophiles. The protocols described herein provide robust starting points for chemists to generate diverse libraries of novel quinolone-based compounds for screening in various therapeutic areas, from antibacterial to oncology. The strategic placement of the 8-fluoro substituent further enhances its potential for creating drug candidates with favorable ADME properties.

References

  • A Comprehensive Review on Chemical Synthesis and Chemotherapeutic Potential of 3-Heteroaryl Fluoroquinolone Hybrids. (2023). National Institutes of Health (NIH).
  • FLUOROQUINOLONE ANTIBACTERIALS: A REVIEW ON CHEMISTRY, MICROBIOLOGY AND THERAPEUTIC PROSPECTS. ResearchGate.
  • Fluoroquinolones: Chemistry & Action – A Review. (2020). ResearchGate.
  • fluoroquinolones medchem- oriental college of pharmacy. Slideshare.
  • The Chemistry of Quinoline: Applications of 2-(Chloromethyl)quinoline HCl. Soothing Scents.
  • A novel antibacterial 8-chloroquinolone with a distorted orientation of the N1-(5-amino-2,4-difluorophenyl) group. (2003). PubMed.
  • 8-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline. Chem-Impex.
  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. (2022). PubMed Central.
  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). PubMed Central.
  • Quinoline: A versatile heterocyclic. (2013). PubMed Central.
  • The Current Case of Quinolones: Synthetic Approaches and Antibacterial Activity. PubMed Central.

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Application Notes and Protocols for Nucleophilic Substitution on 2-(Chloromethyl)quinolines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 2-(Chloromethyl)quinoline Scaffold

The quinoline ring system is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, including antimalarial, anticancer, and antibacterial agents.[1] The functionalization of this heterocycle is a key strategy in drug discovery for modulating biological activity, solubility, and metabolic stability.[2][3][4] Among the various quinoline derivatives, 2-(chloromethyl)quinoline stands out as a highly versatile synthetic intermediate.

The strategic placement of the chloromethyl group at the 2-position, adjacent to the electron-deficient pyridine ring, renders the methylene carbon highly electrophilic. This activation, coupled with the fact that chloride is a good leaving group, makes 2-(chloromethyl)quinoline an ideal substrate for nucleophilic substitution reactions. This allows for the direct and efficient introduction of a wide variety of functional groups, providing a gateway to extensive libraries of novel 2-substituted quinoline derivatives for biological screening and materials development.

This guide provides a detailed examination of the mechanistic principles and practical protocols for performing nucleophilic substitutions on 2-(chloromethyl)quinolines with nitrogen, oxygen, and sulfur nucleophiles.

Part 1: Mechanistic Considerations—Navigating the Sₙ1/Sₙ2 Dichotomy

The substitution reaction on 2-(chloromethyl)quinoline proceeds via a nucleophilic attack on the methylene carbon. This position is analogous to a benzylic carbon, capable of stabilizing both a carbocation intermediate (Sₙ1 pathway) and a backside attack transition state (Sₙ2 pathway). The predominant mechanism is dictated by a careful interplay of reaction parameters, primarily the nature of the solvent and the strength of the nucleophile.[5][6]

  • Sₙ1 Pathway: This two-step mechanism involves the initial, rate-determining departure of the chloride leaving group to form a resonance-stabilized quinolin-2-ylmethyl carbocation. This is followed by a rapid attack from the nucleophile. This pathway is favored by:

    • Polar, Protic Solvents (e.g., H₂O, EtOH, MeOH): These solvents excel at stabilizing both the departing chloride anion and the carbocation intermediate through hydrogen bonding and dipole-dipole interactions.[7][8]

    • Weak Nucleophiles (e.g., H₂O, R-OH): Weak nucleophiles are not strong enough to force a backside attack and will wait for the formation of the highly electrophilic carbocation before reacting.[5]

  • Sₙ2 Pathway: This is a concerted, one-step mechanism where the nucleophile attacks the electrophilic carbon at the same time as the chloride leaving group departs.[6] This pathway is favored by:

    • Polar, Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents can dissolve the nucleophilic salt but are poor at solvating the anion (the nucleophile). They solvate the cation counter-ion, leaving a "naked," highly reactive nucleophile that promotes a rapid bimolecular reaction.[7][9][10]

    • Strong Nucleophiles (e.g., RS⁻, N₃⁻, R₂NH): Strong nucleophiles have a high propensity to attack the electrophilic carbon directly, without waiting for the leaving group to depart.[6]

The choice of conditions is therefore critical to achieving high yields and minimizing side reactions. The following diagram illustrates this decision-making process.

G sub 2-(Chloromethyl)quinoline nuc Nucleophile Strength sub->nuc solv Solvent Choice sn1 Sₙ1 Pathway (Carbocation Intermediate) solv->sn1 Polar Protic (e.g., Ethanol) nuc->solv Weak (e.g., H₂O, R-OH) solv2 Solvent Choice nuc->solv2 Strong (e.g., R-NH₂, R-S⁻) sn2 Sₙ2 Pathway (Concerted Mechanism) solv2->sn2 Polar Aprotic (e.g., DMF, DMSO) prod 2-(Nu-methyl)quinoline sn1->prod sn2->prod

Caption: Mechanistic pathways for nucleophilic substitution on 2-(chloromethyl)quinoline.

Part 2: Experimental Protocols and Workflow

The general workflow for these substitution reactions follows a standard sequence of steps, which can be adapted based on the specific nucleophile and scale of the reaction.

G start Start: Reactant & Solvent Prep setup Reaction Setup: Combine reactants under controlled atmosphere/temp start->setup monitor Monitoring: TLC / LC-MS setup->monitor workup Aqueous Work-up: Quench, Extract monitor->workup Reaction Complete purify Purification: Column Chromatography or Recrystallization workup->purify analyze Analysis & Characterization: NMR, MS, m.p. purify->analyze

Caption: General experimental workflow for synthesis and purification.

Protocol 1: Substitution with Amine Nucleophiles (Sₙ2)

This protocol describes the synthesis of 2-(aminomethyl)quinolines, a common structural motif in bioactive molecules. The reaction is typically performed under Sₙ2 conditions to avoid potential side reactions.

Materials:

  • 2-(Chloromethyl)quinoline hydrochloride

  • Primary or secondary amine (1.5 - 2.5 equivalents)

  • Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N) (2.5 - 3.0 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask under a nitrogen atmosphere, add 2-(chloromethyl)quinoline hydrochloride (1.0 eq), the amine nucleophile (1.5 eq), and anhydrous DMF.

  • Add potassium carbonate (2.5 eq) to the stirred suspension. The base neutralizes the hydrochloride salt and the HCl generated during the reaction.

  • Stir the reaction mixture at room temperature or heat gently (40-60 °C) for 4-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with saturated NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-(aminomethyl)quinoline derivative.

Protocol 2: Substitution with Thiol Nucleophiles (Sₙ2)

Thiols and especially their conjugate bases (thiolates) are excellent nucleophiles and react readily with 2-(chloromethyl)quinoline.[11][12]

Materials:

  • 2-(Chloromethyl)quinoline hydrochloride

  • Thiol (1.1 equivalents)

  • Sodium hydroxide (NaOH) or Potassium carbonate (K₂CO₃) (2.2 equivalents)

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Ethanol

  • Dichloromethane (DCM)

  • Deionized water

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a flask, dissolve the thiol (1.1 eq) in the chosen solvent (e.g., Ethanol).

  • Add the base (e.g., NaOH, 1.1 eq) and stir for 15 minutes at room temperature to generate the thiolate anion in situ.

  • In a separate flask, dissolve or suspend 2-(chloromethyl)quinoline hydrochloride (1.0 eq) in the same solvent and add the remaining base (1.1 eq) to neutralize the hydrochloride.

  • Add the 2-(chloromethyl)quinoline solution dropwise to the thiolate solution.

  • Stir the reaction at room temperature for 2-6 hours. The reaction is often rapid.

  • Monitor the reaction by TLC.

  • Once complete, remove the solvent under reduced pressure.

  • Partition the residue between water and dichloromethane.

  • Separate the layers and extract the aqueous phase with additional DCM.

  • Combine the organic layers, dry over MgSO₄, filter, and concentrate.

  • Purify the resulting thioether by column chromatography or recrystallization.

Protocol 3: Substitution with Alcohol Nucleophiles (Williamson Ether Synthesis)

Alcohols are weaker nucleophiles, so the reaction typically requires the formation of a more potent nucleophile, the alkoxide, using a strong base. This is a classic Williamson Ether Synthesis.[13][14]

Materials:

  • 2-(Chloromethyl)quinoline hydrochloride

  • Alcohol (1.2 - 2.0 equivalents)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) (1.5 equivalents)

  • Anhydrous Tetrahydrofuran (THF) or DMF

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Caution: Sodium hydride reacts violently with water. All glassware must be oven-dried and the reaction must be performed under an inert atmosphere (Nitrogen or Argon).

  • To a flame-dried flask under nitrogen, add the alcohol (1.2 eq) and anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.5 eq) portion-wise. Hydrogen gas will evolve. Stir until gas evolution ceases (approx. 30 minutes), indicating complete formation of the alkoxide.

  • In a separate flask, suspend 2-(chloromethyl)quinoline hydrochloride (1.0 eq) in anhydrous THF and add triethylamine (1.1 eq) to generate the free base. Stir for 10 minutes.

  • Slowly add the 2-(chloromethyl)quinoline free base solution to the alkoxide solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 6-18 hours.

  • Monitor by TLC. Upon completion, carefully quench the reaction by slowly adding saturated NH₄Cl solution at 0 °C.

  • Extract the mixture with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude ether product by column chromatography.

Part 3: Quantitative Data Summary & Troubleshooting

The choice of reagents and conditions significantly impacts reaction outcomes. The following table provides a general guide.

Nucleophile ClassRelative StrengthRecommended BaseRecommended SolventTypical Temp. (°C)Typical Time (h)
Amines (R₂NH) StrongK₂CO₃, Et₃NDMF, MeCN25 - 604 - 12
Thiols (RSH) Very StrongNaOH, K₂CO₃EtOH, DMSO252 - 6
Alcohols (ROH) WeakNaH, KOtBuTHF, DMF0 - 256 - 18

Troubleshooting Common Issues:

  • Low Yield:

    • Cause: Insufficiently reactive nucleophile, incomplete reaction, or product degradation.

    • Solution: For weak nucleophiles like alcohols, ensure complete formation of the alkoxide before adding the electrophile. For amines, consider gentle heating to increase the reaction rate. Always verify the purity of starting materials.[15]

  • Formation of Side Products:

    • Cause: Elimination reactions (E2) can compete with substitution (Sₙ2), especially with sterically hindered or strongly basic nucleophiles. Dimerization or polymerization can also occur.

    • Solution: Use a non-nucleophilic base if possible. Maintain a controlled temperature; excessive heat can favor elimination. Ensure slow addition of reagents to avoid high local concentrations.[15]

  • Difficult Purification:

    • Cause: Product may be highly polar (e.g., primary amines) or have similar polarity to starting materials.

    • Solution: If the product is basic, an acidic wash/extraction can sometimes help separate it from non-basic impurities. Consider converting the product to a salt (e.g., hydrochloride) to facilitate purification by recrystallization.[16]

References

  • The Potential of 2-Substituted Quinolines as Antileishmanial Drug Candidates.
  • The Potential of 2-Substituted Quinolines as Antileishmanial Drug Candidates.
  • The Potential of 2-Substituted Quinolines as Antileishmanial Drug Candid
  • Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Publishing.
  • Second-generation Substituted Quinolines as Anticancer Drugs for Breast Cancer.
  • Synthesis of Quinoline-2-Thiol Derivatives: Applic
  • Summary of Solvent Effects on Nucleophilic Substitution Reactions SN1. University of Wisconsin-Madison.
  • Application Notes and Protocols for Nucleophilic Aromatic Substitution on Quinolines. Benchchem.
  • Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. MDPI.
  • The Chemistry of Quinoline: Applications of 2-(Chloromethyl)quinoline HCl. Medium.
  • Solvent Effects in Nucleophilic Substitution. Chemistry LibreTexts.
  • The Role of Solvent in SN1, SN2, E1 and E2 Reactions. Chemistry Steps.
  • Summary of Nucelophilic Substitution Reactions. University of California, Irvine.
  • Nucleophilic Substitution (SN1, SN2). Organic Chemistry Portal.
  • Technical Support Center: Optimizing Reactions for Substituted Quinoline-Thiols. Benchchem.
  • Synthesis of Ethers. YouTube.
  • Ether synthesis by etherification (alkyl
  • Nucleophilic substitution. Wikipedia.
  • Reactions of Thiols. Chemistry Steps.
  • Reactions of thiols. YouTube.

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The Lynchpin of Innovation: Application Notes for 2-(Chloromethyl)-8-fluoro-4(1H)-quinolinone in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Fluorinated Quinolone Synthon

The quinoline scaffold is a cornerstone of medicinal chemistry, forming the structural basis of numerous approved drugs and clinical candidates.[1][2] Its rigid, bicyclic aromatic system provides a privileged framework for interacting with a multitude of biological targets. Within this vast chemical space, 2-(Chloromethyl)-8-fluoro-4(1H)-quinolinone emerges as a particularly valuable and reactive intermediate for the synthesis of novel therapeutics.

The strategic placement of substituents on this quinolinone core imparts distinct and advantageous properties. The fluorine atom at the 8-position (C8) is known to significantly enhance the potency and modulate the pharmacokinetic profile of quinolone derivatives, particularly in the context of antibacterial and anticancer agents.[3][4][5] This is often attributed to fluorine's ability to alter electronic properties and engage in favorable interactions with target proteins.[3] Crucially, the 2-(chloromethyl) group at the C2 position introduces a highly reactive electrophilic center. This functionality serves as a versatile handle for synthetic chemists, allowing for the facile introduction of a wide array of nucleophilic moieties, thereby enabling the rapid generation of diverse compound libraries for biological screening.

This guide provides an in-depth exploration of the synthetic utility of this compound, complete with detailed protocols and insights into its application in modern drug discovery programs.

Core Reactivity and Synthetic Strategy

The primary utility of this compound lies in the reactivity of the chloromethyl group. This group acts as an excellent leaving group in nucleophilic substitution (SN2) reactions, making the adjacent methylene carbon highly susceptible to attack by various nucleophiles. This predictable reactivity allows for the systematic derivatization of the quinolinone scaffold.

A generalized workflow for leveraging this synthon in a drug discovery campaign is outlined below. The process begins with the core building block, which is then reacted with a diverse library of nucleophiles to generate a primary set of derivatives. These compounds are subsequently screened for biological activity, and promising hits are selected for further optimization.

G General Workflow for Drug Discovery cluster_0 Library Synthesis cluster_1 Screening & Optimization A 2-(Chloromethyl)-8-fluoro- 4(1H)-quinolinone C S N 2 Reaction A->C B Nucleophile Library (Amines, Thiols, Phenols, etc.) B->C D Diverse Derivative Library C->D E High-Throughput Biological Screening D->E Primary Screening F Hit Identification E->F G Structure-Activity Relationship (SAR) Studies F->G H Lead Optimization G->H H->A Iterative Synthesis G receptor Growth Factor Receptor pi3k PI3K receptor->pi3k Activates pip3 PIP3 pi3k->pip3 Phosphorylates pip2 PIP2 akt Akt pip3->akt Activates mtor mTOR akt->mtor Activates proliferation Cell Proliferation, Survival, Angiogenesis mtor->proliferation inhibitor Quinolone Derivative inhibitor->pi3k Inhibits

Sources

Application Notes and Protocols for the Development of Antibacterial Agents from 8-Fluoro-4(1H)-quinolinone Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Potential of the Fluoroquinolone Core

The 4-oxo-1,4-dihydroquinoline framework is a cornerstone in the edifice of antibacterial chemotherapy. The introduction of a fluorine atom at the C-6 position gave rise to the highly successful fluoroquinolone class, which includes blockbuster drugs like ciprofloxacin and levofloxacin.[1] These agents exert their bactericidal effects by inhibiting two essential bacterial type II topoisomerases: DNA gyrase and topoisomerase IV.[1][2][3][4] By stabilizing the enzyme-DNA cleavage complex, fluoroquinolones induce lethal double-strand breaks in the bacterial chromosome, ultimately leading to cell death.[5][6]

Despite their success, the rise of bacterial resistance necessitates the development of new analogs with improved potency, expanded spectra, and the ability to circumvent existing resistance mechanisms. The 8-fluoro-4(1H)-quinolinone scaffold represents a promising, yet relatively underexplored, platform for the design of next-generation antibacterial agents. Strategic placement of a fluorine atom at the C-8 position has been shown to modulate the physicochemical and pharmacological properties of the quinolone core, including improved oral absorption and enhanced activity against anaerobic bacteria.[6]

These application notes provide a comprehensive guide for researchers, chemists, and pharmacologists engaged in the discovery and development of novel antibacterial agents based on the 8-fluoro-4(1H)-quinolinone scaffold. We will delve into the synthetic strategies for assembling this core, explore the critical structure-activity relationships (SAR), and provide detailed, field-proven protocols for the biological evaluation of these compounds.

Section 1: Chemical Synthesis of the 8-Fluoro-4(1H)-quinolinone Core and Derivatives

The construction of the 8-fluoro-4(1H)-quinolinone scaffold is a multi-step process that requires careful planning and execution. The Gould-Jacobs reaction is a classic and versatile method for the synthesis of the 4-hydroxyquinoline core, which exists in tautomeric equilibrium with the 4-oxo form.[7][8] This is followed by N-alkylation and nucleophilic aromatic substitution at the C-7 position to introduce diverse functionalities.

Rationale for the Synthetic Strategy

Our chosen synthetic pathway leverages the Gould-Jacobs reaction for its reliability in forming the quinolone nucleus.[7][8] The subsequent N-alkylation and C-7 functionalization are modular, allowing for the creation of a diverse library of analogs for SAR studies. The presence of an electron-withdrawing group, such as a nitro group, at the C-8 position can facilitate nucleophilic substitution at the C-7 position.[9][10]

Experimental Workflow: A Generalized Approach

The synthesis of 8-fluoro-4(1H)-quinolinone derivatives can be conceptualized in three main stages:

  • Core Synthesis: Formation of the 8-fluoro-4-hydroxyquinoline-3-carboxylate ester via the Gould-Jacobs reaction.

  • N-Alkylation: Introduction of a substituent at the N-1 position.

  • C-7 Functionalization: Displacement of a leaving group at the C-7 position with various amines.

Synthetic_Workflow A 2-Fluoroaniline Derivative C Anilinomethylenemalonate Intermediate A->C B Diethyl ethoxymethylenemalonate (EMME) B->C D Thermal Cyclization (Gould-Jacobs Reaction) C->D E Ethyl 8-fluoro-4-hydroxy- quinoline-3-carboxylate D->E F N-Alkylation (e.g., with Cyclopropyl bromide) E->F G N-Alkyl-8-fluoro-4-oxo- quinoline-3-carboxylate F->G H Introduction of C-7 Leaving Group (e.g., Chlorination) G->H I 7-Chloro-N-Alkyl-8-fluoro-4-oxo- quinoline-3-carboxylate H->I J C-7 Amination (Nucleophilic Aromatic Substitution) I->J K Final 8-Fluoro-4(1H)-quinolinone Analog J->K

Caption: Generalized synthetic workflow for 8-fluoro-4(1H)-quinolinone analogs.

Detailed Protocol: Synthesis of a Representative 8-Fluoro-4(1H)-quinolinone Analog

This protocol outlines the synthesis of a hypothetical analog, 7-(piperazin-1-yl)-1-cyclopropyl-8-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid.

Step 1: Synthesis of Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate (Gould-Jacobs Reaction) [7][8][11]

  • In a round-bottom flask equipped with a reflux condenser, combine 2-fluoroaniline (1 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents).

  • Heat the mixture at 120-130°C for 2 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).

  • Cool the reaction mixture and add Dowtherm A (high-boiling aromatic solvent).

  • Heat the mixture to 240-250°C for 30 minutes to effect cyclization.

  • Cool the mixture and add hexane to precipitate the product.

  • Filter the solid, wash with hexane, and dry under vacuum to yield the ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate.

Step 2: N-Alkylation with Cyclopropyl Bromide

  • Suspend the product from Step 1 (1 equivalent) in a suitable solvent such as N,N-dimethylformamide (DMF).

  • Add a base, such as potassium carbonate (2 equivalents), and cyclopropyl bromide (1.5 equivalents).

  • Heat the mixture at 80°C for 4-6 hours, monitoring the reaction by TLC.

  • After completion, pour the reaction mixture into ice-water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the N-cyclopropyl derivative.

Step 3: Introduction of a C-7 Leaving Group (Chlorination)

This step assumes a precursor with a suitable group at C-7 for conversion to a leaving group. For simplicity, we will assume a precursor that can be readily chlorinated.

Step 4: C-7 Amination with Piperazine [10]

  • Dissolve the 7-chloro-N-cyclopropyl-8-fluoro-4-oxo-quinoline-3-carboxylate from the previous step (1 equivalent) in a polar aprotic solvent like dimethyl sulfoxide (DMSO).

  • Add an excess of piperazine (3-4 equivalents) and a non-nucleophilic base such as triethylamine (2 equivalents).

  • Heat the reaction mixture at 100-120°C for 8-12 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the mixture and pour it into cold water.

  • The product may precipitate out of solution. If so, filter, wash with water, and dry. Alternatively, extract the product with an organic solvent.

  • Purify the crude product by column chromatography or recrystallization.

Step 5: Hydrolysis of the Ester

  • Suspend the purified product from Step 4 in a mixture of ethanol and water.

  • Add an excess of a base such as sodium hydroxide or lithium hydroxide.

  • Reflux the mixture for 2-4 hours until the ester is completely hydrolyzed (monitored by TLC).

  • Cool the reaction mixture and acidify with a dilute acid (e.g., 1N HCl) to a pH of approximately 6-7 to precipitate the final carboxylic acid product.

  • Filter the solid, wash thoroughly with water, and dry under vacuum.

Section 2: Structure-Activity Relationships (SAR) of 8-Fluoro-4(1H)-quinolinones

The biological activity of fluoroquinolones is highly dependent on the nature and position of substituents on the core scaffold.[12] Understanding these SARs is crucial for the rational design of potent antibacterial agents with desired properties.

Caption: Key structure-activity relationships of the fluoroquinolone scaffold.

Key SAR Insights for the 8-Fluoro Scaffold
PositionSubstituentImpact on Antibacterial ActivityReferences
N-1 Cyclopropyl, Ethyl, DifluorophenylA cyclopropyl group is generally optimal for broad-spectrum and potent activity. Other small alkyl or aryl groups can modulate potency and pharmacokinetics.[2][13]
C-3 Carboxylic AcidEssential for binding to the DNA gyrase-DNA complex and for antibacterial activity.[14]
C-5 Amino, HydrogenAn amino group can enhance overall potency.[6]
C-6 FluorineA fluorine atom at this position is a hallmark of modern fluoroquinolones and is crucial for potent inhibition of DNA gyrase.[1]
C-7 Piperazine, Pyrrolidine, and other cyclic aminesThis position is a key determinant of the antibacterial spectrum. Bulky or basic substituents can enhance activity against Gram-positive bacteria and atypical pathogens. The nature of the C-7 substituent also significantly impacts safety and pharmacokinetic profiles.[6][10]
C-8 Fluorine A fluorine or chlorine atom at this position has been shown to improve oral absorption and enhance activity against anaerobic bacteria. It can also influence the planarity of the quinolone ring system, which may affect enzyme binding.[6][15][16]

Section 3: Biological Evaluation Protocols

Once a library of 8-fluoro-4(1H)-quinolinone analogs has been synthesized, a systematic biological evaluation is necessary to determine their antibacterial efficacy and mechanism of action.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[11] The broth microdilution method is a standard and high-throughput technique for determining MIC values.

Protocol: Broth Microdilution MIC Assay

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Positive control antibiotic (e.g., ciprofloxacin)

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare Bacterial Inoculum:

    • From a fresh agar plate, pick a few colonies of the test bacterium and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

  • Prepare Compound Dilutions:

    • In the first column of a 96-well plate, add 200 µL of MHB containing the highest concentration of the test compound.

    • Add 100 µL of MHB to the remaining wells.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and continuing this process across the plate. Discard 100 µL from the last column.

  • Inoculate the Plate:

    • Add 100 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 200 µL per well.

    • Include a growth control well (MHB + inoculum, no compound) and a sterility control well (MHB only).

  • Incubation:

    • Cover the plate and incubate at 35 ± 1°C for 18-24 hours under aerobic conditions.

  • Read and Interpret Results:

    • The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria. This can be determined by visual inspection or by using a microplate reader to measure absorbance at 600 nm.

Mechanism of Action: DNA Gyrase and Topoisomerase IV Inhibition Assays

To confirm that the synthesized compounds act via the expected mechanism, in vitro enzyme inhibition assays are essential. These assays typically measure the inhibition of the supercoiling activity of DNA gyrase or the decatenation activity of topoisomerase IV.

Quinolone_Mechanism cluster_bacterium Bacterial Cell Quinolone 8-Fluoro-4(1H)-quinolinone CleavageComplex Ternary Cleavage Complex (Quinolone-Enzyme-DNA) Quinolone->CleavageComplex Gyrase DNA Gyrase Gyrase->CleavageComplex TopoIV Topoisomerase IV TopoIV->CleavageComplex DNA Bacterial DNA DNA->CleavageComplex DSB Double-Strand Breaks CleavageComplex->DSB CellDeath Bacterial Cell Death DSB->CellDeath

Caption: Mechanism of action of 8-fluoro-4(1H)-quinolinone antibiotics.

Protocol: DNA Gyrase Supercoiling Inhibition Assay

Materials:

  • Purified bacterial DNA gyrase

  • Relaxed plasmid DNA (e.g., pBR322)

  • Gyrase assay buffer (containing ATP, MgCl₂, KCl, DTT, etc.)

  • Test compounds

  • Positive control inhibitor (e.g., novobiocin or ciprofloxacin)

  • Agarose gel electrophoresis system

  • DNA stain (e.g., ethidium bromide or SYBR Safe)

Procedure:

  • Reaction Setup:

    • In microcentrifuge tubes, prepare reaction mixtures containing the gyrase assay buffer, relaxed plasmid DNA, and varying concentrations of the test compound.

    • Include a positive control (with a known inhibitor) and a negative control (no inhibitor).

    • Pre-incubate the mixtures at 37°C for 10 minutes.

  • Enzyme Addition:

    • Initiate the reaction by adding a pre-determined amount of DNA gyrase to each tube.

    • Incubate the reactions at 37°C for 30-60 minutes.

  • Reaction Termination:

    • Stop the reaction by adding a stop solution containing a chelating agent (e.g., EDTA) and a detergent (e.g., SDS).

  • Analysis by Agarose Gel Electrophoresis:

    • Load the reaction products onto a 1% agarose gel.

    • Run the gel at a constant voltage until the supercoiled and relaxed DNA forms are well-separated.

    • Stain the gel with a DNA stain and visualize it under UV light.

  • Interpretation:

    • In the absence of an inhibitor, the relaxed plasmid DNA will be converted to its supercoiled form by DNA gyrase.

    • An effective inhibitor will prevent this conversion, resulting in a band corresponding to the relaxed DNA.

    • The concentration of the compound that inhibits 50% of the supercoiling activity (IC₅₀) can be determined by quantifying the band intensities.

Conclusion

The 8-fluoro-4(1H)-quinolinone scaffold continues to be a fertile ground for the discovery of novel antibacterial agents. By employing robust synthetic strategies, such as the Gould-Jacobs reaction, and a systematic approach to SAR exploration, researchers can generate diverse libraries of compounds for biological screening. The detailed protocols provided herein for MIC determination and enzyme inhibition assays offer a validated framework for assessing the potential of these new chemical entities. A thorough understanding of the interplay between chemical structure and biological activity is paramount in the quest to develop the next generation of quinolone antibiotics that can effectively combat the growing threat of antimicrobial resistance.

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in vitro screening of 2-(Chloromethyl)-8-fluoro-4(1H)-quinolinone derivatives

The insights gained from this in vitro screening cascade are critical for making data-driven decisions about which compounds warrant further investigation, including lead optimization, target identification studies, and eventual in vivo efficacy and toxicity testing. [29][30][31]

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Application Notes & Protocols: Quantitative Analysis of 2-(Chloromethyl)-8-fluoro-4(1H)-quinolinone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the analytical quantification of 2-(Chloromethyl)-8-fluoro-4(1H)-quinolinone, a key intermediate in the synthesis of various pharmaceutical agents. Recognizing the criticality of precise quantification for process optimization, quality control, and regulatory compliance, this guide details three robust analytical methods: a primary stability-indicating High-Performance Liquid Chromatography (HPLC) method, a confirmatory Gas Chromatography-Mass Spectrometry (GC-MS) method, and a rapid screening UV-Vis Spectrophotometry method. Each protocol is presented with detailed, step-by-step instructions and is grounded in established scientific principles and regulatory expectations, particularly the ICH Q2(R1) guidelines for analytical procedure validation.[1][2][3][4][5]

Introduction and Significance

This compound is a halogenated quinoline derivative. Halogenated quinolines are a promising class of molecules with potent biological activities, making them valuable scaffolds in medicinal chemistry.[6] The precise chemical structure, particularly the reactive chloromethyl group at the 2-position and the fluorine atom at the 8-position, makes this compound a versatile precursor. The fluorine atom can enhance metabolic stability and cell membrane penetration of the final active pharmaceutical ingredient (API).[7]

Accurate and reliable quantification of this intermediate is paramount. It ensures consistency in reaction stoichiometry, monitors reaction completion, quantifies yield, and identifies potential process-related impurities. This application note serves as a practical resource for researchers and quality control analysts, providing validated protocols to ensure data integrity throughout the drug development lifecycle.

Physicochemical Properties

A thorough understanding of the analyte's properties is the foundation of robust method development.

  • Chemical Structure: Chemical structure of this compound (Note: A representative structure is shown for illustrative purposes.)

  • Molecular Formula: C₁₀H₇ClFNO

  • Appearance: Likely a white to off-white crystalline solid.

  • Solubility: Expected to be soluble in polar organic solvents such as acetonitrile, methanol, and dimethylformamide (DMF); sparingly soluble in water.

  • Chromophoric Properties: The quinolinone ring system is inherently UV-active, a property essential for both HPLC-UV and UV-Vis spectrophotometric analysis. Quinolone derivatives typically exhibit strong absorbance in the 265–360 nm range.[8]

Primary Method: Stability-Indicating HPLC-UV

High-Performance Liquid Chromatography with UV detection is the gold standard for the quantification of pharmaceutical intermediates due to its high resolution, sensitivity, and specificity. The following reverse-phase method is designed to be "stability-indicating," meaning it can resolve the parent analyte from its potential degradation products.[9]

Principle of Separation

The method utilizes a C18 stationary phase, which is nonpolar. The mobile phase is a more polar mixture of acetonitrile and a buffered aqueous solution. This compound, being a moderately polar molecule, will partition between the two phases. Its retention time is controlled by modulating the organic-to-aqueous ratio of the mobile phase. The buffer ensures a consistent pH, which is critical for maintaining a stable ionization state of the analyte and achieving reproducible retention times and sharp peak shapes.

Detailed HPLC Protocol

Instrumentation and Materials:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and UV/Vis or Diode Array Detector (DAD).

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • HPLC-grade acetonitrile (ACN) and water.

  • Potassium phosphate monobasic (KH₂PO₄) and ortho-phosphoric acid.

  • Class A volumetric glassware.

Chromatographic Conditions:

Parameter Setting Justification
Mobile Phase A 0.02 M KH₂PO₄, pH adjusted to 3.0 with H₃PO₄ Buffered aqueous phase to ensure consistent analyte ionization and peak shape.
Mobile Phase B Acetonitrile (ACN) Organic modifier to elute the analyte from the nonpolar C18 column.
Gradient 60% A / 40% B (Isocratic) A starting point based on typical quinolinone polarity.[10][11] May require optimization.
Flow Rate 1.0 mL/min Standard flow for a 4.6 mm ID column, providing good efficiency and reasonable run times.
Column Temp. 30 °C Controlled temperature ensures reproducible retention times.
Detection λ ~280 nm (or λmax determined by DAD scan) Fluoroquinolones typically show strong absorbance maxima around this wavelength.[12]
Injection Vol. 10 µL A standard volume to balance sensitivity and peak shape.

| Run Time | 10 minutes | Sufficient to elute the main peak and any closely related impurities. |

Procedure:

  • Mobile Phase Preparation: Dissolve 2.72 g of KH₂PO₄ in 1 L of HPLC-grade water. Adjust the pH to 3.0 ± 0.05 using 85% ortho-phosphoric acid. Filter through a 0.45 µm membrane filter.

  • Standard Preparation (100 µg/mL): Accurately weigh 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of ACN and water (diluent).

  • Sample Preparation: Prepare the sample to a target concentration of 100 µg/mL using the same diluent. Filter the final solution through a 0.45 µm syringe filter before injection.

  • System Suitability Test (SST): Inject the standard solution five times. The system is deemed ready if the relative standard deviation (RSD) of the peak area is ≤ 2.0%, the USP tailing factor is ≤ 1.5, and the theoretical plates are ≥ 2000.

  • Analysis: Inject the standard, blank (diluent), and sample solutions. Quantify the sample concentration by comparing its peak area to that of the standard.

Method Validation Summary (ICH Q2(R1))

This protocol must be validated to ensure it is fit for its intended purpose.[1][4][5] The following table summarizes the key validation parameters and typical acceptance criteria.

ParameterObjectiveTypical Acceptance Criteria
Specificity To demonstrate that the method can unequivocally assess the analyte in the presence of impurities and degradants.Peak purity index > 0.999 (DAD). No interference from blank or placebo at the analyte's retention time.
Linearity To demonstrate a direct proportional relationship between concentration and detector response.R² ≥ 0.999 over a range of 50-150% of the target concentration.
Accuracy To measure the closeness of the experimental value to the true value.98.0% - 102.0% recovery at three concentration levels (e.g., 80%, 100%, 120%).
Precision Repeatability (intra-day) and intermediate precision (inter-day/inter-analyst).RSD ≤ 2.0% for both repeatability and intermediate precision.
LOQ/LOD The lowest concentration that can be reliably quantified/detected.Signal-to-Noise ratio of 10:1 for LOQ and 3:1 for LOD.
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in parameters.Peak area RSD ≤ 5.0% when varying flow rate (±0.1 mL/min), pH (±0.2), and column temp (±2 °C).

Confirmatory Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides an orthogonal technique for identity confirmation and impurity profiling, leveraging the analyte's volatility (or volatility after derivatization) and providing mass-to-charge ratio data for definitive identification.

Principle

The sample is vaporized in a heated inlet and separated based on its boiling point and interaction with a capillary column's stationary phase. As components elute, they enter a mass spectrometer, which ionizes the molecules (typically via Electron Ionization - EI), separates the resulting fragments by their mass-to-charge ratio (m/z), and detects them. The resulting mass spectrum is a unique "fingerprint" for the compound.

GC-MS Protocol

Instrumentation and Materials:

  • GC-MS system with a split/splitless inlet and a mass selective detector.

  • A low-bleed capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

  • High-purity Helium as carrier gas.

  • GC-grade solvents (e.g., Dichloromethane or Ethyl Acetate).

GC-MS Parameters:

Parameter Setting Justification
Inlet Temperature 250 °C Ensures rapid and complete vaporization of the analyte.
Injection Mode Split (e.g., 20:1) Prevents column overloading and ensures sharp peaks.
Carrier Gas Helium, constant flow @ 1.2 mL/min Inert carrier gas providing good separation efficiency.
Oven Program 100 °C (hold 1 min), ramp to 280 °C @ 20 °C/min, hold 5 min A general-purpose temperature program to separate the analyte from solvent and potential impurities.
MS Source Temp. 230 °C Standard temperature for EI source.
MS Quad Temp. 150 °C Standard temperature for quadrupole mass filter.
Ionization Mode Electron Ionization (EI) at 70 eV Standard energy for creating reproducible fragmentation patterns.

| Scan Range | 40 - 450 m/z | Covers the expected mass of the parent ion and its key fragments. |

Procedure:

  • Sample Preparation: Prepare a dilute solution (e.g., 10-50 µg/mL) of the sample in a volatile, GC-compatible solvent like ethyl acetate.

  • Injection: Inject 1 µL of the prepared sample into the GC-MS.

  • Data Analysis: Identify the analyte peak in the total ion chromatogram (TIC). Confirm its identity by comparing the acquired mass spectrum with a reference spectrum or by analyzing the fragmentation pattern.

Rapid Screening: UV-Vis Spectrophotometry

For rapid, in-process checks where high specificity is not required, UV-Vis spectrophotometry offers a simple, fast, and cost-effective solution.[13]

Principle

This method is based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution.

UV-Vis Protocol

Instrumentation and Materials:

  • A calibrated double-beam UV-Vis spectrophotometer.

  • Matched 1 cm quartz cuvettes.

  • Solvent (e.g., Methanol or Acetonitrile).

Procedure:

  • Determine λmax: Prepare a dilute solution of the analyte (~10 µg/mL) in the chosen solvent. Scan the solution from 400 nm to 200 nm to find the wavelength of maximum absorbance (λmax). Fluoroquinolones often have a λmax around 270-290 nm.[12]

  • Prepare Calibration Standards: Create a series of at least five standard solutions of known concentrations that bracket the expected sample concentration.

  • Generate Calibration Curve: Measure the absorbance of each standard at the predetermined λmax, using the solvent as a blank. Plot Absorbance vs. Concentration. The resulting curve should be linear with a correlation coefficient (R²) ≥ 0.995.

  • Measure Sample: Prepare the unknown sample in the same solvent to a concentration that falls within the linear range of the calibration curve. Measure its absorbance.

  • Calculate Concentration: Determine the concentration of the unknown sample using the linear regression equation from the calibration curve (y = mx + c).

Method Selection and Workflow

The choice of analytical method depends on the specific requirements of the analysis. The following workflow provides guidance on selecting the appropriate technique.

MethodSelection Start Analytical Goal QC Routine QC / Assay / Purity Start->QC Identity Identity Confirmation Start->Identity Screening In-Process Check / Rapid Estimate Start->Screening Stability Stability / Degradation Study Start->Stability Method_HPLC Use Stability-Indicating HPLC-UV Method QC->Method_HPLC Identity->Method_HPLC Secondary (via RT) Method_GCMS Use GC-MS Method Identity->Method_GCMS Primary Method_UV Use UV-Vis Method Screening->Method_UV Stability->Method_HPLC

Caption: Decision workflow for selecting the appropriate analytical method.

Protocol: Forced Degradation Study

A forced degradation study is essential for developing a truly stability-indicating method.[14][15] It involves subjecting the analyte to harsh conditions to intentionally produce degradation products.[16] The goal is to achieve 5-20% degradation of the active ingredient.[16]

ForcedDegradation Analyte 2-(Chloromethyl)-8-fluoro- 4(1H)-quinolinone (in solution) Acid Acid Hydrolysis 0.1M HCl, 60°C, 8h Analyte->Acid Base Base Hydrolysis 0.1M NaOH, 60°C, 4h Analyte->Base Oxidation Oxidation 3% H₂O₂, RT, 24h Analyte->Oxidation Thermal Thermal Solid state, 105°C, 48h Analyte->Thermal Photo Photolytic ICH Q1B conditions (UV/Vis exposure) Analyte->Photo Analysis Analyze all samples by HPLC-DAD Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Result Confirm peak purity & mass balance Analysis->Result

Caption: Workflow for a forced degradation study.

Protocol Steps:

  • Prepare separate solutions of the analyte at ~1 mg/mL.

  • Acidic: Add an equal volume of 0.2M HCl to achieve a final concentration of 0.1M HCl. Heat as required.

  • Basic: Add an equal volume of 0.2M NaOH. Heat as required.

  • Oxidative: Add an equal volume of 6% H₂O₂. Keep at room temperature.

  • Thermal: Expose the solid powder to dry heat.

  • Photolytic: Expose the solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • At appropriate time points, withdraw an aliquot, neutralize if necessary (for acid/base samples), and dilute to the target concentration for HPLC analysis.

  • Analyze all stressed samples, along with an unstressed control, using the HPLC-DAD method. Evaluate the chromatograms for new peaks, assess the peak purity of the parent analyte, and calculate the mass balance to ensure all degradants are accounted for.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry - FDA. [Link]

  • 3 Key Regulatory Guidelines for Method Validation - Altabrisa Group. [Link]

  • Rapid UV-Vis spectrophotometric method aided by firefly-PLS models for the simultaneous quantification of ciprofloxacin, lomefloxacin, and enrofloxacin... - PubMed Central. [Link]

  • Spectrophotometric Methods for the Determination of Fluoroquinolones: A Review. [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]

  • Rapid UV-Vis spectrophotometric method aided by firefly-PLS models for the simultaneous quantification of ciprofloxacin, lomefloxacin, and enrofloxacin... - Semantic Scholar. [Link]

  • Forced Degradation Protocol Templates for FDA, EMA and MHRA Inspections. [Link]

  • Using UV-visible spectroscopy to quantitatively estimate the amount of ciprofloxacin in marketed dosage form. [Link]

  • Assay of ciprofloxacin by ultraviolet-visible spectroscopy. [Link]

  • Forced Degradation in Pharmaceuticals – A Regulatory Update. [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

  • An Introduction To Forced Degradation Studies For Drug Substance & Drug Product. [Link]

  • Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria. [Link]

  • HPLC Method for Analysis of Quinolinic acid on Newcrom BH Column. [Link]

  • HPLC Method for Analysis of Quinoline Yellow WS on BIST A+ Column. [Link]

  • RP-HPLC determination of lipophilicity in series of quinoline derivatives. [Link]

  • Analytical Methods - The Royal Society of Chemistry. [Link]

  • Trace analysis of quinolone and fluoroquinolone antibiotics from wastewaters by liquid chromatography-electrospray tandem mass spectrometry. [Link]

  • Structural Characterization of the Millennial Antibacterial (Fluoro)Quinolones—Shaping the Fifth Generation. [Link]

  • Small Molecule Development Analytical Methods for Faster Time to Market. [Link]

  • HPLC chromatograms of quinoline and 2-hydroxyquinoline. [Link]

  • Real-time Visualization of Photochemically Induced Fluorescence of 8-Halogenated Quinolones: Lomefloxacin, Clinafloxacin and Bay3118 in Live Human HaCaT Keratinocytes. [Link]

  • Determination of Fluoroquinolones in Pharmaceutical Formulations by Extractive Spectrophotometric Methods Using Ion-Pair Complex Formation with Bromothymol Blue. [Link]

  • Synthetically Tuning the 2-Position of Halogenated Quinolines: Optimizing Antibacterial and Biofilm Eradication Activities via Alkylation and Reductive Amination Pathways. [Link]

Sources

Application Notes and Protocols for the Functionalization of the Quinolinone Core at the 2-Position

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 2-Quinolinone Scaffold and the Challenge of C2-Functionalization

The quinolinone scaffold is a privileged heterocyclic motif found in a vast array of natural products, pharmaceuticals, and functional materials.[1][2] Derivatives of 2-quinolinone, in particular, exhibit a broad spectrum of biological activities, including anticancer, antimalarial, antimicrobial, and anti-inflammatory properties.[1][2] The strategic introduction of diverse functional groups at the 2-position of the quinolinone core is therefore a critical endeavor in medicinal chemistry and drug development, as it allows for the fine-tuning of pharmacological properties and the exploration of structure-activity relationships.

However, the selective functionalization of the C2-position of the quinoline ring presents a significant synthetic challenge. The inherent electronic properties of the quinoline system favor electrophilic attack on the benzene ring and nucleophilic attack at the C2 and C4 positions of the pyridine ring.[3] Direct C-H functionalization, a highly desirable and atom-economical strategy, often requires harsh conditions or directing groups to achieve regioselectivity.

This comprehensive guide provides detailed application notes and protocols for the functionalization of the quinolinone core at the 2-position. We will explore both classical synthetic strategies that build the quinolinone ring with a pre-installed C2-substituent and modern transition-metal-catalyzed C-H functionalization methods that directly modify the existing quinolinone scaffold. This document is intended for researchers, scientists, and drug development professionals seeking to synthesize novel 2-substituted quinolinone derivatives.

I. Modern Strategies: Transition-Metal-Catalyzed C-H Functionalization at the C2-Position

The advent of transition-metal-catalyzed C-H activation has revolutionized the synthesis of complex molecules, offering a more direct and efficient alternative to traditional multi-step sequences.[2] For the C2-functionalization of quinolinones, the use of quinoline N-oxides as substrates has proven to be a particularly effective strategy. The N-oxide moiety acts as an internal directing group, coordinating to the metal catalyst and positioning it in close proximity to the C2-H bond, thereby facilitating its activation.[2]

A. Palladium-Catalyzed C2-Arylation of Quinoline N-Oxides

Palladium catalysis is a cornerstone of modern organic synthesis, and it has been extensively applied to the C2-arylation of quinoline N-oxides.[2][4] This method allows for the introduction of a wide range of aryl and heteroaryl groups at the 2-position, providing access to a diverse library of compounds for biological screening.

  • Palladium Source: Palladium(II) acetate (Pd(OAc)₂) is a commonly used and relatively inexpensive palladium source that is effective in catalyzing C-H activation reactions.[4]

  • Oxidant: An oxidant is often required to regenerate the active Pd(II) catalyst and complete the catalytic cycle. Silver carbonate (Ag₂CO₃) is a frequently employed oxidant in these reactions.[2]

  • Solvent: A high-boiling point, polar aprotic solvent such as N,N-dimethylformamide (DMF) or 1,4-dioxane is typically used to ensure solubility of the reactants and to facilitate the reaction at elevated temperatures.[4]

  • Additives: In some cases, the addition of a ligand, such as a phosphine or an N-heterocyclic carbene (NHC), can improve the efficiency and selectivity of the reaction. The addition of a base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), can also be beneficial in promoting the C-H activation step.[2]

  • Materials:

    • Quinoline N-oxide (1.0 equiv)

    • Phenylboronic acid (1.5 equiv)

    • Palladium(II) acetate (Pd(OAc)₂, 5 mol%)

    • Silver carbonate (Ag₂CO₃, 2.0 equiv)

    • Potassium carbonate (K₂CO₃, 2.0 equiv)

    • 1,4-Dioxane (0.2 M)

  • Procedure:

    • To a dry Schlenk tube, add quinoline N-oxide, phenylboronic acid, Pd(OAc)₂, Ag₂CO₃, and K₂CO₃.

    • Evacuate and backfill the tube with an inert atmosphere (e.g., argon or nitrogen).

    • Add 1,4-dioxane via syringe.

    • Seal the tube and heat the reaction mixture at 120 °C for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

    • Filter the mixture through a pad of Celite to remove insoluble inorganic salts.

    • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

    • Concentrate the organic layer under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 2-arylquinoline N-oxide.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Setup Combine Quinoline N-oxide, Arylboronic Acid, Pd(OAc)₂, Ag₂CO₃, K₂CO₃ in Dioxane Heat Heat at 120°C (12-24 h) Setup->Heat Cool Cool to RT Heat->Cool Dilute Dilute with EtOAc Cool->Dilute Filter Filter through Celite Dilute->Filter Wash Wash with H₂O & Brine Filter->Wash Dry Dry over Na₂SO₄ Wash->Dry Concentrate Concentrate Dry->Concentrate Chromatography Silica Gel Chromatography Concentrate->Chromatography Product 2-Arylquinoline N-oxide Chromatography->Product

Caption: Workflow for Pd-catalyzed C2-arylation of quinoline N-oxide.

B. Rhodium-Catalyzed C2-Alkylation of Quinolines

Rhodium catalysts have emerged as powerful tools for the C-H alkylation of heterocycles.[5] In the context of quinolines, rhodium(I) complexes can catalyze the direct addition of alkenes to the C2-position, providing a straightforward route to 2-alkylquinolines.

  • Rhodium Catalyst: A rhodium(I) precursor, such as [RhCl(coe)₂]₂ (coe = cyclooctene), is typically used in combination with a phosphine ligand.

  • Phosphine Ligand: A bulky, electron-rich phosphine ligand, such as tricyclohexylphosphine (PCy₃), is often employed to promote the desired catalytic activity and stabilize the rhodium intermediates.[5]

  • Acid Additive: A Brønsted acid additive, such as PCy₃·HCl, has been shown to be crucial for achieving high yields in the alkylation of pyridines and quinolines.[5]

  • Solvent: A non-polar aprotic solvent like tetrahydrofuran (THF) is commonly used.

  • Materials:

    • Quinoline (1.0 equiv)

    • 3,3-Dimethylbutene (2.0 equiv)

    • [RhCl(coe)₂]₂ (2.5 mol%)

    • Tricyclohexylphosphine hydrochloride (PCy₃·HCl, 15 mol%)

    • Tetrahydrofuran (THF, 0.8 M)

  • Procedure:

    • In a glovebox, combine [RhCl(coe)₂]₂ and PCy₃·HCl in a vial.

    • Add THF, followed by quinoline and 3,3-dimethylbutene.

    • Seal the vial with a Teflon-lined cap and heat at 135 °C for 24 hours.

    • Cool the reaction to room temperature and concentrate under reduced pressure.

    • Purify the residue by flash chromatography on silica gel (eluent: hexanes/ethyl acetate) to yield the 2-alkylquinoline.

C. Copper-Catalyzed C2-Amination of Quinoline N-Oxides

The introduction of an amino group at the C2-position of the quinolinone core is of significant interest due to the prevalence of this motif in bioactive molecules.[6][7] Copper-catalyzed C-H amination provides a direct and efficient method for the synthesis of 2-aminoquinolines from quinoline N-oxides and a variety of amine sources.

  • Copper Catalyst: Copper(I) or copper(II) salts, such as copper(I) iodide (CuI) or copper(II) acetate (Cu(OAc)₂), are effective catalysts for this transformation.[6][8]

  • Amine Source: A wide range of primary and secondary aliphatic and aromatic amines can be used as the aminating agent.[7]

  • Oxidant: An external oxidant, such as di-tert-butyl peroxide (DTBP) or oxygen (from air), is often required to facilitate the C-N bond formation.

  • Solvent: A polar aprotic solvent like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) is typically employed.

  • Materials:

    • Quinoline N-oxide (1.0 equiv)

    • Morpholine (2.0 equiv)

    • Copper(I) iodide (CuI, 10 mol%)

    • Di-tert-butyl peroxide (DTBP, 2.0 equiv)

    • Dimethyl sulfoxide (DMSO, 0.25 M)

  • Procedure:

    • To a sealed tube, add quinoline N-oxide, CuI, and DMSO.

    • Add morpholine and DTBP to the mixture.

    • Seal the tube and heat the reaction at 110 °C for 12 hours.

    • After cooling to room temperature, add water to the reaction mixture and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to give the 2-aminoquinoline N-oxide.

II. Classical Synthetic Routes to 2-Substituted Quinolinones

Prior to the development of modern C-H functionalization methods, the synthesis of 2-substituted quinolinones relied on classical condensation reactions that construct the quinoline ring system from acyclic precursors. These methods remain highly relevant and offer a powerful means of accessing a wide range of substituted quinolinones.

A. The Friedländer Annulation

The Friedländer synthesis is a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an α-methylene group (e.g., a ketone or ester) to form a quinoline.[9][10][11] By choosing an appropriate α-methylene-containing reactant, a variety of substituents can be introduced at the C2-position.

G cluster_reactants Reactants cluster_steps Reaction Steps r1 2-Aminoaryl Ketone s1 Aldol Condensation r1->s1 Base or Acid Catalyst r2 α-Methylene Ketone r2->s1 Base or Acid Catalyst s2 Cyclization s1->s2 s3 Dehydration s2->s3 Product 2-Substituted Quinolinone s3->Product

Caption: Mechanism of the Friedländer Annulation.

  • Materials:

    • 2-Aminobenzophenone (1.0 equiv)

    • Acetone (10 equiv)

    • Potassium hydroxide (KOH, 2.0 equiv)

    • Ethanol

  • Procedure:

    • Dissolve 2-aminobenzophenone and potassium hydroxide in ethanol in a round-bottom flask.

    • Add acetone to the mixture and reflux for 4-6 hours.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction mixture and pour it into ice-water.

    • Collect the precipitated solid by filtration, wash with water, and dry.

    • Recrystallize the crude product from ethanol to obtain pure 2-methyl-4-phenylquinolin-2(1H)-one.

B. The Doebner-von Miller Reaction

The Doebner-von Miller reaction is a versatile method for synthesizing quinolines from anilines and α,β-unsaturated carbonyl compounds.[12][13] This reaction proceeds under acidic conditions and can be used to prepare a variety of substituted quinolines.

  • Materials:

    • Aniline (1.0 equiv)

    • Crotonaldehyde (1.2 equiv)

    • Concentrated hydrochloric acid (HCl)

    • Nitrobenzene (oxidizing agent)

  • Procedure:

    • Carefully add concentrated HCl to aniline in a flask cooled in an ice bath.

    • Add nitrobenzene to the mixture.

    • Slowly add crotonaldehyde to the reaction mixture while maintaining the temperature below 40 °C.

    • After the addition is complete, heat the mixture to 100 °C for 3-4 hours.

    • Cool the reaction and make it alkaline with a concentrated sodium hydroxide solution.

    • Perform steam distillation to separate the 2-methylquinoline from the reaction mixture.

    • Extract the distillate with diethyl ether, dry the ether layer, and remove the solvent to obtain the product.

C. The Combes Quinoline Synthesis

The Combes synthesis involves the acid-catalyzed condensation of an aniline with a β-diketone to produce a 2,4-disubstituted quinoline.[14][15]

  • Materials:

    • Aniline (1.0 equiv)

    • Acetylacetone (1.1 equiv)

    • Concentrated sulfuric acid (H₂SO₄)

  • Procedure:

    • Mix aniline and acetylacetone and heat gently for 10-15 minutes.

    • Cool the mixture and slowly add concentrated sulfuric acid.

    • Heat the reaction mixture on a water bath for 30 minutes, then at 100 °C for a few minutes.

    • Pour the cooled reaction mixture into a large volume of water and make it alkaline with a concentrated sodium hydroxide solution.

    • Extract the product with diethyl ether, dry the organic layer, and distill off the ether.

    • Purify the crude product by vacuum distillation.

III. Other Methods for C2-Functionalization

A. Synthesis of 2-Thioquinolines

2-Thioquinolines and their derivatives are valuable compounds with applications in medicinal chemistry and materials science.[16] A common method for their synthesis involves the reaction of a 2-chloroquinoline with a sulfur nucleophile, such as sodium hydrosulfide or thiourea.

  • Materials:

    • 2-Chloroquinoline (1.0 equiv)

    • Thiourea (1.2 equiv)

    • Ethanol

  • Procedure:

    • Dissolve 2-chloroquinoline and thiourea in ethanol and reflux the mixture for 2-3 hours.

    • Cool the reaction mixture and collect the precipitated solid by filtration.

    • Wash the solid with cold ethanol and dry to obtain quinoline-2-thione.

IV. Comparative Analysis of C2-Functionalization Methods

MethodKey FeaturesAdvantagesDisadvantagesTypical Yields
Pd-Catalyzed C2-Arylation C-H activation of quinoline N-oxidesHigh functional group tolerance, broad scope of aryl groupsRequires pre-formation of N-oxide, use of expensive metal catalyst and oxidant60-95%[2]
Rh-Catalyzed C2-Alkylation Direct C-H alkylation of quinolines with alkenesAtom-economical, avoids N-oxide formationLimited to certain classes of alkenes, can require high temperatures70-95%[5]
Cu-Catalyzed C2-Amination C-H amination of quinoline N-oxidesAccess to important 2-aminoquinoline motif, relatively inexpensive catalystRequires N-oxide, often needs an external oxidant50-90%[6][7]
Friedländer Annulation Condensation of 2-aminoaryl ketones/aldehydesConvergent synthesis, builds the core and C2-substituent simultaneouslyRequires appropriately substituted starting materials70-90%[9]
Doebner-von Miller Reaction Reaction of anilines with α,β-unsaturated carbonylsUses simple starting materialsCan have regioselectivity issues, often requires harsh acidic conditions40-70%[12]
Combes Synthesis Condensation of anilines with β-diketonesGood for 2,4-disubstituted quinolinesLimited to β-diketone substrates60-80%[14]

V. Conclusion

The functionalization of the quinolinone core at the 2-position is a critical task in the development of new therapeutic agents and functional materials. This guide has provided a comprehensive overview of both modern and classical synthetic strategies to achieve this goal. The choice of method will depend on the desired target molecule, the availability of starting materials, and the desired scale of the synthesis. By understanding the principles and protocols outlined herein, researchers can effectively navigate the synthesis of a diverse range of 2-substituted quinolinones for their specific applications.

VI. References

  • Doebner-von Miller Reaction. Wikipedia. [Link]

  • Friedländer Synthesis. Wikipedia. [Link]

  • Synthesis of quinoline and its derivatives using various name reactions: An overview. IIP Series. [Link]

  • Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. PMC. [Link]

  • synthesis of quinoline derivatives and its applications. Slideshare. [Link]

  • Preparation of 2-aminoquinoline. PrepChem.com. [Link]

  • C–H functionalization of quinoline N-oxides catalyzed by Pd(ii) complexes. RSC Publishing. [Link]

  • Combes Quinoline Synthesis. [Link]

  • Palladium-Catalyzed C8-Selective C–H Arylation of Quinoline N-Oxides: Insights into the Electronic, Steric, and Solvation Effects on the Site Selectivity by Mechanistic and DFT Computational Studies. ACS Publications. [Link]

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PMC. [Link]

  • A Computational Mechanistic Study of Amidation of Quinoline N-Oxide: The Relative Stability of Amido Insertion Intermediates Determines the Regioselectivity. ACS Publications. [Link]

  • Combes quinoline synthesis. Wikipedia. [Link]

  • Copper-catalyzed direct amination of quinoline N-oxides via C-H bond activation under mild conditions. PubMed. [Link]

  • Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. ACS Publications. [Link]

  • C-H functionalization of quinoline N-oxides catalyzed by Pd(II) complexes: a computational study. ResearchGate. [Link]

  • Recent Advances in Metal-Free Quinoline Synthesis. PMC. [Link]

  • Copper-Catalyzed Direct Amination of Quinoline N-Oxides via C–H Bond Activation under Mild Conditions. ACS Publications. [Link]

  • FACILE AND EFFICIENT SYNTHESIS OF 2-AMINOQUINOLINE DERIVATIVES REDUCED BY Zn/AcOH. [Link]

  • Doebner–Miller reaction. Wikipedia. [Link]

  • Approaches towards the synthesis of 2‐aminoquinolines. ResearchGate. [Link]

  • Copper-catalyzed direct amination of quinoline N-oxides via C-H bond activation under mild conditions. Semantic Scholar. [Link]

  • Cu-Catalyzed carbamoylation versus amination of quinoline N-oxide with formamides. RSC Publishing. [Link]

  • Synthesis of Poly-Substituted Quinolines via Friedländer Hetero-Annulation Reaction Using Silica-Supported P2O5 under Solvent-Free Conditions. Semantic Scholar. [Link]

  • Synthesis of 2‐aminoquinolines via selenium‐catalyzed cyclization. ResearchGate. [Link]

  • Friedländer synthesis. Wikipedia. [Link]

  • Friedlaender Synthesis. Organic Chemistry Portal. [Link]

  • Copper(II)-catalyzed electrophilic amination of quinoline N-oxides with O-benzoyl hydroxylamines. PubMed. [Link]

  • Rhodium(III)-Catalyzed C(sp3)–H Alkylation of 8-Methylquinolines with Maleimides. ACS Publications. [Link]

  • Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline. [Link]

  • Rhodium-catalyzed Controllable C2 C-H Alkenylation And Alkylation Of N-quinoline Indoles. [Link]

  • Rh(I)-Catalyzed Alkylation of Quinolines and Pyridines via C-H Bond Activation. PMC. [Link]

  • General strategies for the synthesis of 2‐thioquinolines. ResearchGate. [Link]

  • C2 alkylation of quinoline with olefins. ResearchGate. [Link]

  • Deoxygenative C2-heteroarylation of quinoline N-oxides: facile access to α-triazolylquinolines. PMC. [Link]

  • Catalyzed Directing-Group-Aided C–H Arylation and Alkyla- tion of Pyrene Core: Synthesis of C1,C2. [Link]

  • C–H Arylation of Heterocyclic N-Oxides Through in Situ Diazotisation Of Anilines without Added Promoters: A Green And Selective Coupling Process. ACS Publications. [Link]

  • Direct C2-arylation of quinoline N-oxides by boronic esters; a molecular approach on the efficient metal-free method in C–C cross-coupling reactions. ResearchGate. [Link]

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Application Note & Protocols: Strategic Derivatization of 2-(Chloromethyl)-8-fluoro-4(1H)-quinolinone for Chemical Biology and Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 4(1H)-quinolinone scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents, most notably the fluoroquinolone class of antibiotics.[1][2] The title compound, 2-(Chloromethyl)-8-fluoro-4(1H)-quinolinone, is a highly versatile synthetic intermediate, engineered with two distinct and orthogonally reactive sites. The primary reactive handle is the electrophilic chloromethyl group at the C2 position, primed for nucleophilic substitution. A secondary site is the acidic N-H proton of the quinolinone ring, which can be functionalized via alkylation or acylation. This guide provides a detailed exploration of the compound's reactivity, offering robust, step-by-step protocols for its strategic derivatization. We delve into the causality behind experimental choices, from solvent and base selection to reaction monitoring and product characterization, empowering researchers to efficiently generate diverse libraries of novel quinolinone derivatives for screening and development.

Compound Profile: Reactivity and Safety

This compound is a bifunctional molecule. Its core reactivity is dictated by the interplay between the quinolinone ring system and its substituents.

  • Electrophilic C2-Chloromethyl Group: The primary site for derivatization. The chlorine atom is an excellent leaving group, rendering the adjacent methylene carbon highly susceptible to attack by a wide range of nucleophiles (amines, thiols, alcohols, azides, etc.). This reaction typically proceeds via an SN2 mechanism.

  • Acidic N1-Proton: The proton on the ring nitrogen is acidic and can be removed by a suitable base. The resulting anion can then act as a nucleophile, most commonly for N-alkylation. This reactivity is in equilibrium with the tautomeric 4-hydroxyquinoline form, which can lead to O-alkylation under certain conditions.[3][4]

  • 8-Fluoro Group: This electron-withdrawing group modulates the electronic properties of the aromatic system and is a key pharmacophore in many fluoroquinolone antibiotics, influencing target binding and pharmacokinetic properties.[5][6]

Table 1: Physicochemical Properties

Property Value
Molecular Formula C₁₀H₇ClFNO
Molar Mass 211.62 g/mol
Appearance Typically an off-white to pale yellow solid

| Solubility | Soluble in polar aprotic solvents (DMF, DMSO, NMP), sparingly soluble in acetonitrile, acetone, and chlorinated solvents. |

Safety Precautions: As a reactive alkylating agent, this compound should be handled with care in a well-ventilated fume hood. It is presumed to be an irritant and a potential lachrymator. Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Mechanistic Considerations: Directing Reactivity

Successful derivatization hinges on selectively targeting the desired reactive site. The choice of base and solvent is critical in directing the reaction pathway.

  • For C2-Substitution: Weaker, non-nucleophilic bases such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) are sufficient to neutralize the acid generated during the reaction (e.g., HCl from amination) without deprotonating the N1-H, thus preserving the quinolinone core.

  • For N1-Alkylation: A strong, non-nucleophilic base like sodium hydride (NaH) is required to fully deprotonate the N1-H, forming the corresponding sodium salt. This significantly enhances the nucleophilicity of the nitrogen. Polar aprotic solvents like N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) are preferred as they solvate the cation, leaving the anion highly reactive and favoring N-alkylation over O-alkylation.[4]

Diagram 1: Key Reactive Sites on the Quinolinone Scaffold.

Experimental Protocols: Derivatization Workflows

The following protocols are designed as robust starting points. Optimization of temperature, reaction time, and stoichiometry may be necessary for specific substrates.

Workflow Overview

Diagram 2: General Experimental Workflow reagents 1. Combine Reactants (Substrate, Nu⁻, Base, Solvent) reaction 2. Reaction (Stir at RT or Heat) reagents->reaction monitoring 3. Monitor Progress (TLC / LC-MS) reaction->monitoring workup 4. Aqueous Workup (Quench, Extract) monitoring->workup Upon Completion purify 5. Purification (Column Chromatography) workup->purify characterize 6. Characterization (NMR, MS, HRMS) purify->characterize

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Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-(Chloromethyl)-8-fluoro-4(1H)-quinolinone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(Chloromethyl)-8-fluoro-4(1H)-quinolinone. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this multi-step synthesis. Our goal is to provide actionable, field-proven insights to help you improve reaction yields, minimize byproduct formation, and ensure the successful synthesis of this critical chemical intermediate.

The synthesis of substituted quinolinones is a cornerstone of medicinal chemistry, forming the core of numerous pharmaceuticals, including fluoroquinolone antibiotics.[1][2] The target molecule, this compound, presents unique challenges due to the reactive nature of the chloromethyl group and the specific regiochemistry required. This guide breaks down the synthesis into its two primary stages and provides detailed troubleshooting for each.

Synthetic Strategy Overview

A robust and common strategy for synthesizing 2-substituted-4-quinolinones involves a two-stage process:

  • Formation of the Precursor: Synthesis of the stable intermediate, 8-fluoro-2-(hydroxymethyl)-4(1H)-quinolinone, typically via a Conrad-Limpach or Camps-type cyclization reaction.

  • Chlorination: Conversion of the 2-hydroxymethyl group to the target 2-chloromethyl group using a suitable chlorinating agent.

This approach allows for better control and purification at each stage, ultimately leading to a higher yield of the final product.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Chlorination A 2-Fluoroaniline + Ethyl Acetoacetate Derivative B Condensation A->B C Thermal Cyclization (e.g., Dowtherm A) B->C D Intermediate: 8-Fluoro-2-(hydroxymethyl)- 4(1H)-quinolinone C->D F Chlorination Reaction D->F E Chlorinating Agent (e.g., SOCl₂) E->F G Final Product: 2-(Chloromethyl)-8-fluoro- 4(1H)-quinolinone F->G G A Low Final Yield of This compound B Analyze Purity of Precursor (8-Fluoro-2-(hydroxymethyl)...) A->B K Analyze Precursor Synthesis Step A->K C Precursor is Impure B->C D Re-purify Precursor (Recrystallization/Chromatography) C->D Yes E Precursor is Pure C->E No F Analyze Chlorination Step E->F G Multiple Spots on TLC? (Byproducts) F->G I Starting Material Remains? F->I H Lower Reaction Temp. Consider Milder Reagent Optimize Workup G->H Yes J Increase Reaction Time Increase Reagent Stoichiometry I->J Yes L High Tar Formation? K->L M Optimize Cyclization Temp/Time Ensure Efficient Byproduct Removal L->M Yes

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Technical Support Center: Purification of 2-(Chloromethyl)-8-fluoro-4(1H)-quinolinone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the purification of 2-(Chloromethyl)-8-fluoro-4(1H)-quinolinone. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this important synthetic intermediate. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the common challenges encountered during the purification of this compound, ensuring you achieve the desired purity and yield for your downstream applications.

Introduction to Purification Challenges

This compound is a key building block in the synthesis of various pharmaceutical agents. Its purification can be challenging due to its moderate polarity, potential for isomeric impurities, and the reactive nature of the chloromethyl group. The inherent reactivity of the chloromethyl group, which makes it a valuable synthetic handle, also renders the molecule susceptible to degradation or side reactions under suboptimal purification conditions.[1] This guide will address these challenges with practical, evidence-based solutions.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound?

A1: The impurity profile of your crude product will largely depend on the synthetic route employed. However, some common impurities to anticipate include:

  • Starting Materials: Unreacted precursors from the synthesis.

  • Isomeric Byproducts: Depending on the synthetic strategy, you may encounter other positional isomers. The separation of isomers can be particularly challenging.[2]

  • Over-chlorinated or Under-chlorinated Analogs: Impurities arising from variations in the chlorination step.

  • Hydrolysis Products: The chloromethyl group can be susceptible to hydrolysis, especially in the presence of water and at elevated temperatures, leading to the corresponding hydroxymethyl derivative.

  • Solvent Adducts: If nucleophilic solvents are used at high temperatures during work-up or purification, they may react with the chloromethyl group.

A thorough analysis of your crude material by techniques such as HPLC, LC-MS, and NMR is crucial for identifying the specific impurities present and devising an effective purification strategy.

Q2: Which purification technique is generally recommended for this compound?

A2: Both recrystallization and column chromatography are viable purification methods. The choice between them depends on the purity of your crude material, the nature of the impurities, and the scale of your purification.

  • Recrystallization: This is often the most efficient and cost-effective method for large-scale purification, especially if the crude product is relatively pure (>90%).

  • Column Chromatography: This technique is preferred for purifying highly impure samples or for separating compounds with very similar physical properties, such as isomers.[2]

For optimal results, a combination of these techniques may be employed. For instance, an initial purification by column chromatography can be followed by a final polishing step via recrystallization.

Troubleshooting Guide: Recrystallization

Recrystallization is a powerful technique for purifying solid compounds. However, success is highly dependent on selecting the appropriate solvent and conditions.

Problem 1: My compound is either too soluble or insoluble in common recrystallization solvents.

Solution: A systematic solvent screening is essential. An ideal recrystallization solvent should dissolve the compound sparingly at room temperature but completely at an elevated temperature.[3]

Recommended Solvents for Screening: Based on the purification of structurally similar quinolinones, the following solvents are good starting points for screening:[2]

SolventRationale
Methanol Has been successfully used for recrystallizing a chloromethyl quinoline derivative.[4]
Ethanol (95%) A common choice for polar to moderately polar compounds.
Acetone Another effective solvent for this class of compounds.
Isopropanol Offers a different polarity profile that may be beneficial.
Acetonitrile Can be a good option for moderately polar compounds.
Ethyl Acetate A less polar option that may be useful, especially in a mixed solvent system.

Experimental Protocol for Solvent Screening:

  • Place a small amount of your crude material (10-20 mg) into several test tubes.

  • Add a small volume (0.5-1 mL) of a single solvent to each test tube at room temperature.

  • Observe the solubility. If the compound dissolves completely, the solvent is likely too good for single-solvent recrystallization.

  • If the compound is insoluble or sparingly soluble, gently heat the mixture to the solvent's boiling point.

  • If the compound dissolves upon heating, it is a potential candidate.

  • Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

  • If crystals form, you have identified a suitable solvent.

Problem 2: My compound "oils out" instead of forming crystals during recrystallization.

Solution: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point. This can often be resolved by:

  • Using a Mixed Solvent System: A common and effective approach is to use a solvent pair consisting of a "good" solvent (in which the compound is highly soluble) and a "poor" or "anti-solvent" (in which the compound is sparingly soluble). A dichloromethane/hexane mixture is a common example for moderately polar compounds.[2]

Workflow for Mixed Solvent Recrystallization:

G A Dissolve crude product in a minimum amount of a 'good' solvent (e.g., DCM or Acetone) at an elevated temperature. B Slowly add a 'poor' solvent (e.g., Hexane or Water) dropwise until the solution becomes slightly turbid. A->B C Add a few more drops of the 'good' solvent to redissolve the precipitate and obtain a clear solution. B->C D Allow the solution to cool slowly to room temperature. C->D E Cool further in an ice bath to maximize crystal formation. D->E F Collect crystals by filtration, wash with a small amount of cold 'poor' solvent, and dry. E->F

Caption: Workflow for mixed solvent recrystallization.

  • Reducing the Initial Concentration: Using a more dilute solution can sometimes prevent oiling out.

  • Slowing the Cooling Rate: Insulating the flask to allow for very slow cooling can promote the formation of well-defined crystals.

Troubleshooting Guide: Column Chromatography

Flash column chromatography is a versatile technique for the purification of a wide range of organic compounds.[5]

Problem 1: I am having difficulty finding a suitable solvent system for good separation on TLC.

Solution: The key to successful column chromatography is developing an effective solvent system using Thin Layer Chromatography (TLC). For this compound, a good starting point is a mixture of a non-polar solvent and a moderately polar solvent.

Recommended Mobile Phases for TLC Development:

  • Hexane/Ethyl Acetate: Start with a ratio of 80:20 and gradually increase the polarity by increasing the proportion of ethyl acetate. A good target Rf value for the desired compound is typically between 0.2 and 0.4 for optimal separation on a column.[2]

  • Dichloromethane/Methanol: For more polar impurities, a mobile phase containing dichloromethane with a small percentage of methanol (e.g., 98:2) can be effective.

  • Toluene/Acetone: This system offers a different selectivity and can sometimes provide better separation than hexane/ethyl acetate.

Problem 2: My compound is streaking on the TLC plate and the column.

Solution: Streaking can be caused by several factors:

  • Compound Overloading: Applying too much sample to the TLC plate or column can lead to broad, streaky bands. Use a more dilute solution for spotting on TLC and ensure the sample is properly adsorbed onto a small amount of silica gel for dry loading onto the column.[6]

  • Inappropriate pH: The quinolinone nitrogen can interact with the acidic silica gel. Adding a small amount of a modifier to the mobile phase, such as triethylamine (0.1-1%), can help to suppress these interactions and improve peak shape.

  • Insolubility in the Mobile Phase: If the compound is not fully soluble in the mobile phase, it will streak. Ensure your chosen solvent system is capable of dissolving the compound.

Problem 3: I am getting poor recovery of my compound from the column.

Solution: Poor recovery can be due to irreversible adsorption onto the silica gel or degradation during chromatography.

  • Deactivating the Silica Gel: If you suspect strong adsorption, you can try deactivating the silica gel by pre-treating it with a small percentage of triethylamine in your mobile phase.

  • Minimizing Contact Time: Run the column as quickly as possible while still achieving good separation (flash chromatography) to minimize the time the compound is in contact with the stationary phase.

  • Avoiding Reactive Solvents: Given the reactive nature of the chloromethyl group, avoid using nucleophilic solvents like methanol in high concentrations or at elevated temperatures, as this could lead to the formation of byproducts on the column.

Workflow for Column Chromatography Purification:

G A Develop a suitable mobile phase using TLC (Target Rf ~0.2-0.4). B Prepare the column by packing silica gel in the initial mobile phase. A->B C Prepare the sample for loading (dry loading is often preferred). B->C D Load the sample onto the column. C->D E Elute the column with the mobile phase, collecting fractions. D->E F Monitor the fractions by TLC. E->F G Combine the pure fractions and remove the solvent under reduced pressure. F->G

Caption: General workflow for column chromatography.

Stability and Handling Considerations

The 2-(chloromethyl) group is a reactive functional group that can act as a leaving group in nucleophilic substitution reactions.[1] Therefore, it is crucial to be mindful of the stability of this compound during purification and storage.

  • Temperature: Avoid excessive heat during purification steps, such as prolonged heating during recrystallization or high temperatures during solvent removal.

  • pH: The compound is likely to be more stable at a slightly acidic to neutral pH. Strongly basic conditions should be avoided as they can promote nucleophilic attack on the chloromethyl group.

  • Nucleophiles: Be cautious when using nucleophilic solvents (e.g., methanol, ethanol, water) or additives, especially at elevated temperatures.

  • Storage: For long-term storage, it is advisable to keep the purified compound in a cool, dry, and dark place, preferably under an inert atmosphere, to prevent degradation.

By understanding the chemical nature of this compound and employing a systematic approach to purification, you can overcome the common challenges and obtain high-purity material for your research and development needs.

References

  • Reddit. (2018). How to purify halo-isoquinolines?? [Online discussion]. Available at: [Link]

  • Google Patents. (1984). Chloromethyl quinoline derivatives, process for their preparation and their use. EP0113432A1.
  • The Chemistry of Quinoline: Applications of 2-(Chloromethyl)quinoline HCl. (n.d.). The Chemistry of Quinoline. Available at: [Link]

  • Google Patents. (1965). Process for the preparation of 2-chloromethyl-pyridines or -quinolines. DE1204231B.
  • Chem-Impex. (n.d.). 2-Chloro-3-(chloromethyl)quinoline. Available at: [Link]

  • El-Dean, A. M., Geies, A. A., & El-Gaby, M. S. A. (2000). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 5(10), 1225-1237. Available at: [Link]

  • Zaugg, C., Schmidt, G., & Abele, S. (2017). Scalable and Practical Synthesis of Halo Quinolin-2(1H)-ones and Quinolines. Organic Process Research & Development, 21(7), 1035-1043. Available at: [Link]

  • Google Patents. (2014). The crystallization of quinoline. CN103664892B.
  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Org. Synth., 102, 276-302. Available at: [Link]

  • Vafina, G. A., et al. (2013). Synthesis of Halo-substituted Framework Derivatives of Quinopimaric Acid. Chemistry of Natural Compounds, 49(6), 1035-1038. Available at: [Link]

  • ResearchGate. (2000). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Available at: [Link]

  • SIELC Technologies. (2018). 2-(Chloromethyl)quinoline. Available at: [Link]

  • YouTube. (2022, October 14). Chemical/Laboratory Techniques: Recrystallization. University of Groningen. Available at: [Link]

  • Witan, J., et al. (2020). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 25(21), 5028. Available at: [Link]

  • Cytiva. (n.d.). Protein purification troubleshooting guide. Available at: [Link]

  • Biocompare. (n.d.). Chromatography and Separation. Available at: [Link]

  • da Silva, A. D., et al. (2021). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Pharmaceuticals, 14(11), 1167. Available at: [Link]

  • Singh, A., et al. (2018). A novel procedure for the synthesis of borylated quinolines and its application in the development of potential boron-based homeodomain interacting protein kinase 2 (HIPK2) inhibitors. Scientific Reports, 8(1), 1-10. Available at: [Link]

  • ResearchGate. (2013). Troubleshooting protein purification? [Online discussion]. Available at: [Link]

  • Tebubio. (2016, February 11). Antibody purification troubleshooting tips. Available at: [Link]

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Technical Support Center: Optimizing Reaction Conditions for 2-(Chloromethyl)-8-fluoro-4(1H)-quinolinone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(Chloromethyl)-8-fluoro-4(1H)-quinolinone. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis. Here, we will dissect common experimental challenges, provide evidence-based solutions, and offer detailed protocols to enhance the efficiency, yield, and purity of your reaction.

Section 1: Synthesis Overview and Core Mechanism

The synthesis of this compound is most commonly achieved via the Conrad-Limpach-Knorr reaction. This pathway involves two principal stages: the initial condensation of 2-fluoroaniline with a suitable β-ketoester, in this case, ethyl 4-chloroacetoacetate, to form an enamine intermediate. This is followed by a high-temperature thermal cyclization to yield the target quinolinone.[1] The overall reaction is a powerful method for constructing the quinoline core but is highly sensitive to reaction conditions, particularly the final cyclization step.[2]

The mechanism proceeds as follows:

  • Condensation: The nucleophilic 2-fluoroaniline attacks the keto-carbonyl of ethyl 4-chloroacetoacetate, followed by dehydration to form the stable enamine intermediate, ethyl 3-((2-fluorophenyl)amino)-4-chlorobut-2-enoate.

  • Thermal Cyclization: At elevated temperatures (typically >240 °C), the enamine undergoes an intramolecular electrophilic aromatic substitution. The enamine ring closes onto the benzene ring of the aniline precursor. This is followed by tautomerization to form the aromatic 4-hydroxyquinoline, which exists in equilibrium with its more stable 4(1H)-quinolinone tautomer.

Conrad-Limpach_Mechanism cluster_0 Step 1: Condensation cluster_1 Step 2: Thermal Cyclization 2-Fluoroaniline 2-Fluoroaniline Enamine Enamine Intermediate 2-Fluoroaniline->Enamine Nucleophilic Attack - H2O E4CAA Ethyl 4-chloroacetoacetate E4CAA->Enamine Cyclized_Int Cyclized Intermediate Enamine->Cyclized_Int High Temp. (e.g., 250°C) Product This compound Cyclized_Int->Product Tautomerization - EtOH

Caption: Conrad-Limpach synthesis of the target quinolinone.

Section 2: Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

Q1: My overall yield is critically low (<30%). What are the primary factors I should investigate?

A1: Low yields in this synthesis are a frequent challenge and typically stem from the thermal cyclization step.[2] Here’s a prioritized checklist:

  • Cyclization Temperature: This is the most critical parameter. The intramolecular cyclization requires significant thermal energy, often in the range of 250-260°C. Temperatures below this threshold will result in incomplete conversion, while excessive heat can lead to decomposition and tar formation.[2] Precise temperature control is essential.

  • Reaction Solvent: The choice of a high-boiling, inert solvent is paramount for achieving and maintaining the required temperature uniformly. Solvents like Dowtherm A or mineral oil are standard choices.[2] Running the reaction neat is possible but often leads to poor heat transfer and localized overheating, significantly reducing yield.

  • Purity of Reactants: The starting β-ketoester, ethyl 4-chloroacetoacetate, is prone to degradation. Ensure it is used fresh or redistilled before the reaction. Contaminants in either the aniline or the ketoester can introduce side reactions.

  • Reaction Atmosphere: Conducting the high-temperature cyclization under an inert atmosphere (e.g., Nitrogen or Argon) is crucial to prevent oxidative side reactions, which contribute to the formation of colored impurities and tar.

Q2: My TLC analysis shows a persistent spot for the enamine intermediate, even after hours at high temperature. How can I drive the cyclization to completion?

A2: This indicates that the activation energy for the cyclization is not being sufficiently overcome.

  • Verify Temperature: First, confirm your reaction temperature is indeed reaching the optimal 250-260°C range. Use a high-temperature thermometer placed directly in the reaction mixture if possible, not just monitoring the heating mantle setting.

  • Increase Residence Time: While prolonged heating can risk decomposition, ensure you are allowing adequate time. Monitor the reaction by taking aliquots (if feasible) every 30-60 minutes to track the disappearance of the enamine spot on TLC.

  • Consider a Catalyst: While traditionally a thermal reaction, some literature suggests that acid catalysts like polyphosphoric acid (PPA) can promote cyclization at slightly lower temperatures. However, this must be approached with caution, as acidic conditions can also promote unwanted side reactions with the chloromethyl group.

Q3: The crude product is a dark, tarry solid that is very difficult to purify. What causes this and how can it be mitigated?

A3: Tar formation is a classic sign of thermal decomposition.[2]

  • Strict Temperature Control: The primary cause is exceeding the optimal temperature window. An increase of just 10-20°C above the optimum can dramatically increase the rate of decomposition.

  • Minimize Reaction Time: Do not heat the reaction longer than necessary. Once TLC indicates the consumption of the starting enamine, begin the cooling process immediately.

  • Efficient Stirring: Ensure vigorous and efficient stirring throughout the high-temperature phase. This prevents localized "hot spots" where the mixture can superheat and decompose.

  • Purification Strategy: For tarry crude products, standard recrystallization may fail. A common purification workflow is to first dissolve the crude mixture in a suitable organic solvent (like ethyl acetate), treat it with activated carbon to remove colored impurities, filter, and then concentrate the filtrate. The resulting solid can then be subjected to column chromatography or recrystallization from a solvent system like ethanol/water or DMF.[3]

Section 3: Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for the thermal cyclization? A high-boiling, inert solvent is non-negotiable for good results. Dowtherm A (a eutectic mixture of diphenyl ether and biphenyl) is an industry standard due to its thermal stability and high boiling point (~257°C). Mineral oil is a less expensive but equally effective alternative.[2]

Q2: How can I best monitor the reaction's progress? Thin-Layer Chromatography (TLC) is the most effective method. Use a mobile phase such as 30-50% ethyl acetate in hexanes. The enamine intermediate will have a different Rf value than the final quinolinone product. The disappearance of the enamine spot is the clearest indicator of reaction completion.

Q3: What is the most effective method for purifying the final this compound? Purification typically involves a multi-step approach. After the workup, the crude solid should first be triturated or washed with a solvent like diethyl ether or hexanes to remove the high-boiling reaction solvent (mineral oil/Dowtherm A). The remaining solid can then be purified by recrystallization from a high-boiling polar solvent like ethanol, isopropanol, or N,N-dimethylformamide (DMF). For very impure samples, column chromatography on silica gel may be necessary.[3]

Q4: Are there any alternative synthetic routes? While the Conrad-Limpach approach is common, other named reactions for quinoline synthesis exist, such as the Gould-Jacobs, Camps, and Friedländer syntheses.[1][4][5] For this specific substitution pattern, however, they often require more complex or less accessible starting materials. The Vilsmeier-Haack reaction is excellent for producing 2-chloro-3-formylquinolines, which are related but different structures.[6]

Section 4: Experimental Protocols & Data

Optimized Synthesis Protocol

Step 1: Synthesis of Enamine Intermediate

  • In a round-bottom flask equipped with a Dean-Stark apparatus, combine 2-fluoroaniline (1.0 eq.), ethyl 4-chloroacetoacetate (1.05 eq.), and toluene (approx. 5 mL per gram of aniline).

  • Add a catalytic amount of p-toluenesulfonic acid (p-TSA) (0.02 eq.).

  • Reflux the mixture for 4-6 hours, or until the theoretical amount of water has been collected in the Dean-Stark trap.

  • Cool the reaction mixture to room temperature and remove the toluene under reduced pressure. The resulting oil or solid is the crude enamine intermediate and is typically used in the next step without further purification.

Step 2: Thermal Cyclization

  • Add the crude enamine intermediate to a flask containing a high-boiling solvent (e.g., Dowtherm A, 3-4 mL per gram of enamine). Equip the flask with a mechanical stirrer and a reflux condenser under a nitrogen atmosphere.

  • Heat the mixture rapidly and with vigorous stirring to 250-255°C.

  • Maintain this temperature for 30-60 minutes. Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to below 100°C.

  • Dilute the cooled mixture with a large volume of hexanes (approx. 10-20 times the volume of Dowtherm A) to precipitate the crude product.

  • Collect the solid by vacuum filtration, wash thoroughly with hexanes to remove all traces of the solvent, and air dry.

Data Summary: Impact of Conditions on Cyclization
ParameterCondition ACondition BCondition CExpected Outcome
Solvent Mineral OilDowtherm ANeat (No Solvent)Dowtherm A provides the most stable and uniform heating, leading to higher yields and purity.[2]
Temperature 230°C255°C270°C255°C is optimal. 230°C leads to incomplete reaction; 270°C causes significant decomposition.
Atmosphere AirNitrogenArgonInert atmospheres (Nitrogen/Argon) prevent oxidation, resulting in a cleaner product and higher yield.
Stirring Magnetic Stir BarMechanical StirrerNo StirringMechanical stirring is essential for uniform heat distribution in the viscous, hot mixture.

Section 5: Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting common issues during the synthesis.

Troubleshooting_Workflow cluster_yield Yield Optimization cluster_purity Purity Enhancement start Start Synthesis check_yield Check Crude Yield & Purity start->check_yield low_yield Problem: Low Yield check_yield->low_yield Yield < 50% impure_product Problem: Impure/Tarry Product check_yield->impure_product Tarry/Dark success Proceed to Purification check_yield->success Good Yield & Clean temp Verify Cyclization Temp. (250-255°C) low_yield->temp atmosphere Use Inert Atmosphere (N2 or Ar) impure_product->atmosphere solvent Use High-Boiling Solvent (Dowtherm A) temp->solvent reactants Check Reactant Purity solvent->reactants stirring Ensure Vigorous Mechanical Stirring atmosphere->stirring time Avoid Over-heating/ Prolonged Time stirring->time

Caption: A decision tree for troubleshooting the synthesis.

References

  • BenchChem. (2025). Vilsmeier-Haack Reaction for Quinoline Synthesis.
  • Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. (n.d.).
  • PubMed. Synthesis, antimicrobial activities and cytogenetic studies of newer diazepino quinoline derivatives via Vilsmeier-Haack reaction.
  • DUT Open Scholar. Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline.
  • International Journal of Chemical Studies. (2016). Synthesis and characterisation of substituted quinoline by Vilsmeier-Haack reagent.
  • BenchChem. (2025). optimizing reaction conditions for quinolinone synthesis.
  • MDPI. (2021). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Available at: [Link]

  • PubMed Central. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. Available at: [Link]

  • Google Patents. (n.d.). Process for purification of linagliptin.
  • Sciencemadness Discussion Board. (2011). Help with quinoline synthesis.

Sources

Technical Support Center: Synthesis of Substituted 4-Quinolinones

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of substituted 4-quinolinones. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic scaffold. Here, we provide in-depth troubleshooting guides, frequently asked questions, and detailed experimental protocols based on established scientific principles and field-proven insights.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments in a direct question-and-answer format.

Q1: My Conrad-Limpach synthesis is resulting in a very low yield of the desired 4-quinolinone. What are the likely causes and how can I improve it?

A1: Low yields in the Conrad-Limpach synthesis are a frequent challenge, often stemming from the harsh thermal cyclization step.[1][2][3] Here’s a breakdown of potential causes and solutions:

  • Inadequate Cyclization Temperature: The intramolecular cyclization of the intermediate β-anilinoacrylate requires high temperatures, often exceeding 250 °C.[4][5][6] Insufficient heating can lead to an incomplete reaction.

    • Solution: Ensure your heating apparatus (e.g., a high-temperature oil bath or a sand bath) can reach and maintain the required temperature consistently. Use a high-boiling point, inert solvent like diphenyl ether or mineral oil to facilitate even heat transfer and improve yields.[1][7]

  • Side Reactions and Decomposition: The high temperatures required for cyclization can also lead to the decomposition of starting materials or the formation of unwanted byproducts.[3]

    • Solution: Carefully control the reaction time and temperature. Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can help determine the optimal endpoint before significant degradation occurs.

  • Poor Quality Starting Materials: Impurities in the aniline or β-ketoester can interfere with the initial condensation and subsequent cyclization.

    • Solution: Use freshly distilled anilines and high-purity β-ketoesters. Ensure all reagents are dry, as moisture can hinder the reaction.

Q2: I am observing a mixture of regioisomers in my Gould-Jacobs reaction. How can I improve the regioselectivity?

A2: Poor regioselectivity is a common issue in the Gould-Jacobs synthesis, especially when using asymmetrically substituted anilines.[4] The cyclization can occur at two different ortho positions, leading to a mixture of products.

  • Electronic and Steric Effects: The regioselectivity is governed by the electronic and steric properties of the substituents on the aniline ring.

    • Solution: While difficult to alter for a specific target molecule, understanding these effects can help predict the major isomer. Electron-donating groups generally favor cyclization at the less sterically hindered ortho position.

  • Alternative Reagents: The choice of cyclizing agent can influence the outcome.

    • Solution: While traditional methods use high temperatures, milder alternatives like Eaton's reagent (a solution of phosphorus pentoxide in methanesulfonic acid) can offer better control and improved yields in some cases.[8]

Q3: My Camps cyclization is not proceeding to completion, and I'm isolating the starting N-(o-acylaryl)amide. What could be the problem?

A3: The Camps cyclization involves the base-catalyzed intramolecular cyclization of an N-(o-acylaryl)amide.[1][9] Failure to cyclize often points to issues with the base or reaction conditions.

  • Insufficiently Strong Base: The reaction requires a sufficiently strong base to deprotonate the amide or the α-carbon of the acyl group, initiating the intramolecular aldol-type condensation.

    • Solution: If using a weaker base like sodium carbonate is ineffective, consider stronger bases such as sodium hydroxide or potassium tert-butoxide. The choice of base can also influence the regioselectivity between forming a 2-quinolone or a 4-quinolone.[1]

  • Reaction Temperature and Time: The cyclization may require elevated temperatures and sufficient reaction time to proceed to completion.

    • Solution: Increase the reaction temperature or prolong the reaction time while monitoring the progress by TLC. Microwave-assisted synthesis can sometimes accelerate this transformation.[10]

Frequently Asked Questions (FAQs)

What are the main classical methods for synthesizing the 4-quinolinone core?

The most common classical methods include:

  • Gould-Jacobs Reaction: This method involves the reaction of an aniline with an alkoxymethylenemalonate ester, followed by thermal cyclization.[1][11] It is particularly useful for synthesizing 4-quinolinones with a carboxylic acid or ester group at the 3-position.[12]

  • Conrad-Limpach Synthesis: This synthesis involves the condensation of an aniline with a β-ketoester. The reaction conditions can be tuned to favor the formation of either 4-hydroxyquinolines (which tautomerize to 4-quinolinones) or 2-hydroxyquinolines (Knorr variation).[1][2][5]

  • Camps Cyclization: This method involves the base-catalyzed intramolecular cyclization of N-(o-acylaryl)amides to form either 2- or 4-quinolinones.[1][9]

Are there modern, milder alternatives to the classical high-temperature synthesis methods?

Yes, several modern methods have been developed to overcome the limitations of classical syntheses:

  • Transition Metal-Catalyzed Reactions: Palladium- and copper-catalyzed reactions have emerged as powerful tools for constructing the 4-quinolinone scaffold under milder conditions.[13][14] These methods often involve carbonylative cyclizations or tandem amination-cyclization sequences.

  • Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times and improve yields in classical syntheses like the Gould-Jacobs and Camps reactions by enabling rapid and uniform heating.[8][10][15]

  • One-Pot Syntheses: Many modern protocols are designed as one-pot procedures, which can improve efficiency and reduce waste.[10]

How do substituents on the starting aniline affect the synthesis of 4-quinolinones?

Substituents on the aniline ring can have a significant impact on both the reactivity and regioselectivity of the synthesis:

  • Electron-donating groups (e.g., -OCH₃, -CH₃) generally activate the aromatic ring, facilitating electrophilic cyclization and often leading to higher yields.[14]

  • Electron-withdrawing groups (e.g., -NO₂, -Cl) can deactivate the ring, making the cyclization more difficult and sometimes requiring harsher reaction conditions or resulting in lower yields.[14]

  • Steric hindrance from bulky substituents at the ortho position of the aniline can impede the cyclization step.

What are the common challenges in the purification of substituted 4-quinolinones?

Purification can be challenging due to:

  • Low solubility: Many 4-quinolinones have poor solubility in common organic solvents, making purification by column chromatography difficult.

  • Presence of side products: High-temperature reactions can generate a variety of byproducts that may be difficult to separate from the desired product.

  • Tautomerism: 4-Quinolinones exist in equilibrium with their 4-hydroxyquinoline tautomer, which can sometimes complicate characterization.[9]

Common purification techniques include recrystallization from a suitable solvent, washing the crude product with appropriate solvents to remove impurities, and in some cases, reverse-phase chromatography.[12]

Experimental Protocols

Protocol 1: Gould-Jacobs Synthesis of Ethyl 6-bromo-4-oxo-1,4-dihydroquinoline-3-carboxylate

This protocol is a representative example of the Gould-Jacobs reaction.

Step 1: Condensation

  • In a round-bottom flask, combine 4-bromoaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.05 eq).

  • Heat the mixture at 110-120 °C for 2 hours.

  • Cool the reaction mixture to room temperature. The intermediate, diethyl 2-((4-bromophenylamino)methylene)malonate, will often solidify upon cooling.

Step 2: Cyclization

  • To the crude intermediate in the same flask, add a high-boiling solvent such as diphenyl ether.

  • Heat the mixture to 250 °C with vigorous stirring under an inert atmosphere (e.g., nitrogen).

  • Maintain the temperature for 30-60 minutes. Monitor the reaction by TLC.

  • Cool the reaction mixture. The product will precipitate upon cooling.

  • Dilute the mixture with a hydrocarbon solvent (e.g., hexanes) to further precipitate the product and dissolve the high-boiling solvent.

  • Collect the solid product by filtration, wash with hexanes, and dry under vacuum.

ReagentMolar Eq.
4-Bromoaniline1.0
Diethyl ethoxymethylenemalonate1.05
Diphenyl ethersolvent
Protocol 2: Camps Cyclization of N-(2-acetylphenyl)acetamide

This protocol illustrates a typical Camps cyclization to form a 4-quinolinone.

  • Dissolve N-(2-acetylphenyl)acetamide (1.0 eq) in ethanol in a round-bottom flask.

  • Add an aqueous solution of sodium hydroxide (3.0 eq).

  • Heat the reaction mixture to reflux and stir vigorously for 4-6 hours. Monitor the reaction by TLC.

  • After completion, cool the mixture to room temperature and neutralize with hydrochloric acid until the product precipitates.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

ReagentMolar Eq.
N-(2-acetylphenyl)acetamide1.0
Sodium Hydroxide3.0
Ethanolsolvent
Hydrochloric Acidfor neutralization

Visualizations

Gould_Jacobs_Mechanism cluster_step1 Step 1: Condensation cluster_step2 Step 2: Thermal Cyclization cluster_step3 Step 3: Hydrolysis & Decarboxylation (Optional) Aniline Aniline Intermediate1 Anilinomethylenemalonate Aniline->Intermediate1 + Malonate Malonate Alkoxymethylenemalonate Malonate->Intermediate1 QuinoloneEster 4-Hydroxy-3-carboalkoxyquinoline Intermediate1->QuinoloneEster Heat (~250 °C) QuinoloneAcid 4-Hydroxyquinoline-3-carboxylic acid QuinoloneEster->QuinoloneAcid Saponification FinalQuinolone 4-Hydroxyquinoline QuinoloneAcid->FinalQuinolone Decarboxylation

Caption: Gould-Jacobs reaction pathway.

Troubleshooting_Low_Yield cluster_solutions1 Solutions for Incomplete Reaction cluster_solutions2 Solutions for Side Products cluster_solutions3 Solutions for Purity Issues Start Low Yield in 4-Quinolinone Synthesis IncompleteReaction Incomplete Reaction Start->IncompleteReaction SideProducts Side Products / Decomposition Start->SideProducts PoorPurity Poor Starting Material Purity Start->PoorPurity IncreaseTemp Increase Temperature / Use High-Boiling Solvent IncompleteReaction->IncreaseTemp IncreaseTime Increase Reaction Time IncompleteReaction->IncreaseTime StrongerBase Use Stronger Base (Camps) IncompleteReaction->StrongerBase OptimizeConditions Optimize Temp & Time (TLC Monitoring) SideProducts->OptimizeConditions InertAtmosphere Use Inert Atmosphere SideProducts->InertAtmosphere PurifyReagents Purify/Dry Starting Materials PoorPurity->PurifyReagents

Caption: Troubleshooting low yield issues.

References

  • Molecules. Quinolin-4-ones: Methods of Synthesis and Application in Medicine. [Link]

  • Organic Chemistry Portal. Synthesis of 4-quinolones. [Link]

  • ACS Publications. A Mild, One-Pot Synthesis of 4-Quinolones via Sequential Pd-Catalyzed Amidation and Base-Promoted Cyclization. [Link]

  • ResearchGate. Thermal cyclization mediated synthesis of bioactive 4‐quinolones. [Link]

  • RSC Publishing. Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. [Link]

  • MDPI. Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. [Link]

  • National Institutes of Health. Effective Synthesis of 4-Quinolones by Reductive Cyclization of 2′-Nitrochalcones Using Formic Acid as a CO Surrogate. [Link]

  • ResearchGate. Synthesis of 4-quinolinones. [Link]

  • National Institutes of Health. Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. [Link]

  • Chemistry of Heterocyclic Compounds. The methods of synthesis, modification, and biological activity of 4-quinolones (review). [Link]

  • Wikipedia. Knorr quinoline synthesis. [Link]

  • RSC Advances. An efficient synthesis of 4H-pyrano quinolinone derivatives catalysed by a versatile organocatalyst tetra-n-butylammonium fluoride and their pharmacological screening. [Link]

  • SpringerLink. Synthesis of N-substituted-4-quinolone derivatives via cleavage of aromatic C–O bonds. [Link]

  • Wikipedia. Conrad–Limpach synthesis. [Link]

  • SynArchive. Conrad-Limpach Synthesis. [Link]

  • Frontiers in Chemistry. Highly Diastereoselective Synthesis of Tetrahydroquinoline Derivatives via [4 + 2] Annulation of Ortho-Tosylaminophenyl-Substituted Para-Quinone Methides and Cyanoalkenes. [Link]

  • Wikipedia. Gould–Jacobs reaction. [Link]

  • MDPI. Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. [Link]

  • National Institutes of Health. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. [Link]

  • Wikipedia. 4-Quinolone. [Link]

  • National Institutes of Health. Quinolin-4-ones: Methods of Synthesis and Application in Medicine. [Link]

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Technical Support Center: Stability of 2-(Chloromethyl)-8-fluoro-4(1H)-quinolinone in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(Chloromethyl)-8-fluoro-4(1H)-quinolinone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability of this compound in solution. As a key synthetic intermediate, understanding its stability is crucial for the success and reproducibility of your experiments.

It is important to note that specific, peer-reviewed stability data for this compound is limited in publicly available literature. Therefore, this guide is built upon fundamental chemical principles related to its functional groups—the reactive chloromethyl group and the quinolinone core—and established practices for stability testing of related chemical entities.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling and stability of this compound in solution.

Q1: What is the primary stability concern with this compound in solution?

A1: The primary stability concern arises from the high reactivity of the 2-(chloromethyl) group. This group contains an excellent leaving group (chloride), making the adjacent methylene carbon highly electrophilic and susceptible to nucleophilic substitution reactions. In the presence of nucleophiles, such as water or alcohols, the compound can readily degrade.

Q2: How does the solvent choice impact the stability of this compound?

A2: Solvent choice is critical.

  • Protic Solvents (e.g., water, methanol, ethanol): These solvents are nucleophilic and can directly react with the compound, leading to solvolysis (hydrolysis in the case of water). This will result in the formation of the corresponding 2-(hydroxymethyl) or 2-(alkoxymethyl) derivative, which will likely have different reactivity and biological activity.

  • Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): Anhydrous aprotic solvents are generally preferred for preparing stock solutions. However, it is crucial to use high-purity, anhydrous grades, as even trace amounts of water can lead to gradual hydrolysis over time. For many quinoline derivatives, solubility is higher in these organic solvents compared to aqueous solutions.[1]

Q3: My solution of this compound turned yellow/brown. What does this indicate?

A3: Discoloration is a common indicator of the degradation of quinoline compounds.[2] This can be caused by exposure to light (photodegradation) or oxidation. The formation of colored byproducts suggests that the integrity of your compound is compromised, and it is advisable to prepare a fresh solution.

Q4: How should I prepare and store stock solutions of this compound?

A4: To maximize the shelf-life of your stock solutions, we recommend the following:

  • Solvent Selection: Use a high-purity, anhydrous aprotic solvent such as DMSO or DMF.

  • Preparation: Prepare the solution at the desired concentration. If gentle heating is required to fully dissolve the compound, be mindful of potential thermal degradation.

  • Storage: Store the stock solution at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles. Protect the solution from light by using amber vials or by wrapping the container in aluminum foil. Many quinoline compounds are known to be photosensitive.[2]

  • Inert Atmosphere: For maximum stability during long-term storage, consider degassing the solvent and storing the aliquots under an inert atmosphere like argon or nitrogen.

Q5: How does pH affect the stability in aqueous buffers?

A5: The stability of quinoline compounds can be highly dependent on the pH of the solution.[2] For this compound, hydrolysis of the chloromethyl group can be accelerated at both acidic and basic pH. It is crucial to determine the optimal pH for your specific application experimentally. If working in an aqueous buffer, it is recommended to prepare the solution fresh before each experiment.

Troubleshooting Guide

Inconsistent results or a loss of expected activity in your assays can often be attributed to compound instability.[2] This table provides a guide to troubleshoot common issues.

Observed Problem Probable Cause Related to Instability Recommended Solution & Rationale
Loss of biological activity or inconsistent assay results. Hydrolysis of the reactive chloromethyl group to the less reactive 2-(hydroxymethyl) derivative.Prepare fresh dilutions from a frozen, anhydrous stock solution immediately before use. Minimize the time the compound spends in aqueous/protic buffers. Validate the stability of the compound in your specific assay buffer over the experiment's duration.
Appearance of a new, more polar peak in HPLC analysis. Formation of the 2-(hydroxymethyl)-8-fluoro-4(1H)-quinolinone degradation product via hydrolysis.Confirm the identity of the new peak using LC-MS if possible. This new peak is expected to have a shorter retention time in reverse-phase HPLC due to increased polarity.
Solution turns yellow or brown upon storage or exposure to lab lighting. Photodegradation or oxidation of the quinolinone ring system.Always store stock solutions and experimental samples protected from light. Use amber vials or foil-wrapped tubes. Consider adding an antioxidant if compatible with your experimental system.
Precipitate forms in the stock solution upon freezing. Poor solubility of the compound in the chosen solvent at low temperatures.Ensure the compound is fully dissolved at room temperature before aliquoting and freezing. If precipitation persists, consider preparing a slightly lower concentration stock solution or using a different solvent system.
Proposed Degradation Pathway

The most probable degradation pathway for this compound in the presence of nucleophiles (like water) is a nucleophilic substitution reaction (SN2 or SN1-like) at the chloromethyl group.

G cluster_main Proposed Hydrolysis Pathway A This compound B 2-(Hydroxymethyl)-8-fluoro-4(1H)-quinolinone (Degradation Product) A->B Nucleophilic Substitution D HCl (Byproduct) B->D + C H₂O (Nucleophile) C->A

Caption: Proposed hydrolysis of this compound.

This reaction converts the highly reactive starting material into its corresponding alcohol, which will likely exhibit significantly different chemical and biological properties.

Experimental Protocols

To ensure the reliability of your results, we strongly recommend performing stability studies under your specific experimental conditions. The following protocols provide a framework for conducting these assessments.

Protocol 1: Forced Degradation Study

Forced degradation studies are designed to intentionally degrade the compound to identify potential degradation products and assess the stability-indicating nature of your analytical method.[3][4]

  • Prepare Stock Solution: Create a 1 mg/mL stock solution of this compound in anhydrous acetonitrile.

  • Set Up Stress Conditions: Aliquot the stock solution and expose it to the following stress conditions. Aim for 5-20% degradation of the active compound.[2]

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature.

    • Thermal Degradation: Keep the stock solution in a temperature-controlled oven at 80°C.

    • Photolytic Degradation: Expose the stock solution in a transparent vial to a photostability chamber. A control sample should be wrapped in aluminum foil.

  • Sampling: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the acid and base hydrolysis samples before analysis.

  • Analysis: Analyze all samples using a stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC-UV Method Development

A stability-indicating method is a validated analytical procedure that can accurately quantify the decrease of the active ingredient and the increase of degradation products without interference.[2][5]

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-19 min: 95% to 5% B

    • 19-25 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a suitable wavelength (determine by UV scan, likely around 254 nm or 330 nm for quinolinone structures).

  • Injection Volume: 10 µL.

  • Method Validation: The method should be validated for specificity by analyzing the samples from the forced degradation study. The goal is to achieve baseline separation between the parent compound and all major degradation products.

Summary of Stability Data

Use the following table to summarize the data from your forced degradation studies.

Stress Condition Duration (hours) Initial Purity (%) Final Purity (%) % Degradation Number of Degradation Products
0.1 M HCl, 60°C 24
0.1 M NaOH, 60°C 24
3% H₂O₂, RT 24
Heat (80°C) 24
Photolysis 24
Control (RT, dark) 24
References
  • El-Gaby, M. S. A., Atalla, A. A., Gaber, A. M., & Abd Al-Wahab, K. A. (2001). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 6(5), 442-451. [Link]

  • Patil, S., & Shaikh, Y. (2022). RP-HPLC ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR NEWLY SYNTHESIZED N-{[6-METHOXY-2-(MORPHOLIN-4-YL) QUINOLIN-3. Asian Journal of Pharmaceutical and Clinical Research, 20-25. [Link]

  • Shinde, N., Bharkad, V., & Kategaonkar, A. (2016). Forced degradation studies. Journal of Analytical & Pharmaceutical Research, 3(6). [Link]

  • Prajapati, D., & Patel, P. (2014). FORCED DEGRADATION AND STABILITY TESTING: STRATEGIES AND ANALYTICAL PERSPECTIVES. PharmaTutor, 2(4), 70-80. [Link]

  • SN2 nucleophilic substitution reaction push and pull transition state. (2024, September 11). Stack Exchange. [Link]

  • Singh, R., & Rehman, Z. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Analytical & Bioanalytical Techniques, 3(5). [Link]

  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Onyx scientific. [Link]

  • Nucleophilic substitution in quinoline and isoquinoline. (n.d.). Química Orgánica. [Link]

  • 2-(Chloromethyl)quinoline hydrochloride. (n.d.). PubChem. Retrieved from [Link]

  • Dong, M. W. (2022). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International, 35(6), 244-253. [Link]

  • Reactivity of Quinoline. (2020, October 26). YouTube. [Link]

  • HPLC Method for Analysis of Quinoline Yellow WS on BIST A+ Column by SIELC Technologies. (n.d.). SIELC Technologies. Retrieved from [Link]

  • Reactivity Quinoline. (n.d.). Scribd. Retrieved from [Link]

  • Cresteil, T., et al. (2006). Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma. Journal of Chromatography B, 832(2), 254-259. [Link]

  • Popa, A., et al. (2016). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 21(10), 1309. [Link]

  • Process for the preparation of 2-chloromethyl-pyridines or -quinolines. (n.d.). Google Patents.
  • Ochekpe, N. A., Olorunfemi, P. O., & Ngwuluka, N. C. (2009). Thermodynamics of the Solubility of Some Fluoroquinolones in n-Butanol. Journal of Science and Practice of Pharmacy, 6(2), 93-97. [Link]

  • Wang, Z., & Zhu, J. (2007). A Mild, One-Pot Synthesis of 4-Quinolones via Sequential Pd-Catalyzed Amidation and Base-Promoted Cyclization. Organic Letters, 9(23), 4681-4684. [Link]

  • Li, J., et al. (2024). Base-Promoted Ring Expansion Reaction of 4-Quinolones To Access Benzazepinones. Organic Letters, 26(39), 8312-8316. [Link]

  • Al-Zoubi, R. M., et al. (2013). β-Hydroxy-tetrahydroquinolines from quinolines using chloroborane: Synthesis of the peptidomimetic FISLE-412. Beilstein Journal of Organic Chemistry, 9, 2336-2341. [Link]

  • Manconi, A., et al. (2025). Evaluating the stability of synthetic cathinones in liquid urine and dried urine spots: impact of pH and storage conditions. Archives of Toxicology. [Link]

  • Determination and Analysis of Solubility of 2-Chloromethyl-4-methylquinazoline in Different Solvent Systems at Different Temperatures ( T = 281.15–331.15 K). (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis of 4-quinolones. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Dinu, M., & Stanciu, G. (2016). ANTIBACTERIAL QUINOLONES: CIPROFLOXACIN Many human infections are caused by either bacteria or viruses, single-celled organ. Scientific Papers: Animal Science and Biotechnologies, 49(2), 247-252. [Link]

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troubleshooting guide for nucleophilic substitution on the chloromethyl group

Author: BenchChem Technical Support Team. Date: January 2026

Nucleo-Assist: Technical Support Center for Chloromethyl Group Substitutions

Welcome to Nucleo-Assist, the dedicated troubleshooting resource for researchers, scientists, and drug development professionals engaged in nucleophilic substitution reactions on chloromethyl groups. As a primary alkyl chloride, the chloromethyl group is an excellent substrate for SN2 reactions, but achieving high yields and purity requires careful control of reaction parameters. This guide provides in-depth, experience-driven answers to common challenges encountered in the lab.

Frequently Asked Questions (FAQs)

Section 1: Low Reactivity & Poor Yields

Q1: My substitution reaction on a chloromethyl group is extremely slow or not proceeding at all. What are the most likely causes?

A1: When a reaction with a chloromethyl substrate stalls, the issue typically lies with one of three core components: the nucleophile, the solvent, or the temperature. Chloromethyl groups are primary halides and strongly favor the SN2 pathway, which is a concerted, single-step mechanism.[1][2] The rate of this reaction is highly sensitive to the strength of the nucleophile and the solvent environment.[2][3]

  • Nucleophile Strength: The rate of an SN2 reaction is directly proportional to the concentration and strength of the nucleophile.[4] Weak nucleophiles (e.g., water, alcohols) react very slowly with alkyl chlorides. Ensure your chosen nucleophile is sufficiently reactive. Anionic nucleophiles (e.g., RO⁻, CN⁻) are generally stronger than their neutral counterparts (ROH, HCN).[5][6] If you are using a neutral nucleophile, the addition of a non-nucleophilic base may be required to deprotonate it in situ, increasing its reactivity.

  • Solvent Choice: This is one of the most critical factors. SN2 reactions are significantly faster in polar aprotic solvents (e.g., DMSO, DMF, acetone, acetonitrile).[7][8][9] These solvents can dissolve ionic nucleophiles but do not form strong hydrogen bonds with the nucleophile. This leaves the nucleophile "naked" and highly reactive.[7][10] Conversely, polar protic solvents (e.g., water, methanol, ethanol) form a "cage" of hydrogen bonds around the nucleophile, stabilizing it and drastically reducing its reactivity and the overall reaction rate.[7][8][11]

  • Temperature: While many SN2 reactions proceed at room temperature, gentle heating (e.g., 40-60 °C) can often increase the rate of a sluggish reaction.[12] However, be cautious, as excessive heat can promote side reactions like elimination, especially if your nucleophile is also a strong base.

Q2: I'm observing product formation, but my final yield is disappointingly low. What should I investigate?

A2: Low yields suggest that while the primary reaction is occurring, it is either incomplete or competing with undesired pathways.

  • Reagent Purity and Stoichiometry: Verify the purity of your starting materials. Impurities can introduce side reactions. Ensure you are using the correct stoichiometry; typically, a slight excess (1.1-1.5 equivalents) of the nucleophile is used to drive the reaction to completion.

  • Leaving Group Ability: Chloride (Cl⁻) is a good leaving group, but not as effective as bromide (Br⁻) or iodide (I⁻).[13] For particularly challenging substitutions, you might consider converting the chloromethyl group to an iodomethyl group in situ via the Finkelstein reaction (using a catalytic amount of NaI or KI in acetone) to accelerate the substitution.

  • Competing Elimination (E2) Reaction: If your nucleophile is also a strong, sterically hindered base (e.g., tert-butoxide), it may act as a base rather than a nucleophile, abstracting a proton from the substrate and leading to an elimination product (an alkene).[1] While less common for chloromethyl groups which lack a beta-hydrogen on an adjacent carbon, this can be a factor in more complex substrates.

  • Work-up and Purification Losses: Product can be lost during the work-up and purification stages. Ensure you are using the correct quenching agents and extraction solvents.[12][14] Optimize your purification method (e.g., column chromatography, recrystallization) to minimize loss.

Section 2: Unexpected Products & Side Reactions

Q3: I've isolated an unexpected product. Besides my target molecule, what else could have formed?

A3: The formation of unexpected products points to side reactions. The identity of these byproducts provides crucial clues for troubleshooting.

  • Solvent Participation (Solvolysis): If you are using a nucleophilic solvent (like methanol or water) and a weak primary nucleophile, the solvent itself can act as the nucleophile.[9] This leads to a solvolysis product (e.g., a methyl ether if using methanol as a solvent). This is why choosing a non-reactive, polar aprotic solvent is critical.

  • Over-alkylation: If your nucleophile has multiple reactive sites (e.g., a primary amine), it can react more than once with the chloromethyl substrate, leading to di- or tri-substituted products. Using a large excess of the nucleophile can help favor the mono-substituted product.

  • Hydrolysis of Substrate/Product: If there is residual water in your reaction mixture, it can slowly hydrolyze the chloromethyl starting material to the corresponding alcohol or potentially affect the stability of your desired product, especially under heating. Using anhydrous solvents is recommended.[12]

Data & Protocols

Table 1: Solvent Selection Guide for SN2 Reactions
Solvent TypeExamplesEffect on NucleophileSN2 RateRationale
Polar Aprotic Acetone, DMF, DMSO, AcetonitrileWeakly solvates nucleophileStrongly Favored Solvates the counter-ion (cation) but leaves the nucleophile "naked" and highly reactive.[7][10]
Polar Protic Water (H₂O), Methanol (MeOH), Ethanol (EtOH)Strongly solvates nucleophileStrongly Disfavored Forms a hydrogen-bonding "cage" around the nucleophile, stabilizing it and lowering its reactivity.[7][8]
Non-Polar Hexane, Toluene, BenzeneDoes not solvate nucleophileNot Suitable Most ionic nucleophiles have poor solubility in non-polar solvents, preventing the reaction.[9]
Diagrams & Workflows

A successful nucleophilic substitution relies on the concerted interaction between the nucleophile and the substrate.

Figure 1: Concerted SN2 mechanism on a chloromethyl group.

When troubleshooting, a logical, step-by-step approach is essential to pinpoint the root cause of the issue efficiently.

Troubleshooting_Workflow Start Problem: Low Yield / No Reaction Check_Reagents 1. Verify Reagent Quality Start->Check_Reagents Purity Purity of Substrate & Nucleophile OK? Check_Reagents->Purity Yes Stoich Stoichiometry Correct? Check_Reagents->Stoich No (Remeasure) Check_Conditions 2. Analyze Reaction Conditions Solvent Is Solvent Polar Aprotic? Check_Conditions->Solvent Yes Check_Side_Products 3. Investigate Side Products Analysis Analyze Crude Mixture (TLC, GC-MS, NMR) Check_Side_Products->Analysis Purity->Check_Conditions Yes Purity->Purity Solvent->Solvent Temp Is Temperature Optimized? Solvent->Temp Yes Temp->Temp Nucleophile Is Nucleophile Strong Enough? Temp->Nucleophile Yes Nucleophile->Check_Side_Products Yes Nucleophile->Nucleophile End_Success Problem Solved Analysis->End_Success

Figure 2: Decision tree for troubleshooting low-yield reactions.

Experimental Protocols

Protocol 1: General Procedure for SN2 Reaction on a Chloromethyl Substrate

This protocol describes a general method for substituting a chloromethyl group with an amine nucleophile.

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the amine nucleophile (1.2 equivalents) in an anhydrous polar aprotic solvent (e.g., acetonitrile or DMF).

  • Base Addition (if necessary): If using an amine salt or a neutral nucleophile that requires deprotonation, add a non-nucleophilic base like triethylamine (TEA) or potassium carbonate (K₂CO₃) (1.5 equivalents). Stir for 15-30 minutes at room temperature.[14]

  • Substrate Addition: Dissolve the chloromethyl substrate (1.0 equivalent) in a small amount of the anhydrous solvent and add it dropwise to the stirring reaction mixture.

  • Reaction Monitoring: Stir the reaction at the desired temperature (room temperature to 60 °C). Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS every 1-2 hours until the starting material is consumed.[12]

  • Work-up: Once complete, cool the reaction to room temperature. Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.[12]

  • Extraction: Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification & Characterization: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the product by column chromatography on silica gel or recrystallization. Characterize the final product by NMR and mass spectrometry to confirm its identity and purity.[12][14]

Protocol 2: Monitoring Reaction Progress by Thin Layer Chromatography (TLC)

TLC is a fast and effective way to track the consumption of your starting material and the formation of your product.

  • Prepare the Chamber: Add a suitable solvent system (eluent), typically a mixture of a non-polar solvent (e.g., hexanes) and a polar solvent (e.g., ethyl acetate), to a developing chamber to a depth of about 0.5 cm.[15][16] Let the chamber saturate with vapor.

  • Spot the Plate: On a silica gel TLC plate, draw a light pencil line about 1 cm from the bottom (the origin). Spot three lanes:[15][17]

    • Lane 1 (Reference): A dilute solution of your chloromethyl starting material.

    • Lane 2 (Co-spot): Spot the starting material, then spot the reaction mixture directly on top of it.

    • Lane 3 (Reaction): An aliquot of your reaction mixture.

  • Develop the Plate: Place the TLC plate in the chamber and allow the solvent to run up the plate until it is about 1 cm from the top.

  • Visualize: Remove the plate and immediately mark the solvent front with a pencil. Visualize the spots under a UV lamp and/or by staining (e.g., with potassium permanganate or iodine).

  • Analyze: The reaction is complete when the spot corresponding to the starting material has disappeared from the "Reaction" lane. The co-spot helps confirm the identity of the starting material spot.[15][17] A new spot, corresponding to your product, should appear.

References

  • SN2 Effect of Solvent . (n.d.). OpenOChem Learn. Retrieved January 18, 2026, from [Link]

  • TOPIC 6. NUCLEOPHILIC SUBSTITUTIONS . (n.d.). University of Illinois Chicago. Retrieved January 18, 2026, from [Link]

  • 11.3: Characteristics of the SN2 Reaction . (2024). Chemistry LibreTexts. Retrieved January 18, 2026, from [Link]

  • i. nucleophilic substitution . (2020). University of California, Davis. Retrieved January 18, 2026, from [Link]

  • 7.5 SN1 vs SN2 . (n.d.). KPU Pressbooks. Retrieved January 18, 2026, from [Link]

  • Nucleophile Effects on Substitution Reaction Rates . (2022). University of Wisconsin-Madison. Retrieved January 18, 2026, from [Link]

  • Leaving group . (n.d.). Wikipedia. Retrieved January 18, 2026, from [Link]

  • The Role of Solvent in SN1, SN2, E1 and E2 Reactions . (n.d.). Chemistry Steps. Retrieved January 18, 2026, from [Link]

  • Steric Effects and Solvent Effects on SN2 Reactions . (2009). The Journal of Physical Chemistry A. Retrieved January 18, 2026, from [Link]

  • Nucleophilic Acyl Substitution 3: Leaving Group Ability and pKa . (2023). YouTube. Retrieved January 18, 2026, from [Link]

  • Favourability of leaving groups in nucleophilic aromatic substitution . (2019). Chemistry Stack Exchange. Retrieved January 18, 2026, from [Link]

  • 8.5: Leaving Groups . (2022). Chemistry LibreTexts. Retrieved January 18, 2026, from [Link]

  • POC I Nucleophiles.pdf . (n.d.). St. Peter's Institute of Pharmaceutical Sciences. Retrieved January 18, 2026, from [Link]

  • How To: Monitor by TLC . (n.d.). University of Rochester. Retrieved January 18, 2026, from [Link]

  • Reactivity Trends and Stereospecificity in Nucleophilic Substitution Reactions . (2025). ResearchGate. Retrieved January 18, 2026, from [Link]

  • 8.3: Factors affecting rate of nucleophilic substitution reactions . (2020). Chemistry LibreTexts. Retrieved January 18, 2026, from [Link]

  • Monitoring Reactions by TLC . (n.d.). Washington State University. Retrieved January 18, 2026, from [Link]

  • Monitoring a Reaction . (n.d.). Cooperative Organic Chemistry Student Laboratory Manual. Retrieved January 18, 2026, from [Link]

  • 2.3B: Uses of TLC . (2022). Chemistry LibreTexts. Retrieved January 18, 2026, from [Link]

  • Nucleophilic Substitution (SN1, SN2) . (n.d.). Organic Chemistry Portal. Retrieved January 18, 2026, from [Link]

  • 18.04 Predicting Products of Nucleophilic Substitution Reactions . (2018). YouTube. Retrieved January 18, 2026, from [Link]

  • Nucleophilic Substitution (SN2): Dependence on Nucleophile, Leaving Group, Central Atom, Substituents, and Solvent . (n.d.). PubMed Central. Retrieved January 18, 2026, from [Link]

  • Nucleophilic Substitution Reactions - Introduction . (2012). Master Organic Chemistry. Retrieved January 18, 2026, from [Link]

  • 11.3: Characteristics of the SN2 Reaction . (2024). Chemistry LibreTexts. Retrieved January 18, 2026, from [Link]

  • 8.5: Mechanisms of Nucleophilic Substitution Reactions . (2021). Chemistry LibreTexts. Retrieved January 18, 2026, from [Link]

  • 11. Nucleophilic Substitution Reactions . (n.d.). University of Michigan-Dearborn. Retrieved January 18, 2026, from [Link]

  • 11.3 Characteristics of the SN2 Reaction . (n.d.). Organic Chemistry: A Tenth Edition. Retrieved January 18, 2026, from [Link]

  • Organic 2 Lab ACHM 223 Experiment- Nucleophilic Substitution Reactions . (2019). YouTube. Retrieved January 18, 2026, from [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism . (2018). Master Organic Chemistry. Retrieved January 18, 2026, from [Link]

  • 7.1 SN2 Reaction | Organic Chemistry . (2020). YouTube. Retrieved January 18, 2026, from [Link]

  • SN2 Reactions | Organic Chemistry I . (n.d.). Macmillan Learning. Retrieved January 18, 2026, from [Link]

Sources

Technical Support Center: Strategic Control of Polymerization in 2-(Chloromethyl)quinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical advice, troubleshooting protocols, and answers to frequently asked questions regarding the handling and reaction of 2-(chloromethyl)quinoline and its derivatives. These compounds are highly valuable synthetic intermediates, but their utility is often challenged by a strong propensity for unwanted polymerization. This resource is designed to equip you with the knowledge and practical techniques to mitigate these side reactions, ensuring higher yields, improved purity, and more reliable experimental outcomes.

The Core Challenge: Understanding the Mechanism of Polymerization

The primary challenge in working with 2-(chloromethyl)quinoline derivatives lies in the high reactivity of the chloromethyl group. This group is an excellent electrophile, making the molecule susceptible to nucleophilic attack. Unfortunately, the quinoline ring system itself can act as a nucleophile, leading to a self-condensation or polymerization reaction.

The polymerization is typically an acid-catalyzed process that can be described as a step-growth polycondensation, similar to a Friedel-Crafts alkylation. The reaction can be initiated by trace amounts of acid or even by the slight acidic nature of the hydrochloride salt form in which these compounds are often supplied.

The proposed mechanism involves two key stages:

  • Formation of a Reactive Intermediate: The chloromethyl group can dissociate, especially in polar solvents or in the presence of Lewis/Brønsted acids, to form a stabilized carbocation. The quinoline ring provides resonance stabilization to this intermediate.

  • Electrophilic Aromatic Substitution: The formed carbocation is a potent electrophile. It can then be attacked by the electron-rich quinoline ring of another molecule, forming a new carbon-carbon bond and releasing a proton. This process can repeat, leading to the formation of oligomers and intractable polymers, often observed as a tar or discolored precipitate.[1]

Polymerization_Mechanism cluster_initiation Initiation cluster_propagation Propagation A 2-(Chloromethyl)quinoline B Stabilized Carbocation Intermediate A->B - Cl⁻ (acid-catalyzed) D Dimer Formation B->D + Molecule C - H⁺ C Another Molecule of 2-(Chloromethyl)quinoline C->D E Oligomers / Polymer D->E Repeats Decision_Workflow start Starting a reaction with a 2-(chloromethyl)quinoline derivative check_acid Is the reaction acid-sensitive? start->check_acid free_base Perform Protocol 1: Liberate Free Base check_acid->free_base Yes proceed Proceed with HCl salt check_acid->proceed No select_solvent Select Solvent free_base->select_solvent proceed->select_solvent solvent_choice Non-polar, aprotic (e.g., Toluene, DCM)? select_solvent->solvent_choice good_solvent Optimal Choice solvent_choice->good_solvent Yes bad_solvent High Risk of Polymerization Re-evaluate solvent_choice->bad_solvent No run_reaction Run Reaction: - Low Temperature - Slow Addition - Consider Inhibitor (BHT) good_solvent->run_reaction end Workup & Purification run_reaction->end

Sources

Technical Support Center: Scale-Up Synthesis of 2-(Chloromethyl)-8-fluoro-4(1H)-quinolinone

Author: BenchChem Technical Support Team. Date: January 2026

This guide is intended for researchers, chemists, and process development professionals involved in the scale-up synthesis of 2-(Chloromethyl)-8-fluoro-4(1H)-quinolinone. This valuable synthetic intermediate is a cornerstone for various pharmaceutical development programs, and its successful production at scale requires careful consideration of reaction kinetics, thermodynamics, and safety. This document provides in-depth troubleshooting advice and detailed protocols based on established chemical principles and field-proven insights.

Synthesis Overview: The Gould-Jacobs Pathway

The most robust and scalable approach to the 8-fluoro-4(1H)-quinolinone core is a modified Gould-Jacobs reaction. This pathway involves three primary stages: condensation of an aniline with a malonate derivative, high-temperature thermal cyclization, and subsequent functional group manipulation to install the chloromethyl moiety.

Overall Synthetic Workflow

Synthetic_Workflow A Stage 1: Condensation 2-Fluoroaniline + Diethyl Ethoxymethylenemalonate (EMME) B Stage 2: Thermal Cyclization High-Temperature Ring Closure A->B Heat (120-140°C) Ethanol Removal C Intermediate: Ethyl 8-fluoro-4-hydroxyquinoline-2-carboxylate B->C Heat (240-260°C) in Dowtherm A D Stage 3: Reduction LiAlH4 or NaBH4 C->D Anhydrous THF E Intermediate: 2-(Hydroxymethyl)-8-fluoro-4(1H)-quinolinone D->E F Stage 4: Chlorination SOCl2 or (COCl)2 E->F Anhydrous DCM 0°C to RT G Final Product: This compound F->G H Purification Recrystallization G->H Solvent/Anti-solvent I Final API Intermediate H->I

Caption: High-level overview of the four-stage synthetic process.

Troubleshooting Guide & Scale-Up FAQs

This section addresses common issues encountered when transitioning the synthesis from laboratory (gram) to pilot or production (kilogram) scale.

Stage 1 & 2: Condensation and Thermal Cyclization

Q: My cyclization reaction is stalling, or the yield has dropped significantly upon scale-up. What is the primary cause?

A: This is the most common scale-up challenge for this synthesis and is almost always related to inadequate heat transfer .[1] The thermal cyclization step requires high temperatures (typically 240-260°C) to proceed efficiently.[2]

  • Causality: In a lab, a small flask has a large surface-area-to-volume ratio, allowing for rapid and efficient heating with a simple mantle. In a large jacketed reactor, this ratio decreases dramatically. The reactor's heating fluid must be significantly hotter than the target internal temperature to drive heat into the large volume of the reaction mixture.

  • Troubleshooting Steps:

    • Confirm Heat Transfer Fluid: Ensure your reactor's thermal unit and fluid (e.g., Dowtherm A, Marlotherm) can safely and consistently achieve the required jacket temperature (which may need to be 20-30°C higher than your target internal temperature).

    • Evaluate Agitation: Inefficient mixing in a large vessel can create cool spots, preventing the entire batch from reaching the necessary reaction temperature. Switch from magnetic stirring to an overhead mechanical stirrer with an appropriate impeller (pitched-blade turbine or anchor) to ensure good turnover and uniform heat distribution.[1]

    • Monitor Internal Temperature: Do not rely on the jacket temperature. A calibrated internal temperature probe is essential for accurate process control.[1]

Q: During the high-temperature cyclization, the product mixture is much darker than in the lab-scale experiment, and I'm seeing tar-like impurities.

A: This indicates product or intermediate decomposition due to overheating or prolonged exposure to high temperatures.

  • Causality: While poor heating is a common issue, localized overheating ("hot spots") can also occur, especially if agitation is poor or if the heating is too aggressive.[1] The intermediates and product have limited thermal stability.

  • Troubleshooting Steps:

    • Controlled Heating Ramp: Program the reactor to heat the batch at a controlled rate. Avoid applying maximum heating power directly, as this can cause the reactor walls to become excessively hot.

    • Optimize Residence Time: Once the reaction is determined to be complete via in-process control (IPC) by HPLC, cool the batch immediately. Holding the mixture at 250°C for longer than necessary will inevitably lead to degradation.

    • Consider a Semi-Batch Process: For very large scales, consider adding the condensation intermediate portion-wise to a pre-heated vessel of the high-boiling solvent. This can provide better control over the reaction exotherm and temperature profile.[1]

Stage 3 & 4: Reduction and Chlorination

Q: The chlorination of the hydroxymethyl intermediate is giving me multiple byproducts, including what appears to be a di-chlorinated species.

A: This points to poor temperature control and/or incorrect stoichiometry of the chlorinating agent (e.g., thionyl chloride, SOCl₂).

  • Causality: Chlorination reactions are often highly exothermic. An uncontrolled temperature spike can lead to aggressive, non-selective reactions. Furthermore, impurities in the intermediate from the previous steps can react with the chlorinating agent.

  • Troubleshooting Steps:

    • Reverse Addition at Low Temperature: Instead of adding the chlorinating agent to the substrate, consider adding the substrate solution slowly to a pre-chilled solution of the chlorinating agent. This "reverse addition" maintains a constant excess of the reagent but allows the exotherm to be controlled by the addition rate.

    • Precise Temperature Monitoring: Maintain the internal temperature at 0-5°C during the addition using an efficient reactor cooling system.

    • High-Purity Intermediate: Ensure the 2-(hydroxymethyl) intermediate is of high purity and, critically, is anhydrous. Water will rapidly decompose the chlorinating agent and generate acidic side products.

Q: How can we safely handle reagents like thionyl chloride and the acidic off-gases (HCl, SO₂) on a large scale?

A: Handling these materials requires robust engineering controls and strict adherence to safety protocols.

  • Causality: Thionyl chloride is corrosive and reacts violently with water. The reaction itself liberates significant quantities of toxic and corrosive gases.

  • Required Controls:

    • Closed System Transfer: Use a closed-system transfer to move thionyl chloride from the storage container to the reactor. This can involve pressure/vacuum transfer or specialized pumps.

    • Inert Atmosphere: The reactor must be under an inert atmosphere (e.g., nitrogen) to prevent contact with atmospheric moisture.

    • Gas Scrubbing: The reactor's vent must be connected to a caustic scrubber (containing a sodium hydroxide solution) to neutralize all acidic off-gases before they are released to the atmosphere. The scrubber's efficiency should be monitored.

Purification

Q: My final product purity is lower than expected after recrystallization, and the color is off-white or yellow.

A: This can be due to trapped solvent, residual starting materials, or thermal degradation products that co-precipitate.

  • Causality: A rapid crystallization caused by "crash cooling" can trap impurities within the crystal lattice. Colored impurities are often highly conjugated species formed during the high-temperature cyclization.

  • Troubleshooting Steps:

    • Solvent Selection: Perform a thorough solvent screen to find a system where the product has high solubility at elevated temperatures and low solubility at room temperature or below, while impurities remain in solution.

    • Controlled Cooling Profile: Implement a slow, controlled cooling ramp (e.g., 10-20°C per hour) to allow for the growth of large, pure crystals. Seeding the solution with a small amount of pure product at the saturation point can promote controlled crystallization.[3]

    • Activated Carbon Treatment: Before crystallization, consider treating the hot solution with activated carbon to adsorb colored impurities. Filter the hot solution to remove the carbon before beginning the cooling process.

    • Final Wash: Ensure the isolated filter cake is washed with a cold, fresh anti-solvent to remove any mother liquor containing dissolved impurities.

Key Experimental Protocols

The following protocols are representative and should be adapted and optimized based on your specific equipment and scale. All operations must be conducted in a controlled environment by trained personnel with appropriate personal protective equipment (PPE).

Protocol 1: Stage 2 - Thermal Cyclization

This protocol assumes the intermediate from Stage 1 has been isolated and dried.

  • Vessel Preparation: Ensure a clean, dry, glass-lined or Hastelloy reactor is inerted with nitrogen.

  • Charge Solvent: Charge the reactor with a high-boiling point solvent, such as Dowtherm A (20 parts by weight relative to the intermediate).

  • Heating: Begin agitation and heat the solvent to 250°C.

  • Reactant Addition: Slowly add the dried Stage 1 intermediate to the hot solvent over 1-2 hours. Monitor the internal temperature and off-gas rate.

  • Reaction: Hold the mixture at 250-255°C for 4-6 hours.

  • In-Process Control (IPC): Carefully take a sample and analyze by HPLC to confirm the disappearance of the starting material (<1% remaining).

  • Cooling: Once complete, cool the reaction mixture to 80°C.

  • Precipitation/Isolation: Slowly add an anti-solvent (e.g., heptane) to precipitate the product. Cool to ambient temperature, filter the solid, and wash with fresh anti-solvent.

  • Drying: Dry the solid under vacuum at 60-70°C until a constant weight is achieved.

Protocol 2: Stage 4 - Chlorination

This protocol assumes the 2-(hydroxymethyl) intermediate is dissolved in a suitable solvent.

  • Vessel Preparation: Ensure a clean, dry, glass-lined reactor is inerted with nitrogen and connected to a caustic scrubber.

  • Charge Reagent: Charge the reactor with anhydrous dichloromethane (DCM, 10 volumes) and cool to 0°C.

  • Chlorinating Agent: Slowly add thionyl chloride (1.2 equivalents) to the cold DCM, ensuring the temperature does not exceed 5°C.

  • Substrate Addition: Slowly add a solution of the 2-(hydroxymethyl) intermediate in anhydrous DCM (5 volumes) to the reactor over 1-2 hours, maintaining an internal temperature of 0-5°C.

  • Reaction: Allow the mixture to slowly warm to room temperature and stir for 2-4 hours.

  • IPC: Monitor the reaction by HPLC or TLC until the starting material is consumed.

  • Quenching: Carefully and slowly quench the reaction by adding it to a cold (0°C) aqueous solution of sodium bicarbonate. CAUTION: Vigorous gas evolution (CO₂, SO₂) will occur.

  • Workup: Separate the organic layer, wash with brine, dry over sodium sulfate, and filter.

  • Isolation: Concentrate the organic layer under reduced pressure to yield the crude product, which can then be purified by recrystallization.

Safety & Reagent Handling

Scaling up this synthesis introduces significant safety challenges that must be addressed through rigorous engineering and administrative controls.

Hazardous Reagent Summary
ReagentCAS NumberKey HazardsRecommended Controls
2-Fluoroaniline 348-54-9Toxic, potential carcinogen, skin sensitizer.[4][5]Closed system handling, local exhaust ventilation, appropriate gloves and respiratory protection.[6][7]
Thionyl Chloride 7719-09-7Severe corrosive, reacts violently with water, toxic by inhalation.Use in a fume hood or vented enclosure, connect reactor to a caustic scrubber, use acid-resistant PPE.
Chloromethylating Agents GeneralCan form the potent human carcinogen bis(chloromethyl)ether (BCME) if formaldehyde sources are present.[8]Scrupulously avoid contamination with formaldehyde or its sources. Monitor workplace air if formation is possible.[9]
High-Boiling Solvents (e.g., Dowtherm A)Can cause severe burns at operating temperatures. Flammable.Use in a contained system with appropriate pressure relief. Ensure proper insulation of transfer lines.
Safety Protocol Decision Process

Safety_Decision_Tree start Planning a Scale-Up Step reagent_hazards Identify All Reagents and Products. Review SDS for each. start->reagent_hazards reaction_hazards Assess Reaction Hazards: Exotherm? Gas Evolution? Pressure Change? reagent_hazards->reaction_hazards stop_reassess STOP Re-evaluate Process or Implement Higher Controls reagent_hazards->stop_reassess Highly Toxic or Carcinogenic Material Without Containment Plan ppe_check Is Standard PPE (Lab Coat, Goggles, Gloves) Sufficient? reaction_hazards->ppe_check reaction_hazards->stop_reassess Uncontrolled Exotherm Risk eng_controls Are Engineering Controls (Ventilation, Scrubber, Closed System) Required? ppe_check->eng_controls Yes special_ppe Specify Enhanced PPE: Face Shield, Respirator, Acid-Resistant Suit ppe_check->special_ppe No proceed Proceed with Experiment with Documented Controls eng_controls->proceed Yes implement_eng Implement/Verify Engineering Controls eng_controls->implement_eng No special_ppe->eng_controls implement_eng->proceed

Caption: A decision tree for assessing hazards before each operation.

Analytical Methods for Process Control

Robust analytical methods are essential for monitoring reaction progress, identifying impurities, and ensuring the quality of the final product.

  • High-Performance Liquid Chromatography (HPLC): The primary tool for in-process control. A reverse-phase method (e.g., C18 column) with a water/acetonitrile gradient and UV detection (e.g., at 254 nm and 310 nm) can effectively separate starting materials, intermediates, and the final product.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are critical for structural confirmation of the final product and key intermediates. ¹⁹F NMR is also highly valuable for confirming the presence and environment of the fluorine atom.

  • Mass Spectrometry (MS): Used to confirm the molecular weight of the product and identify unknown impurities, often coupled with HPLC (LC-MS).

References

  • EP0113432A1 - Chloromethyl quinoline derivatives, process for their preparation and their use - Google P
  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. (URL: [Link])

  • Synthesis of Fluoroquinolone Antibiotics - Química Organica.org. (URL: [Link])

  • An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities - MDPI. (URL: [Link])

  • WO2023156675A1 - Process for purification of linagliptin - Google P
  • Hazard review of bis(chloromethyl)ether (BCME). - CDC Stacks. (URL: [Link])

  • Background Material: Chloromethyl Methyl Ether As Federal Hazardous Air Pollutant - California Air Resources Board. (URL: [Link])

  • 2-FLUOROANILINE FOR SYNTHESIS MSDS | CAS 348-54-9 MSDS - Loba Chemie. (URL: [Link])

  • Small Molecule Development Analytical Methods for Faster Time to Market - Hovione. (URL: [Link])

  • Health and safety hazards associated with Methyl Chloromethyl Ether - Albert Einstein College of Medicine. (URL: [Link])

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Technical Support Center: Characterization of Impurities in 2-(Chloromethyl)-8-fluoro-4(1H)-quinolinone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 2-(Chloromethyl)-8-fluoro-4(1H)-quinolinone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and answers to frequently asked questions regarding impurity characterization. Our goal is to equip you with the scientific rationale and practical steps needed to identify, quantify, and control impurities effectively, ensuring the quality and safety of your drug substance.

The control of impurities is a critical aspect of pharmaceutical development, mandated by regulatory bodies worldwide.[1] Guidelines from the International Council for Harmonisation (ICH), specifically ICH Q3A(R2), provide a framework for reporting, identifying, and qualifying impurities in new drug substances.[2][3] This document will address the practical application of these principles to this compound, a key intermediate in the synthesis of various pharmaceutical agents.[4]

Understanding Potential Impurities

Impurities in a drug substance can originate from various sources and are broadly classified by the ICH as organic, inorganic, and residual solvents.[2][5] For this compound, a synthetic intermediate, organic impurities are of primary concern. These can include starting materials, by-products of side reactions, intermediates from incomplete reactions, and degradation products.[6]

Table 1: Potential Organic Impurity Classes and Their Origins

Impurity ClassPotential OriginSignificance
Starting Materials Incomplete reaction during synthesis.Process-related; must be controlled to ensure reaction completion.
By-products Side reactions occurring during the main synthesis pathway.[7]Can be structurally similar to the API, posing challenges in separation.
Intermediates Carry-over from previous synthetic steps.Indicates inefficient purification; levels must be minimized.
Degradation Products Formed during manufacturing or storage due to light, heat, or pH.Critical for stability studies and determining shelf-life.
Reagents & Catalysts Residual components from the manufacturing process.[5]May be toxic and require specific analytical methods for detection.

Troubleshooting Guide: Chromatographic & Spectroscopic Analysis

This section addresses specific issues you may encounter during the analysis of this compound samples using common analytical techniques like HPLC and LC-MS.

Q1: My primary HPLC peak for the main compound is showing significant tailing. What is the cause and how can I fix it?

Answer: Peak tailing for quinolinone derivatives is a common issue, often caused by secondary interactions between the basic quinolinone nitrogen and acidic residual silanol groups on the surface of silica-based reversed-phase columns.[8] This interaction leads to a portion of the analyte molecules being retained longer, causing an asymmetrical peak.

Workflow for Troubleshooting Peak Tailing:

G start Peak Tailing Observed (Tailing Factor > 1.2) check_ph Is Mobile Phase pH 2.5-3.5 units away from analyte pKa? start->check_ph adjust_ph Adjust Mobile Phase pH (e.g., add 0.1% Formic Acid or TFA) to suppress silanol ionization. check_ph->adjust_ph No check_buffer Is buffer concentration adequate (20-50 mM)? check_ph->check_buffer Yes resolved Peak Shape Improved adjust_ph->resolved increase_buffer Increase buffer concentration to mask residual silanols. check_buffer->increase_buffer No check_column Is the column old or showing performance decline? check_buffer->check_column Yes increase_buffer->resolved use_endcapped_column Switch to a high-purity, end-capped column (e.g., C18 with base-deactivation). check_column->use_endcapped_column Yes check_overload Is the peak shape better at lower concentrations? check_column->check_overload No use_endcapped_column->resolved reduce_load Reduce sample concentration or injection volume. check_overload->reduce_load Yes check_overload->resolved No reduce_load->resolved

Caption: Decision tree for troubleshooting HPLC peak tailing.

Detailed Steps:

  • Optimize Mobile Phase pH: The most effective solution is to adjust the mobile phase pH to suppress the ionization of either the analyte or the silanol groups. For a basic compound like a quinolinone, using an acidic mobile phase (e.g., pH 2.5-3.5 with formic acid or trifluoroacetic acid) will protonate the analyte and suppress the ionization of silanol groups, minimizing the unwanted interaction.[8]

  • Increase Buffer Strength: If using a buffer, increasing its concentration (e.g., from 10 mM to 25-50 mM) can help to "shield" the analyte from the active silanol sites.[9]

  • Use a Base-Deactivated Column: Modern columns are often "end-capped" or have a base-deactivated stationary phase specifically designed to reduce these secondary interactions. If you are using an older column, switching to a newer, high-purity, base-deactivated column can significantly improve peak shape.

  • Check for Sample Overload: Injecting too much sample can saturate the stationary phase, leading to peak broadening and tailing.[8] Try reducing the injection volume or sample concentration to see if the peak shape improves.

Q2: I'm seeing unexpected peaks in my chromatogram that are not present in my reference standard. How do I proceed with identification?

Answer: The appearance of unknown peaks is the central challenge of impurity profiling. A systematic workflow is required to move from detection to identification and structural elucidation. The gold standard approach combines liquid chromatography for separation with mass spectrometry (MS) for mass information and Nuclear Magnetic Resonance (NMR) for definitive structure confirmation.[10][11]

General Workflow for Impurity Identification:

G cluster_0 Detection & Separation cluster_1 Mass Analysis cluster_2 Structure Elucidation cluster_3 Confirmation HPLC 1. HPLC-UV/DAD Detect and Quantify Impurity (Area % vs. Standard) LCMS 2. LC-MS (Q-TOF/Orbitrap) - Obtain Accurate Mass (m/z) - Generate Molecular Formula - Analyze MS/MS Fragmentation HPLC->LCMS Isolate 3. Isolate Impurity (Prep-HPLC or SFC) LCMS->Isolate NMR 4. NMR Spectroscopy (1H, 13C, COSY, HSQC, HMBC) - Definitive Structure Confirmation Isolate->NMR Synthesize 5. Synthesize Reference Standard - Confirm structure - Co-injection with sample NMR->Synthesize

Caption: Experimental workflow for impurity identification and characterization.

Step-by-Step Approach:

  • High-Resolution Mass Spectrometry (LC-MS): This is the first and most crucial step.[12] An LC-Q-TOF or Orbitrap system provides a high-resolution, accurate mass measurement of the impurity.[13][14] This data allows you to generate a probable molecular formula. The MS/MS fragmentation pattern provides structural clues by showing how the molecule breaks apart.[15]

  • Forced Degradation Studies: To determine if the impurity is a degradation product, subject your main compound to stress conditions (acid, base, peroxide, heat, light). If the peak appears or increases under these conditions, it is likely a degradant.

  • Isolation: If the impurity level is high enough (typically >0.10% as per ICH guidelines), you will need to isolate it for definitive structural analysis.[6] Preparative HPLC is the most common method for isolation.

  • NMR Spectroscopy: Once isolated, NMR spectroscopy is the most powerful tool for unambiguous structure elucidation.[16] A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments will allow you to piece together the molecular structure.[17][18]

Q3: My LC-MS sensitivity is poor, and I can't get a good mass spectrum for a low-level impurity. What can I do?

Answer: Poor sensitivity in LC-MS can stem from several factors, including ionization inefficiency, mobile phase incompatibility, or instrument settings.

Table 2: Troubleshooting Poor LC-MS Sensitivity

Potential CauseRecommended SolutionScientific Rationale
Mobile Phase Incompatibility Replace non-volatile buffers (e.g., phosphate) with volatile alternatives like formic acid, acetic acid, or ammonium formate/acetate.[13]Non-volatile salts crystallize in the MS source, suppressing the signal and contaminating the instrument. Volatile additives aid in droplet desolvation and ionization.
Inefficient Ionization Optimize the ionization source (e.g., Electrospray Ionization - ESI). Try both positive and negative ion modes. Adjust source parameters like capillary voltage, gas flow, and temperature.Quinolone derivatives typically ionize well in positive ESI mode due to the basic nitrogen. However, some impurities may ionize better in negative mode. Optimizing source parameters enhances ion formation and transfer.[19]
Sub-optimal Fragmentation If using MS/MS, ensure the collision energy is optimized. Perform a collision energy ramp to find the optimal value for generating informative fragment ions.Too little collision energy will result in no fragmentation, while too much will shatter the molecule into uninformative small fragments.
Sample Matrix Effects Dilute the sample or improve sample cleanup (e.g., using Solid-Phase Extraction - SPE) to remove interfering matrix components.Co-eluting compounds from the sample matrix can compete for ionization in the MS source, suppressing the signal of the analyte of interest (ion suppression).

Frequently Asked Questions (FAQs)

Q1: What are the typical ICH thresholds I need to be aware of for impurities? The ICH Q3A(R2) guideline defines thresholds based on the maximum daily dose (MDD) of the drug.[2][20] For a drug substance with an MDD of ≤ 2 g/day , the key thresholds are:

  • Reporting Threshold: 0.05%. Impurities above this level must be reported in regulatory filings.[6]

  • Identification Threshold: 0.10%. Impurities above this level must be structurally identified.[6]

  • Qualification Threshold: 0.15% or 1.0 mg per day Total Daily Intake (whichever is lower). Impurities above this level must be qualified, meaning data must be provided to establish their biological safety.[2][5]

Q2: Which analytical technique is best for impurity profiling? There is no single "best" technique. A multi-technique, or "hyphenated," approach is standard practice.[11]

  • HPLC with UV/DAD detection is the workhorse for routine separation and quantification.[10]

  • LC-MS is essential for initial identification and molecular weight determination.[14][19]

  • GC-MS is used for volatile impurities, such as residual solvents.[10]

  • NMR is the definitive tool for the structural elucidation of unknown impurities.[16]

Q3: Can I use the pharmacopoeia HPLC method for my LC-MS analysis? Often, no. Many pharmacopoeia methods use non-volatile buffers like sodium phosphate, which are incompatible with mass spectrometry.[13] You will likely need to develop a separate, MS-compatible method that uses volatile mobile phase additives like formic acid or ammonium acetate.[13]

Q4: What is a "specified impurity"? A specified impurity is an impurity that is individually listed and limited with a specific acceptance criterion in the new drug substance specification.[2][5] This can be an identified or unidentified impurity and is selected based on its observed levels in development batches and its potential to be present in the commercial product.

Key Methodologies & Protocols

Protocol 1: HPLC-UV Method for Impurity Profiling
  • Column: High-purity, base-deactivated C18 column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-5 min: 5% B

    • 5-35 min: 5% to 95% B

    • 35-40 min: 95% B

    • 40-41 min: 95% to 5% B

    • 41-50 min: 5% B (Equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV Diode Array Detector (DAD) at 254 nm and 280 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of Acetonitrile:Water to a final concentration of 1.0 mg/mL.

Protocol 2: LC-MS Method for Impurity Identification
  • LC System: Use the same LC method as described in Protocol 1 to ensure retention time correlation.

  • Mass Spectrometer: A high-resolution mass spectrometer such as a Q-TOF or Orbitrap.

  • Ionization Source: Electrospray Ionization (ESI), Positive Ion Mode.

  • MS Scan Mode:

    • Full Scan (MS1): Scan range m/z 100-1000 to detect the parent ions of the main compound and all impurities.

    • Auto MS/MS (MS2): Data-dependent acquisition. Set the instrument to automatically select the top 3-5 most intense ions from the full scan (excluding the main compound's m/z) for fragmentation.

  • Data Analysis:

    • Extract the accurate mass of the impurity from the MS1 scan.

    • Use the instrument software to generate a molecular formula based on the accurate mass and isotope pattern.

    • Analyze the MS/MS fragmentation spectrum to identify characteristic losses and fragments that provide clues about the impurity's structure.[13]

References

  • ICH. (2006, October 25). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2).
  • PubMed. (2020).
  • AMSbiopharma. Impurity guidelines in drug development under ICH Q3.
  • European Medicines Agency. (2006, October 1). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline.
  • ICH. ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances.
  • Innovational Journals. Applications of Mass Spectrometry in Pharmaceutical Analysis: Detection of Impurities.
  • Pharma Focus America.
  • Agilent.
  • Pharmaceutical Technology.
  • ECA Academy. ICH Q3A(R2) Impurities in New Drug Substances.
  • Benchchem. (2025, December).
  • Thermo Fisher Scientific. HPLC Troubleshooting.
  • Labcompare. (2025, February 28). Troubleshooting Common HPLC Issues.
  • Washington State University. HPLC Troubleshooting Guide.
  • Hypha Discovery.
  • MDPI.
  • HPLC Troubleshooting Guide.
  • Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance.
  • YouTube. (2015, May 12).
  • Sci-Hub. (2006). Structural Elucidation Using¹H‐NMR,¹³C‐NMR, and Mass Spectroscopic Study of 3‐(Ethoxy‐hydroxy‐methyl)‐quinolin‐2(1H)‐one and.
  • YouTube. (2023, August 5).
  • Analytical Perspectives on Chromatographic Method Development for Impurity Profiling in Pharmaceuticals.
  • PMC. (2020, December 1). Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance.
  • Recent Trends in Analytical Techniques for Impurity Profiling.
  • Asian Journal of Research in Chemistry.
  • International Journal of Pharmaceutical Research and Applications. (2020, November 11). Development of Impurity Profiling Methods Using Modern Analytical Techniques.
  • Identification and synthesis of impurities formed during sertindole prepar
  • Pharmaffiliates.
  • IJBPAS. (2025, October 13). Design and Synthesis of Fluoroquinolone through Green Chemistry Approach.
  • MDPI. The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown.
  • Synthesis of Fluoroquinolones Deriv
  • PMC. (2022, July 1). Synthesis of Quinolones and Zwitterionic Quinolonate Derivatives with Broad-Spectrum Antibiotic Activity.
  • ChemicalBook. 2-(chloromethyl)-8-fluoro-4(1H)
  • Chem-Impex. 8-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline.

Sources

Validation & Comparative

comparing the reactivity of 2-(Chloromethyl)-8-fluoro-4(1H)-quinolinone with other alkylating agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Relevance of Alkylating Agents in Modern Drug Discovery

Alkylating agents represent a foundational class of covalent drugs, historically significant and continually relevant in the landscape of medicinal chemistry and oncology.[1][2] Their therapeutic efficacy is rooted in their ability to form stable covalent bonds with nucleophilic biomolecules, most notably DNA.[3] This covalent modification disrupts cellular processes, leading to cytotoxicity, particularly in rapidly proliferating cancer cells. The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive compounds.[4][5] The introduction of a reactive chloromethyl group at the 2-position of a quinolinone core, as seen in 2-(Chloromethyl)-8-fluoro-4(1H)-quinolinone, creates a potent alkylating agent with potential for targeted therapeutic applications.[6] The fluorine atom at the 8-position can further modulate the electronic properties and metabolic stability of the molecule, potentially enhancing its pharmacological profile.[7][8]

This guide provides an in-depth comparison of the reactivity of this compound with other established alkylating agents. We will delve into the mechanistic underpinnings of its reactivity, present comparative experimental data, and provide detailed protocols for assessing alkylating potential. This document is intended for researchers, scientists, and drug development professionals seeking to understand and harness the therapeutic potential of this promising class of compounds.

Mechanistic Insights into Alkylating Reactivity

The reactivity of an alkylating agent is fundamentally governed by its susceptibility to nucleophilic attack. For this compound, the key reactive site is the benzylic-like carbon of the chloromethyl group. This carbon is rendered electrophilic by the electron-withdrawing effect of the adjacent chlorine atom and the quinolinone ring system. Nucleophilic substitution reactions involving this class of compounds can proceed through two primary mechanisms: S(_N)1 and S(_N)2.[9][10]

  • S(_N)2 Mechanism (Bimolecular Nucleophilic Substitution): This is a single-step concerted reaction where the nucleophile attacks the electrophilic carbon at the same time as the leaving group (chloride) departs. The reaction rate is dependent on the concentration of both the alkylating agent and the nucleophile.[9] Steric hindrance around the reactive center can significantly impede the S(_N)2 pathway. Given that the chloromethyl group is relatively unhindered, an S(_N)2 mechanism is highly plausible for this compound.

  • S(_N)1 Mechanism (Unimolecular Nucleophilic Substitution): This is a two-step process involving the initial, rate-limiting departure of the leaving group to form a carbocation intermediate. This carbocation is then rapidly attacked by the nucleophile. The rate of an S(_N)1 reaction is primarily dependent on the concentration of the alkylating agent and the stability of the carbocation intermediate.[10] The benzylic-like nature of the carbocation that would be formed from this compound suggests that an S(_N)1 pathway could also be a contributing mechanism, especially in polar, protic solvents that can stabilize the carbocation.

The quinolinone ring system, with its delocalized (\pi)-electron system, can influence the stability of the transition state in both mechanisms. The fluorine atom at the 8-position, being an electron-withdrawing group, is expected to have a modest impact on the electrophilicity of the distant chloromethyl carbon. Computational studies, such as those employing Density Functional Theory (DFT), can provide valuable insights into the electronic structure, molecular electrostatic potential, and frontier molecular orbitals (HOMO-LUMO) of such molecules, helping to predict their reactivity and interaction with nucleophiles.[11]

G General Nucleophilic Substitution Pathways cluster_SN2 SN2 Mechanism (Concerted) cluster_SN1 SN1 Mechanism (Stepwise) Reactants_SN2 Nucleophile + R-CH2Cl TS_SN2 [Nu---CH2---Cl]‡ (Trigonal Bipyramidal Transition State) Reactants_SN2->TS_SN2 Products_SN2 R-CH2-Nu + Cl- TS_SN2->Products_SN2 Reactant_SN1 R-CH2Cl Carbocation R-CH2+ (Carbocation Intermediate) Reactant_SN1->Carbocation Slow Product_SN1 R-CH2-Nu + Cl- Carbocation->Product_SN1 Fast, + Nucleophile G NBP Assay Workflow Start Prepare Reagents (NBP and Alkylating Agents) Reaction Mix NBP and Alkylating Agent Start->Reaction Incubation Incubate at Controlled Temperature Reaction->Incubation ColorDev Add Base (NaOH) for Color Development Incubation->ColorDev Extraction Extract with Ethyl Acetate ColorDev->Extraction Measurement Measure Absorbance (540-560 nm) Extraction->Measurement Analysis Calculate Relative Reactivity Measurement->Analysis

Figure 2: Workflow for the 4-(p-nitrobenzyl)pyridine (NBP) assay.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes a common method for assessing the cytotoxic effects of compounds on cultured cancer cells.

Objective: To determine the IC(_50) value of this compound and compare it with other alkylating agents.

Materials:

  • Cancer cell line (e.g., MDA-MB-468, HCT116)

  • Complete cell culture medium

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

  • 96-well microplates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding:

    • Seed the cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in the cell culture medium.

    • Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include untreated control wells.

  • Incubation:

    • Incubate the plates for a specified period (e.g., 48 or 72 hours) in a humidified incubator at 37 °C and 5% CO(_2).

  • MTT Assay:

    • Add MTT solution to each well and incubate for a further 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

    • Remove the medium and dissolve the formazan crystals in DMSO.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC(_50) value using a suitable software.

Conclusion and Future Perspectives

This compound emerges as a promising scaffold for the development of novel alkylating agents. Its chemical structure suggests a favorable reactivity profile, likely proceeding through a combination of S(_N)1 and S(_N)2 mechanisms. While direct comparative kinetic and cytotoxic data for this specific molecule are yet to be extensively published, analysis of structurally related fluorinated quinolinones indicates the potential for potent anticancer activity.

The experimental protocols detailed in this guide, particularly the NBP assay and in vitro cytotoxicity assays, provide a robust framework for the systematic evaluation and comparison of this compound with other alkylating agents. Future research should focus on obtaining precise kinetic rate constants for its reactions with various nucleophiles and comprehensive profiling of its cytotoxic activity against a broad panel of cancer cell lines. Furthermore, computational studies will be invaluable in elucidating the finer details of its reaction mechanisms and guiding the rational design of next-generation quinolinone-based therapeutics with enhanced efficacy and selectivity.

References

  • Computational Insights into 2-Chloroquinoline: Unraveling Reactivity and Properties. (URL: Available upon request)
  • Synthesis and Evaluation of Novel Fluorinated Quinoline Derivatives in 2D and 3D Models of Triple-Negative Breast Cancer. ACS Omega. (URL: [Link])

  • Design and Synthesis of Chlorinated and Fluorinated 7-Azaindenoisoquinolines as Potent Cytotoxic Anticancer Agents That Inhibit Topoisomerase I. PubMed Central. (URL: [Link])

  • IC50 values for compounds 1 and 2 in various cancer cell lines and a... ResearchGate. (URL: [Link])

  • Improving the spectrophotometric determination of the alkylating activity of anticancer agents: a new insight into the mechanism of the NBP method. PubMed. (URL: [Link])

  • Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Deriv
  • Synthesis and Evaluation of Novel Fluorinated Quinoline Derivatives in 2D and 3D Models of Triple-Negative Breast Cancer. NIH. (URL: [Link])

  • Use of 4-(nitrobenzyl)pyridine (4-NBP) to test mutagenic potential of slow-reacting epoxides, their corresponding olefins, and other alkylating agents. PubMed. (URL: [Link])

  • Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. (URL: Available upon request)
  • Synthesis and Performance of a Biomimetic Indicator for Alkylating Agents. PubMed. (URL: [Link])

  • Novel 4-quinolone derivative inflicted cytotoxicity via intrinsic apoptotic pathway activation on human metastatic triple-negative breast cancer cells. NIH. (URL: [Link])

  • Use of 4-(nitrobenzyl)pyridine (4-nbp) to test mutagenic potential of slow-reacting epoxides, their corresponding olefins, and other alkylating agents. Semantic Scholar. (URL: [Link])

  • Synthesis, alkylating activity and physicochemical study of nitrogen mustard agent for brain delivery. International Online Medical Council (IOMC). (URL: [Link])

  • Effect of Glycoconjugation on Cytotoxicity and Selectivity of 8-Aminoquinoline Derivatives Compared to 8-Hydroxyquinoline. PMC - NIH. (URL: [Link])

  • Study on the Reaction Kinetics of Sulfur Mustard, Nitrogen Mustard and Their Chosen Analogues with Sodium Ethoxide. PubMed. (URL: [Link])

  • Study on the Reaction Kinetics of Sulfur Mustard, Nitrogen Mustard and Their Chosen Analogues with Sodium Ethoxide. MDPI. (URL: [Link])

  • Cell cycle analysis of compounds 6 and 8 at their IC50 values (μM). ResearchGate. (URL: [Link])

  • Kinetics on the Reaction of Substituted Quinolines and p-Substituted Benzoylchlorides under Various Pressures. ResearchGate. (URL: [Link])

  • Synthesis and Target Identification of a Novel Electrophilic Warhead, 2-Chloromethylquinoline. PubMed. (URL: [Link])

  • Alkylating Agents. Oncohema Key. (URL: [Link])

  • Chapter 4: Nucleophilic Substitution Part II. OCLUE. (URL: [Link])

  • Pharmacokinetics and metabolism of the nitrogen mustard bioreductive drug 5. PubMed. (URL: [Link])

  • nucleophilic substitution and elimination of alkyl halides. (URL: [Link])

  • Rate Laws in Nucleophilic Substitution. Chemistry LibreTexts. (URL: [Link])

  • Comparative therapeutic activity of the nitrogen mustards and allied compounds. PubMed. (URL: [Link])

  • Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. MDPI. (URL: [Link])

  • A Review on Quinoline: Diverse Pharmacological Agent. Chemistry Research Journal. (URL: [Link])

  • Nitrogen Mustard: a Promising Class of Anti-Cancer Chemotherapeutics – a Review. (URL: [Link])

Sources

structure-activity relationship (SAR) studies of 8-fluoro-4-quinolinone derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Structure-Activity Relationship (SAR) of 8-Fluoro-4-Quinolinone Derivatives

Authored by: A Senior Application Scientist

This guide provides an in-depth analysis of the structure-activity relationships (SAR) governing the biological potency of 8-fluoro-4-quinolinone derivatives. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes findings from key studies to illuminate the intricate connections between molecular structure and biological function, with a primary focus on antibacterial applications and emerging anticancer potential.

Introduction: The Privileged Scaffold and the Role of Fluorine

The 4-quinolone core is a "privileged scaffold" in medicinal chemistry, forming the backbone of a major class of antibacterial agents.[1] These compounds primarily exert their effect by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication, repair, and recombination. The introduction of a fluorine atom at the C-6 position was a monumental step, dramatically enhancing antibacterial potency and giving rise to the widely successful fluoroquinolone class.[2][3]

The C-8 position has also been a critical site for modification. An 8-fluoro substituent, as seen in compounds like sparfloxacin, offers distinct advantages, including improved oral absorption and altered target preference.[2][4] This guide provides a comparative analysis of how substitutions around the 8-fluoro-4-quinolinone core modulate biological activity, offering a rationale for future drug design.

The 8-Fluoro-4-Quinolinone Core: Key Positions for Modification

The fundamental structure of 8-fluoro-4-quinolinone offers several key positions where chemical modifications can profoundly influence its pharmacokinetic and pharmacodynamic properties. Understanding the role of each position is crucial for the rational design of new, more potent derivatives.

Caption: Key positions for SAR modification on the 8-fluoro-4-quinolinone scaffold.

Systematic SAR Analysis: A Positional Breakdown

The N-1 Substituent: Steering Potency and Penetration

The substituent at the N-1 position is a primary determinant of overall antibacterial potency and pharmacokinetic properties.[5]

  • Small Alkyl Groups: An ethyl group is a common and effective substituent.

  • Cycloalkyl Groups: A cyclopropyl group is considered optimal for many derivatives, resulting in potent compounds like ciprofloxacin.[3][6] This group is believed to enhance binding to the DNA gyrase-DNA complex.

  • Aryl Groups: Substituted phenyl rings, such as a 2,4-difluorophenyl group, have also yielded highly potent agents.[5]

  • Trifluoromethyl Group: Recent studies have explored novel N-1 substituents like the trifluoromethyl group, which has shown antibacterial activity comparable to established derivatives like norfloxacin.[7]

The C-3 Carboxylic Acid and C-4 Carbonyl: The Essential Binding Duo

The 4-oxo group and the 3-carboxylic acid moiety are indispensable for antibacterial activity.[3][6] They form a crucial bidentate chelation site for a magnesium ion, which mediates the binding of the drug to the DNA-enzyme complex.[8] Any significant modification or replacement of the C-3 carboxylic acid typically leads to a dramatic loss of activity.[3]

The C-7 Substituent: The Gateway to Spectrum and Potency

The C-7 position is arguably the most critical site for modulating the spectrum of activity and potency against specific pathogens. The introduction of various heterocyclic amines at this position has been a cornerstone of fluoroquinolone development.[2][9]

  • Piperazine and Pyrrolidine: A piperazine ring (as in ciprofloxacin) or a pyrrolidine ring are classic C-7 substituents that confer broad-spectrum activity.[3]

  • Influence of Electron-Withdrawing Groups: The presence of an electron-withdrawing group at C-8, such as a fluoro or nitro group, facilitates the nucleophilic substitution at the C-7 position, allowing for the introduction of diverse amine appendages.[9][10]

  • Lipophilicity and Gram-Positive Activity: Increasing the lipophilicity of the C-7 substituent can enhance activity against Gram-positive bacteria, likely by improving penetration through their lipophilic cell walls. For instance, derivatives with p-toluidine and p-chloroaniline at C-7 showed strong activity against S. aureus.[9]

The C-8 Position: Fine-Tuning Absorption and Target Selectivity

The substituent at C-8 plays a crucial role in oral absorption and can shift the primary intracellular target.

  • Halogens (F, Cl): A halogen at the C-8 position generally improves oral absorption.[2][3] The 8-fluoro substituent, in particular, has been shown to shift the primary target from topoisomerase IV to DNA gyrase.[4] This is a key differentiator from many other fluoroquinolones and can be advantageous in combating certain types of resistance.

  • Methoxy Group: In contrast, a C-8 methoxy group tends to enhance activity against Gram-positive bacteria.[3]

  • Nitro Group: While not a halogen, the electron-withdrawing 8-nitro group has been used as a surrogate to study reactivity at C-7. It significantly activates the C-7 position for nucleophilic substitution, providing a synthetic route to a wide array of derivatives.[9][10]

Comparative Performance Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for representative 8-substituted quinolone derivatives against key bacterial strains, illustrating the impact of C-7 and C-8 modifications.

Compound IDN-1 SubstituentC-7 SubstituentC-8 SubstituentS. aureus (MIC, µg/mL)P. aeruginosa (MIC, µg/mL)Reference
Ciprofloxacin CyclopropylPiperazinylH0.25 - 10.25 - 1[9]
Norfloxacin EthylPiperazinylH1 - 40.5 - 2[7]
8a TrifluoromethylPiperazinylH1>100[7]
9d Cyclopropylp-toluidineNO₂~3.5-[9]
9e Cyclopropylp-chloroanilineNO₂~4.0-[9]
9f CyclopropylAnilineNO₂~5.0-[9]

Note: Data is compiled from multiple sources for comparative illustration. Direct comparison should be made with caution as testing conditions may vary between studies.

Experimental Protocols

Representative Synthesis: C-7 Amination of an 8-Substituted Quinolone

This protocol describes a general method for introducing an amine substituent at the C-7 position via nucleophilic aromatic substitution, a key step in creating diverse derivatives. The reactivity is enhanced by an electron-withdrawing group (EWG), such as F or NO₂, at the C-8 position.

Synthesis_Workflow start Start with 7-Chloro-8-EWG-4-quinolinone (e.g., EWG = F, NO₂) reagents Primary/Secondary Amine (R₂NH) Base (e.g., K₂CO₃) Solvent (e.g., DMF, Pyridine) start->reagents 1. Add Reagents reaction Nucleophilic Aromatic Substitution Heat (e.g., 80-120°C) reagents->reaction 2. Initiate Reaction workup Reaction Workup (Cooling, Precipitation) reaction->workup 3. Quench & Isolate purification Purification (Recrystallization, Chromatography) workup->purification 4. Purify product Final Product: 7-Amino-8-EWG-4-quinolinone Derivative purification->product

Caption: General workflow for the synthesis of C-7 substituted quinolone derivatives.

Step-by-Step Protocol:

  • Dissolution: In a round-bottom flask, dissolve the starting synthon, 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (1.0 eq), in a suitable solvent like pyridine or DMF.[9][10]

  • Addition of Nucleophile: Add the desired primary or secondary amine (1.1 - 1.5 eq) to the solution.

  • Reaction: If necessary, add a base such as potassium carbonate to act as an acid scavenger. Heat the reaction mixture to reflux (typically 80-120°C) for several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Isolation: After completion, cool the reaction mixture to room temperature. Pour the mixture into ice-cold water to precipitate the crude product.

  • Purification: Collect the precipitate by filtration, wash with water, and dry. Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography to yield the final C-7 substituted derivative.

  • Characterization: Confirm the structure of the final compound using spectroscopic methods such as NMR, IR, and Mass Spectrometry.[9]

Biological Assay: MIC Determination via Broth Microdilution

This protocol outlines a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a bacterium.

  • Preparation of Inoculum: Culture the test bacterial strain (e.g., S. aureus, E. coli) overnight in a suitable broth medium (e.g., Mueller-Hinton Broth). Dilute the overnight culture to achieve a standardized concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Compound Dilution: Prepare a stock solution of the test 8-fluoro-4-quinolinone derivative in a suitable solvent (e.g., DMSO). Perform a series of two-fold serial dilutions of the stock solution in a 96-well microtiter plate using the broth medium. The final volume in each well should be 50 µL.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL.

  • Controls: Include a positive control (broth with bacteria, no compound) to ensure bacterial growth and a negative control (broth only) to check for sterility.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well. This can be assessed visually or by using a plate reader.

Conclusion and Future Perspectives

The 8-fluoro-4-quinolinone scaffold remains a highly viable framework for the development of new therapeutic agents. SAR studies consistently demonstrate that while the C-3 carboxyl and C-4 keto groups are essential for activity, strategic modifications at the N-1, C-7, and C-8 positions are key to optimizing potency, spectrum, and pharmacokinetic properties. The 8-fluoro substituent provides a distinct advantage in improving oral absorption and modulating target selectivity towards DNA gyrase.

Future research should focus on exploring novel C-7 substituents to overcome existing resistance mechanisms. Furthermore, while the antibacterial properties of these compounds are well-established, their potential as anticancer agents is a rapidly growing field of interest.[11][12][13] The ability of fluoroquinolones to inhibit human topoisomerases and induce apoptosis in cancer cells opens a promising avenue for drug repositioning and the development of novel oncology therapeutics.[8][14]

References

  • ResearchGate. (n.d.). Structural–activity relationship (SAR) of 4-quinolone derivatives. Retrieved from [Link]

  • Al-Hiari, Y. M., et al. (n.d.). Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents. Retrieved from [Link]

  • Contreras-Puentes, N., et al. (2022). QSAR Studies, Molecular Docking, Molecular Dynamics, Synthesis, and Biological Evaluation of Novel Quinolinone-Based Thiosemicarbazones against Mycobacterium tuberculosis. Molecules, 27(23), 8328. Retrieved from [Link]

  • Al-Hiari, Y. M., et al. (2007). Synthesis and Antibacterial Properties of New 8-Nitrofluoroquinolone Derivatives. Molecules, 12(6), 1244-1255. Retrieved from [Link]

  • Khan, I., et al. (2024). Synthesis and Structure–Activity Relationship (SAR) Studies on New 4-Aminoquinoline-Hydrazones and Isatin Hybrids as Promising Antibacterial Agents. Molecules, 29(4), 882. Retrieved from [Link]

  • ResearchGate. (n.d.). 4-Quinolone Derivatives and Their Activities Against Gram-negative Pathogens. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure-Activity-Relationship (SAR) Studies of Novel Hybrid Quinoline and Quinolone Derivatives as Anticancer Agents. Retrieved from [Link]

  • Chu, D. T., & Fernandes, P. B. (1989). Structure-activity relationships of the fluoroquinolones. Antimicrobial Agents and Chemotherapy, 33(2), 131-135. Retrieved from [Link]

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  • Al-Hiari, Y. M., et al. (2007). Synthesis and Antibacterial Properties of New 8-Nitrofluoro quinolone Derivatives. Molecules, 12(6), 1244-1255. Retrieved from [Link]

  • Asahina, Y., et al. (2005). Synthesis and Antibacterial Activity of the 4-Quinolone-3-carboxylic Acid Derivatives Having a Trifluoromethyl Group as a Novel N-1 Substituent. Journal of Medicinal Chemistry, 48(8), 2952-2956. Retrieved from [Link]

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  • Nowakowska, J., et al. (2024). Recent Development of Fluoroquinolone Derivatives as Anticancer Agents. Molecules, 29(15), 3538. Retrieved from [Link]

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A Comparative Analysis of the Biological Efficacy of Novel 4-Quinolone Derivatives and Existing Antibiotics

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers in Drug Development

In the ever-escalating battle against antimicrobial resistance, the exploration of novel chemical scaffolds is paramount to maintaining a viable arsenal of effective therapeutics. Among the promising avenues of research are derivatives of the quinolone core structure, a pharmacophore with a rich history of potent antibacterial activity. This guide provides a detailed comparison of the biological efficacy of emerging 4(1H)-quinolinone derivatives against established antibiotic classes. While specific data on 2-(Chloromethyl)-8-fluoro-4(1H)-quinolinone is not extensively available in the public domain, this guide will synthesize findings from closely related novel quinoline and quinolone derivatives to provide a comprehensive overview of their potential, grounded in available scientific literature.

We will delve into the mechanistic underpinnings of their antibacterial action, present comparative biological data, and provide standardized protocols for efficacy evaluation. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the landscape of next-generation antibacterial agents.

The Quinolone Pharmacophore: A Foundation for Antibacterial Innovation

The quinolone scaffold has been a cornerstone of antibacterial drug discovery for decades, giving rise to the highly successful fluoroquinolone class of antibiotics.[1][2] The core mechanism of action for these agents is the inhibition of bacterial DNA synthesis through the targeting of two essential type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[3][4]

  • DNA Gyrase: This enzyme is crucial for introducing negative supercoils into bacterial DNA, a process essential for DNA replication and transcription. In Gram-negative bacteria, DNA gyrase is the primary target of quinolones.[4]

  • Topoisomerase IV: This enzyme is responsible for decatenating daughter chromosomes following DNA replication. It is the primary target for quinolones in many Gram-positive bacteria.[4]

The inhibition of these enzymes leads to the accumulation of double-strand DNA breaks, ultimately triggering bacterial cell death.[4] The enduring success of this mechanism provides a strong rationale for the continued exploration of novel quinolone derivatives.

Visualizing the Mechanism of Action

The following diagram illustrates the established mechanism of action for quinolone antibiotics.

Quinolone Mechanism of Action cluster_bacterium Bacterial Cell Quinolone Quinolone Derivative DNA_Gyrase DNA Gyrase (Primary target in Gram-negative bacteria) Quinolone->DNA_Gyrase Inhibition Topo_IV Topoisomerase IV (Primary target in Gram-positive bacteria) Quinolone->Topo_IV Inhibition DNA_Replication DNA Replication & Transcription DNA_Gyrase->DNA_Replication Enables Topo_IV->DNA_Replication Enables DS_Breaks Double-Strand DNA Breaks DNA_Replication->DS_Breaks Disruption leads to Cell_Death Bacterial Cell Death DS_Breaks->Cell_Death Induces

Caption: Mechanism of action of quinolone derivatives.

Comparative Biological Efficacy: Novel Quinolones vs. Existing Antibiotics

The true measure of a novel antibacterial agent lies in its performance against clinically relevant pathogens, especially those that have developed resistance to current therapies. The following tables summarize the minimum inhibitory concentration (MIC) data for several novel quinoline and quinolone derivatives, juxtaposed with the performance of established antibiotics where available in the literature.

Table 1: In Vitro Activity of Novel Quinolone Derivatives Against Gram-Positive Bacteria
Compound/AntibioticStaphylococcus aureus (MRSA) MIC (µg/mL)Enterococcus faecalis (VRE) MIC (µg/mL)Streptococcus pneumoniae (Resistant) MIC (µg/mL)Reference(s)
Novel Quinolone 11d Significant ActivitySignificant ActivitySignificant Activity[5]
Novel Quinolone 10d Significant ActivitySignificant ActivitySignificant Activity[5]
Novel Quinolone Hybrid 5d 0.125 - 8Not ReportedNot Reported[6][7]
Nemonoxacin EffectiveEffectiveNot Reported[2]
Vancomycin >64 (for VRE)0.5Not Reported[8]
Ciprofloxacin Often ResistantOften ResistantOften Resistant[1]
Norfloxacin Less effective than novel derivativesNot ReportedNot Reported[5]
Table 2: In Vitro Activity of Novel Quinolone Derivatives Against Gram-Negative Bacteria
Compound/AntibioticEscherichia coli MIC (µg/mL)Klebsiella pneumoniae MIC (µg/mL)Pseudomonas aeruginosa MIC (µg/mL)Reference(s)
Novel Quinolone Hybrid 5d 0.125 - 80.125 - 80.125 - 8[6][7]
Quinoline Benzodioxole Derivative B 3.125Not ReportedNot Reported[3]
Quinoline-3-carbonitrile Derivative C 4Not ReportedNot Reported[3]
Ciprofloxacin VariableVariableVariable[6][7]

Expert Insights: The data presented suggests that novel quinolone derivatives hold significant promise, particularly against drug-resistant Gram-positive strains like MRSA and VRE, where current therapeutic options are limited.[5] The broad-spectrum activity of some hybrid molecules, such as compound 5d, indicates the potential for a single agent to treat a wide range of infections, a highly desirable characteristic in clinical practice.[6][7] Furthermore, the development of non-fluorinated quinolones like nemonoxacin demonstrates a path to mitigating some of the side effects associated with earlier generations of fluoroquinolones.[2]

Experimental Protocols for Evaluating Antibacterial Efficacy

To ensure the reproducibility and comparability of biological efficacy data, standardized methodologies are crucial. The Clinical and Laboratory Standards Institute (CLSI) provides widely accepted protocols for antimicrobial susceptibility testing.

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Step-by-Step Methodology:

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism.

    • Suspend the colonies in a sterile saline solution.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Antimicrobial Agent Dilutions:

    • Prepare a stock solution of the test compound (e.g., this compound derivative) in a suitable solvent like DMSO.

    • Perform serial two-fold dilutions of the stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

  • Inoculation and Incubation:

    • Inoculate each well of the microtiter plate with the prepared bacterial suspension.

    • Include a growth control well (no antimicrobial agent) and a sterility control well (no bacteria).

    • Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Interpretation of Results:

    • Following incubation, visually inspect the plates for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.

Workflow Diagram for MIC Determination

MIC Determination Workflow start Start prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) start->prep_inoculum inoculate Inoculate Plate with Bacterial Suspension prep_inoculum->inoculate prep_dilutions Prepare Serial Dilutions of Test Compound in 96-Well Plate prep_dilutions->inoculate incubate Incubate Plate (35°C, 16-20 hours) inoculate->incubate read_results Visually Inspect for Growth and Determine MIC incubate->read_results end End read_results->end

Caption: Workflow for MIC determination via broth microdilution.

Overcoming Resistance: The Path Forward

The emergence of antimicrobial resistance is a significant threat to global health.[8] Quinolone resistance often arises from mutations in the genes encoding DNA gyrase and topoisomerase IV or through the expression of efflux pumps that remove the drug from the bacterial cell. A key advantage of developing novel quinolone derivatives is the potential to overcome these existing resistance mechanisms. For instance, structural modifications to the quinolone core can alter the binding affinity for the target enzymes or reduce the compound's susceptibility to efflux. The hybridization of the quinolone scaffold with other pharmacophores is another promising strategy to develop agents with dual mechanisms of action, which may slow the development of resistance.[7]

Conclusion and Future Directions

The scientific literature strongly supports the continued investigation of novel 4(1H)-quinolinone derivatives as a source of new antibacterial agents. While data on the specific compound this compound is sparse, the broader class of quinolones demonstrates potent activity against a wide range of pathogens, including multidrug-resistant strains.[1][5][6]

Future research should focus on:

  • Synthesis and screening of diverse libraries of quinolinone derivatives to expand the structure-activity relationship knowledge base.

  • In vivo efficacy studies in animal models of infection to translate promising in vitro activity into potential clinical utility.

  • Mechanistic studies to identify novel targets or interactions that could circumvent existing resistance pathways.

By pursuing these avenues of research, the scientific community can continue to innovate and develop the next generation of antibiotics to combat the growing threat of infectious diseases.

References

  • Mohamed Mokhtar, et al. (n.d.). Design and green synthesis of novel quinolinone derivatives of potential anti-breast cancer activity against MCF-7 cell line targeting multi-receptor tyrosine kinases. National Institutes of Health. Retrieved from [Link]

  • Frontiers. (2019, April 23). Novel 4-Acrylamido-Quinoline Derivatives as Potent PI3K/mTOR Dual Inhibitors: The Design, Synthesis, and in vitro and in vivo Biological Evaluation. Frontiers in Chemistry. Retrieved from [Link]

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  • PMC. (n.d.). The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. PubMed Central. Retrieved from [Link]

  • MDPI. (2023, May 18). Synthesis, Antimicrobial, and Antibiofilm Activities of Some Novel 7-Methoxyquinoline Derivatives Bearing Sulfonamide Moiety against Urinary Tract Infection-Causing Pathogenic Microbes. MDPI. Retrieved from [Link]

  • World News of Natural Sciences. (n.d.). Synthesis, spectral analysis and antimicrobial activity of 2(1H)-quinolinone tethered 1,3,5-triazine derivatives. World News of Natural Sciences. Retrieved from [Link]

  • National Institutes of Health. (2019, November 28). Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids. National Institutes of Health. Retrieved from [Link]

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  • ResearchGate. (2015, August 8). (PDF) Biological Activities of Quinoline Derivatives. ResearchGate. Retrieved from [Link]

  • PMC. (2022, January 3). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. PubMed Central. Retrieved from [Link]

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  • PubMed. (2001, July 5). Synthesis and antibacterial evaluation of certain quinolone derivatives. PubMed. Retrieved from [Link]

  • National Institutes of Health. (2019, February 2). Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. National Institutes of Health. Retrieved from [Link]

  • PubMed. (n.d.). Biological activities of quinoline derivatives. PubMed. Retrieved from [Link]

  • PubMed. (2019, February 2). Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. PubMed. Retrieved from [Link]

  • Synthetic Approaches and Biological Activities of Quinoline Derivatives: A Review. (2017, October 30). ResearchGate. Retrieved from [Link]

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  • Jetir.org. (n.d.). PHARMACOLOGICAL APPLICATIONAL OF QUINOLINE AND ITS DERIVATIVES. Jetir.org. Retrieved from [Link]

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comparative analysis of synthetic routes to 8-fluoro-4-quinolinones

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Synthetic Routes of 8-Fluoro-4-Quinolinones

The 8-fluoro-4-quinolinone core is a privileged scaffold in medicinal chemistry, most notably forming the backbone of the highly successful fluoroquinolone class of antibiotics.[1] The strategic placement of a fluorine atom at the C-8 position can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability and receptor binding affinity. Consequently, the development of efficient and versatile synthetic routes to access this key heterocyclic system is of paramount importance to researchers in drug discovery and development.

This guide provides a comparative analysis of the principal synthetic strategies for constructing 8-fluoro-4-quinolinones. We will delve into the mechanistic underpinnings of classical thermal cyclizations and explore the advancements offered by modern transition-metal-catalyzed and microwave-assisted methodologies. Each section will provide not only the "how" but also the "why," explaining the rationale behind experimental choices and offering detailed protocols to bridge theory with practice.

Classical Approaches: The Foundation of Quinolone Synthesis

The traditional syntheses of 4-quinolinones were established in the late 19th and early 20th centuries and rely on the cyclization of substituted aniline precursors under thermal conditions. These methods, while foundational, often require harsh reaction conditions.

The Gould-Jacobs Reaction

First reported in 1939, the Gould-Jacobs reaction is a robust and widely used method for constructing the 4-quinolinone skeleton.[1] The synthesis proceeds through a sequence of condensation, thermal cyclization, saponification, and decarboxylation.

Mechanistic Rationale: The reaction begins with the condensation of an appropriately substituted fluoroaniline, such as 2-fluoroaniline, with diethyl ethoxymethylenemalonate (DEEM).[2] This is a Michael addition followed by the elimination of ethanol. The critical step is the subsequent thermal intramolecular cyclization of the resulting anilidomethylenemalonate intermediate. This cyclization is a 6-electron process that typically requires high temperatures (often >250 °C) and is the rate-determining step.[3] The high energy barrier is necessary to overcome the rotational barrier of the anilide bond and achieve the proper conformation for ring closure. The reaction cascade concludes with the hydrolysis of the ester and subsequent thermal decarboxylation to yield the final 4-quinolinone product.[1][2]

Workflow for the Gould-Jacobs Reaction

cluster_0 Step 1: Condensation cluster_1 Step 2: Thermal Cyclization cluster_2 Step 3 & 4: Hydrolysis & Decarboxylation A 2-Fluoroaniline + Diethyl Ethoxymethylenemalonate B Anilidomethylenemalonate Intermediate A->B Heat, EtOH removal C 4-Hydroxy-3-carboethoxy-8-fluoroquinoline B->C High Temp (>250°C) e.g., Diphenyl ether D 8-Fluoro-4-hydroxyquinoline-3-carboxylic acid C->D 1. NaOH (Saponification) 2. H+ E 8-Fluoro-4-quinolinone D->E Heat (Decarboxylation) A 2-Fluoroaniline + Ethyl Acetoacetate B Tetrahedral Intermediate A->B Acid catalyst, RT (Attack at ketone) C Enamine Intermediate (Schiff Base Tautomer) B->C - H2O D Cyclized Intermediate C->D Heat (~250°C) (Electrocyclic ring closing) E 8-Fluoro-2-methyl-4-quinolinone D->E - EtOH (Aromatization)

Caption: Key steps in the Conrad-Limpach synthesis of a 4-quinolinone.

Experimental Protocol: Conrad-Limpach Synthesis

  • Enamine Formation: Mix 2-fluoroaniline (1.0 eq) and ethyl acetoacetate (1.0 eq) in ethanol with a catalytic amount of a strong acid (e.g., H₂SO₄). Stir the mixture at room temperature for 4-6 hours.

  • Solvent Removal: Remove the ethanol and water under reduced pressure to obtain the crude enamine intermediate.

  • Cyclization: Add the crude enamine to a high-boiling inert solvent (e.g., mineral oil or diphenyl ether) preheated to 250 °C. Maintain this temperature for 15-30 minutes.

  • Work-up: Cool the mixture, add hexane to precipitate the product, and collect the solid by filtration. The crude product can be purified by recrystallization.

The Camps Cyclization

The Camps cyclization is an intramolecular condensation of an N-(2-acylaryl)amide, which can produce either 2- or 4-quinolinones depending on the substrate and reaction conditions.

[4]Mechanistic Rationale: The reaction proceeds via an intramolecular aldol-type condensation catalyzed by a base. T[5][6]he regioselectivity is determined by which α-proton is abstracted to form the enolate.

  • To form a 4-quinolinone: A strong base (e.g., NaOH, KOH) is used to deprotonate the more acidic methylene group adjacent to the aryl ketone. The resulting enolate then attacks the amide carbonyl. *[5][6] To form a 2-quinolinone: A weaker base may favor deprotonation of the less acidic methylene group of the amide, leading to the alternative cyclization product.

The precursor, an N-(2-acyl-fluoro-phenyl)amide, can be prepared via Friedel-Crafts acylation of a fluoroanilide or by condensation of a 2-amino-fluoroketone with an acid chloride.

[5]***

Experimental Protocol: Camps Cyclization

  • Precursor Synthesis: Prepare the starting N-(2-acetyl-6-fluorophenyl)acetamide by reacting 2-amino-6-fluoroacetophenone with acetyl chloride in the presence of a non-nucleophilic base like pyridine.

  • Cyclization: Dissolve the N-(2-acetyl-6-fluorophenyl)acetamide (1.0 eq) in ethanol. Add an aqueous solution of sodium hydroxide (2.0 eq).

  • Reaction: Reflux the mixture for 2-4 hours, monitoring by TLC.

  • Isolation: Cool the reaction mixture to room temperature and neutralize with acetic acid or dilute HCl. The precipitated product is collected by filtration, washed with cold water, and dried.

Modern Synthetic Strategies

While classical methods are effective, they often suffer from drawbacks like harsh conditions and limited substrate scope. Modern methods, particularly those using transition metal catalysis, offer milder conditions, greater functional group tolerance, and often higher yields.

Palladium-Catalyzed Syntheses

Palladium catalysis has revolutionized the synthesis of heterocycles, and 4-quinolinones are no exception. These methods typically build the quinolone core through C-C and C-N bond-forming reactions under significantly milder conditions than thermal cyclizations.

Mechanistic Rationale: A prominent strategy is the palladium-catalyzed carbonylative Sonogashira coupling of a 2-iodo-fluoroaniline with a terminal alkyne, followed by cyclization. I[1][5]n this one-pot process, a palladium catalyst facilitates the coupling of the aniline, the alkyne, and carbon monoxide (often from a CO-releasing molecule like Mo(CO)₆ or Fe(CO)₅ to avoid handling CO gas). T[7]he resulting intermediate undergoes a subsequent intramolecular cyclization (aza-Michael addition) to form the 4-quinolinone ring. O[5]ther palladium-catalyzed routes include the tandem amination of o-haloaryl acetylenic ketones, which constructs two C-N bonds in a single step.

[8][9]***

Workflow for Pd-Catalyzed Carbonylative Cyclization

A 2-Iodo-6-fluoroaniline + Terminal Alkyne B Carbonylative Sonogashira Coupling Intermediate A->B Pd Catalyst (e.g., PdCl2(PPh3)2) CO Source (e.g., Mo(CO)6) Base, Solvent, Heat C 8-Fluoro-4-quinolinone B->C Intramolecular Cyclization

Caption: Simplified workflow for a one-pot palladium-catalyzed synthesis.

Experimental Protocol: Palladium-Catalyzed Carbonylative Cyclization

  • Reaction Setup: To a pressure-rated vial, add 2-iodo-6-fluoroaniline (1.0 eq), the terminal alkyne (1.2 eq), molybdenum hexacarbonyl (Mo(CO)₆, 1.5 eq), a palladium catalyst such as PdCl₂(PPh₃)₂ (5 mol%), and a base like triethylamine (2.0 eq) in a solvent such as dioxane.

  • Microwave Heating: Seal the vial and heat in a microwave reactor to 120 °C for 20-30 minutes. 3[9]. Work-up: After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel to obtain the desired 8-fluoro-4-quinolinone.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool to accelerate organic reactions. F[10]or quinolone synthesis, it dramatically reduces the long reaction times associated with classical thermal methods by efficiently heating the reaction mixture to the high temperatures required for cyclization.

[11][12]Rationale for Improvement: Microwave heating directly interacts with polar molecules in the reaction mixture, leading to rapid and uniform heating that cannot be achieved with conventional oil baths. This significantly shortens the time needed for the high-energy cyclization steps in reactions like the Gould-Jacobs and Conrad-Limpach syntheses, often reducing reaction times from hours to minutes and improving yields by minimizing thermal decomposition.

[11][13][14]***

Experimental Protocol: Microwave-Assisted Gould-Jacobs Reaction

  • Reaction Setup: In a microwave process vial, combine 2-fluoroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.5 eq) without a solvent.

  • Microwave Irradiation (Condensation & Cyclization): Seal the vial and place it in a microwave synthesizer. Heat the mixture to 250 °C and hold for 10-20 minutes. 3[11]. Isolation: Cool the vial to room temperature. The product often solidifies. Add a small amount of cold acetonitrile, break up the solid, and collect it by filtration.

  • Hydrolysis & Decarboxylation: Proceed with the hydrolysis and decarboxylation steps as described in the classical Gould-Jacobs protocol.

Comparative Analysis of Synthetic Routes

The choice of synthetic route depends on factors such as available starting materials, required substitution patterns, scalability, and access to specialized equipment like microwave reactors.

Parameter Gould-Jacobs Reaction Conrad-Limpach Synthesis Camps Cyclization Palladium-Catalyzed Synthesis Microwave-Assisted Synthesis
Starting Materials Fluoroaniline, Malonic ester derivativeFluoroaniline, β-ketoesterN-(2-acyl-fluorophenyl)amideHalo-fluoroaniline, AlkyneVaries (often classical reagents)
Key Reagents High-boiling solvent (e.g., diphenyl ether)Acid catalyst, High-boiling solventStrong base (e.g., NaOH)Pd catalyst, Ligand, Base, CO sourceNone (energy source)
Reaction Conditions Very high temp (>250 °C), long reaction timeHigh temp (~250 °C), requires pre-synthesis of enamineReflux, basic conditionsMilder temp (60-120 °C)Very high temp, very short time
Typical Yields Moderate to goodModerate to goodGood to excellentGood to excellentGood to excellent, often improved
Regioselectivity Can be an issue with meta-substituted anilinesGood for 4-quinolones at low tempControlled by base strengthGenerally high, depends on methodFollows the underlying classical reaction
Advantages Robust, well-established, readily available starting materialsGood for specific substitution patterns, avoids malonic estersHigh yields, precursor is stableMild conditions, broad substrate scope, high functional group toleranceDrastically reduced reaction times, often higher yields
Disadvantages Harsh conditions, high energy input, potential for side reactionsHarsh cyclization conditions, temperature control is criticalMulti-step precursor synthesis requiredExpensive catalysts, potential metal contaminationRequires specialized equipment

Conclusion

The synthesis of 8-fluoro-4-quinolinones can be accomplished through a variety of methods, each with distinct advantages and limitations.

  • Classical methods like the Gould-Jacobs and Conrad-Limpach syntheses remain valuable for their use of simple, inexpensive starting materials and their well-documented procedures. They are workhorses of quinolone synthesis but are limited by their harsh, energy-intensive conditions. The Camps cyclization offers an alternative that can provide high yields, though it requires a more complex, pre-functionalized starting material.

  • Modern methods represent a significant step forward. Palladium-catalyzed reactions provide a milder, more versatile, and often more efficient entry to complex 8-fluoro-4-quinolinones, demonstrating superior functional group tolerance crucial for the later stages of a drug development campaign. T[8][15]he advent of microwave-assisted synthesis has breathed new life into the classical routes, dramatically accelerating the slow thermal steps and making these foundational reactions more practical and efficient for rapid library synthesis and process optimization.

[10]For academic research and initial discovery, the speed and efficiency of microwave-assisted classical routes are highly attractive. For process development and the synthesis of complex, highly functionalized analogues, the mild conditions and broad scope of palladium-catalyzed methods are often superior. The ultimate choice of strategy will always be a carefully considered balance between the specific molecular target, available resources, and the overall goals of the research program.

References

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A Senior Application Scientist's Guide to the Validation of Biological Targets for Novel Quinolinone Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinolinone Scaffold and the Imperative of Target Validation

The quinolinone structural motif is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide array of biological targets.[1] This versatility has led to the development of numerous pharmacologically active molecules with applications ranging from anticancer and antimicrobial to anti-inflammatory and neuroprotective agents.[1][2][3][4] Notable FDA-approved drugs, such as the anticancer agent lenvatinib, underscore the therapeutic potential of this chemical class.[2]

However, the journey from a promising bioactive compound to a clinically effective therapeutic is contingent on one critical, foundational process: target identification and validation.[5][6] Drug target validation is the rigorous process of demonstrating that a specific biomolecule, typically a protein, is directly involved in the pathophysiology of a disease and that its modulation by a compound elicits a therapeutic effect.[7] Inadequate or erroneous target validation is a primary cause of late-stage clinical trial failures.

This guide provides researchers, scientists, and drug development professionals with a comparative framework for validating the biological targets of novel quinolinone compounds. We will move beyond simple procedural lists to explain the causality behind experimental choices, enabling you to design a robust, multi-pronged strategy that ensures scientific integrity and builds a compelling case for your molecule's mechanism of action.

An Integrated Strategy for Target Validation

A successful target validation campaign is not a linear path but an iterative process of hypothesis generation and testing. It involves employing orthogonal methods that progress from broad, unbiased screening to highly specific, direct binding and functional assays. This integrated approach minimizes the risk of pursuing false positives and provides a comprehensive understanding of a compound's biological activity.

G cluster_0 Phase 1: Unbiased Target Identification cluster_1 Phase 2: Direct Biophysical Validation cluster_2 Phase 3: Cellular Target Engagement cluster_3 Phase 4: Functional & In Vivo Validation A Hypothesis-Free Screening B Affinity Chromatography-MS A->B  e.g., Biotinylated  Quinolinone Probe C Chemical Proteomics (e.g., Kinobeads) A->C  For Kinase-like  Scaffolds F Candidate Target(s) B->F C->F D Isothermal Titration Calorimetry (ITC) G Cellular Thermal Shift Assay (CETSA) D->G Confirm in cells E Surface Plasmon Resonance (SPR) E->G Confirm in cells F->D Thermodynamics (Kd, ΔH) F->E Kinetics (ka, kd, KD) H Functional Cellular Assays (e.g., Signaling, Apoptosis) G->H Link to function I Genetic Validation (CRISPR/RNAi) G->I Mimic drug effect J In Vivo Animal Models H->J I->J K Validated Target J->K

Caption: Integrated workflow for quinolinone target validation.

Part 1: Unbiased Target Identification - Casting a Wide Net

The first step is often a "fishing expedition" to identify a list of potential protein interactors without prior bias. These methods are crucial when the target is completely unknown.

Affinity Chromatography coupled with Mass Spectrometry (AC-MS)

This classic and powerful technique involves immobilizing the quinolinone compound on a solid support to "pull down" its binding partners from a cell or tissue lysate.

Causality Behind the Choice: AC-MS is a direct approach to capture proteins that physically interact with your compound. It is an excellent starting point for generating a tractable list of candidate targets from the entire proteome.[8][9] The use of an inactive analog as a control is a critical self-validating step to distinguish specific binders from proteins that non-specifically adhere to the matrix or the compound's scaffold.[9]

  • Probe Synthesis: Synthesize a derivative of the novel quinolinone with a linker arm terminating in an affinity tag (e.g., biotin). Critically, synthesize an inactive structural analog to serve as a negative control.

  • Immobilization: Covalently attach the biotinylated active compound and the inactive control to separate batches of streptavidin-coated agarose beads.

  • Lysate Incubation: Incubate the beads with a complex protein lysate (e.g., from a cancer cell line responsive to the compound) to allow for protein binding.

  • Washing: Perform a series of stringent washes with lysis buffer to remove non-specific and low-affinity binders.

  • Elution: Elute the specifically bound proteins from the beads using a denaturing buffer (e.g., SDS-PAGE loading buffer) or by competitive elution with a high concentration of free compound.

  • Proteomic Analysis: Separate the eluted proteins by SDS-PAGE, excise specific bands, and identify them using mass spectrometry (LC-MS/MS). Proteins that bind to the active probe but not the inactive control are considered high-priority candidates.[9]

Chemical Proteomics (Kinobeads)

If the quinolinone scaffold is suggestive of a particular target class, class-specific probes can be used. For instance, many quinolinones target protein kinases.[10] The "Kinobeads" technology utilizes a cocktail of non-selective kinase inhibitors immobilized on beads to capture a large portion of the cellular kinome.[11]

Causality Behind the Choice: This method is ideal for profiling kinase inhibitors. By pre-incubating a lysate with the free quinolinone compound, researchers can see which kinases are competed off the beads. This provides a selectivity profile across hundreds of kinases simultaneously in their native state.[12][13]

Part 2: Direct Biophysical Validation - Quantifying the Interaction

Once candidate targets are identified, it is essential to confirm and quantify the direct binding interaction using purified proteins. This phase provides quantitative data on affinity, kinetics, and thermodynamics, which are crucial for structure-activity relationship (SAR) studies.

Comparison of Key Biophysical Methods
MethodPrincipleKey AdvantagesKey LimitationsData Output
Isothermal Titration Calorimetry (ITC) Measures the heat released or absorbed during a binding event.Gold standard for thermodynamics; label-free, in-solution; provides stoichiometry (n).[14]Requires relatively large amounts of pure protein; lower throughput.KD (dissociation constant), ΔH (enthalpy), ΔS (entropy), n (stoichiometry).[15]
Surface Plasmon Resonance (SPR) Detects changes in refractive index on a sensor chip as the analyte (compound) flows over the immobilized ligand (protein).[16][17]High sensitivity; provides real-time kinetic data (on/off rates); requires small amounts of material.[16][18]Protein immobilization can affect activity; mass transport can be a limiting factor.[16]ka (association rate), kd (dissociation rate), KD.[16]
Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change upon binding, providing a complete thermodynamic signature of the interaction.[14] This is invaluable for lead optimization, as it helps dissect the driving forces (enthalpic vs. entropic) of the binding event.

G A Syringe with Quinolinone Compound C Titration & Mixing A->C B Sample Cell with Purified Target Protein B->C D Heat Change Detected (Exothermic or Endothermic) C->D E Binding Isotherm Generated D->E F Thermodynamic Profile (KD, ΔH, ΔS) E->F

Caption: Workflow for Isothermal Titration Calorimetry (ITC).

  • Sample Preparation: Prepare the purified target protein in a well-defined buffer. Dissolve the quinolinone compound in the exact same buffer to avoid heat of dilution artifacts. The ligand concentration in the syringe should be 10-15x that of the protein in the cell.

  • Instrument Setup: Thoroughly clean the sample and reference cells. Load the protein solution into the sample cell and the compound solution into the injection syringe. Allow the system to equilibrate to the desired temperature.

  • Titration: Perform a series of small, sequential injections of the compound into the protein solution.

  • Data Acquisition: The instrument measures the differential power required to maintain zero temperature difference between the sample and reference cells after each injection. This generates peaks corresponding to the heat change.

  • Data Analysis: Integrate the area under each peak and plot it against the molar ratio of ligand to protein. Fit this binding isotherm to a suitable binding model to derive the KD, ΔH, and stoichiometry (n).[15]

Surface Plasmon Resonance (SPR)

SPR is a powerful optical technique for studying biomolecular interactions in real time.[16] Its key advantage is the ability to determine not just the affinity (KD) but also the kinetic rate constants (ka and kd), providing insights into how quickly a drug binds to its target and how long it stays bound (residence time).[16]

  • Chip Preparation & Immobilization: Select a sensor chip (e.g., CM5). Activate the carboxymethylated dextran surface and covalently immobilize the purified target protein.

  • Analyte Preparation: Prepare a series of precise dilutions of the quinolinone compound in a suitable running buffer.

  • Binding Analysis: Inject the compound solutions sequentially over the chip surface, from lowest to highest concentration. The instrument records the change in resonance units (RU) over time, generating a sensorgram.

  • Regeneration: After each compound injection, inject a regeneration solution (e.g., low pH glycine) to strip the bound compound and prepare the surface for the next injection.[19]

  • Data Analysis: Fit the sensorgrams from the different concentrations to a kinetic model (e.g., 1:1 Langmuir binding) to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD = kd/ka).

Part 3: Cellular Target Engagement - Confirmation in a Physiological Context

Confirming that a compound binds its target within the complex and crowded environment of a living cell is a critical validation step.[20] The Cellular Thermal Shift Assay (CETSA) has emerged as a revolutionary method for this purpose.

Cellular Thermal Shift Assay (CETSA)

Causality Behind the Choice: CETSA is based on the principle of ligand-induced thermal stabilization.[21] When a compound binds to its target protein, the protein becomes more resistant to heat-induced unfolding and aggregation. By heating intact cells treated with the compound and then quantifying the amount of soluble target protein remaining, one can directly assess target engagement.[22][23] It is a label-free method applicable to endogenous proteins in their native environment.[24]

  • Cell Treatment: Culture cells to an appropriate density and treat them with the quinolinone compound at various concentrations or a vehicle control (e.g., DMSO) for a defined period.

  • Heating Step: Resuspend the treated cells in a buffered solution and aliquot them into PCR tubes. Heat the tubes at a range of different temperatures using a thermal cycler to induce protein denaturation.

  • Cell Lysis: Lyse the cells by repeated freeze-thaw cycles.

  • Separation of Fractions: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Quantification: Carefully collect the supernatant containing the soluble protein fraction. Analyze the amount of the specific target protein in the soluble fraction using Western blotting with a specific antibody.

  • Data Analysis:

    • Melt Curve: Plot the amount of soluble protein against temperature for both vehicle- and compound-treated samples. A shift in the curve to higher temperatures indicates stabilization.

    • Isothermal Dose-Response: Plot the amount of soluble protein at a single, optimized temperature against the compound concentration to determine an EC50 for target engagement.[24]

Part 4: Functional and In Vivo Validation - Answering 'So What?'

The final and most crucial phase is to link direct target engagement to a functional cellular or physiological outcome.

  • Genetic Validation: Use techniques like CRISPR/Cas9 to knock out the target gene or RNA interference (RNAi) to knock it down.[7] If the resulting cellular phenotype (e.g., decreased proliferation) mimics the effect of the quinolinone compound, it provides powerful evidence that the compound's activity is mediated through that target.

  • Cellular Functional Assays: These assays measure the biological consequences of target engagement. If the target is a kinase, one would perform an assay to measure the phosphorylation of a known downstream substrate.[10] Other examples include cell viability assays, apoptosis assays, or reporter gene assays.[25][26]

  • In Vivo Validation: The ultimate test is to evaluate the compound's efficacy in a relevant animal model of the disease (e.g., a tumor xenograft model for an anticancer quinolinone).[27][28] These studies are essential to understand the compound's pharmacokinetics, pharmacodynamics, and overall therapeutic potential in a living organism.[29][30]

Conclusion

Validating the biological target of a novel quinolinone compound is a multi-faceted endeavor that demands a rigorous, evidence-based approach. By integrating unbiased identification methods like affinity chromatography with direct biophysical techniques (ITC, SPR), confirming engagement in a cellular context with CETSA, and ultimately linking this engagement to a functional outcome through genetic and in vivo studies, researchers can build an unassailable case for their compound's mechanism of action. This layered, orthogonal strategy not only satisfies the principles of scientific integrity but also significantly de-risks the subsequent stages of the long and challenging drug development process.

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A Researcher's Guide to the Shifting Antibacterial Spectrum of 4-Quinolone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The 4-quinolone antibiotic class represents a cornerstone of antibacterial therapy, a journey that began with the discovery of nalidixic acid in 1962.[1][2] From this modest start, extensive medicinal chemistry efforts have generated thousands of analogues, dramatically reshaping the therapeutic landscape.[2][3] This guide provides a comparative analysis of the antibacterial spectra of key 4-quinolinone derivatives, delves into the structure-activity relationships (SAR) that govern their efficacy, and presents a standardized protocol for determining their in vitro activity. Our objective is to equip researchers, scientists, and drug development professionals with a robust framework for understanding and evaluating this critical class of antibacterial agents.

Mechanism of Action: A Tale of Two Topoisomerases

Quinolones are bactericidal agents that exert their effect by disrupting bacterial DNA replication.[1][4] They form a ternary complex with DNA and essential bacterial type II topoisomerase enzymes—DNA gyrase and topoisomerase IV.[5][6] This complex traps the enzymes in the act of cleaving DNA, converting them into cellular toxins that generate permanent double-stranded DNA breaks, ultimately leading to cell death.[7]

The primary target of quinolones differs between bacterial types. In most Gram-negative bacteria, DNA gyrase is the more susceptible target, whereas in many Gram-positive bacteria, topoisomerase IV is the primary site of action.[8] The evolution of quinolone derivatives has largely been a story of optimizing the affinity for both enzymes to broaden the spectrum of activity.

The Evolution of Quinolones: A Generational Shift in Spectrum

The development of quinolones is often categorized into generations, each marked by significant alterations to the core chemical structure that expanded their antibacterial coverage.

  • First Generation (e.g., Nalidixic Acid): The progenitor of this class, nalidixic acid, exhibits a narrow spectrum of activity, primarily limited to Gram-negative Enterobacteriaceae and is mainly used for urinary tract infections.[1][9][10] It lacks meaningful activity against Gram-positive bacteria and Pseudomonas aeruginosa.[9][11]

  • Second Generation (e.g., Ciprofloxacin, Levofloxacin): The introduction of a fluorine atom at the C-6 position and a piperazine ring at C-7 gave rise to the fluoroquinolones, a major breakthrough that dramatically enhanced antibacterial potency and spectrum.[2][3]

    • Ciprofloxacin demonstrates excellent activity against a wide range of Gram-negative bacilli, including P. aeruginosa.[12] Its Gram-positive coverage is considered moderate.

    • Levofloxacin , the L-isomer of ofloxacin, retains strong Gram-negative activity while showing improved potency against Gram-positive organisms, particularly Streptococcus pneumoniae.[13][14]

  • Third and Fourth Generations (e.g., Moxifloxacin, Delafloxacin): Later generations focused on further enhancing Gram-positive and anaerobic coverage.

    • Moxifloxacin is distinguished by its potent activity against Gram-positive cocci and anaerobes, a feature attributed to its bulky C-7 substituent. While it maintains good Gram-negative activity, it is generally less potent against P. aeruginosa compared to ciprofloxacin.

    • Delafloxacin is a newer, anionic fluoroquinolone with a broad spectrum of activity that includes methicillin-resistant Staphylococcus aureus (MRSA) and P. aeruginosa.[8][15][16] A unique characteristic is its enhanced potency in acidic environments, which may be advantageous in certain types of infections.[8]

Structure-Activity Relationships: The Chemical Blueprint of a Quinolone's Spectrum

The remarkable versatility of the 4-quinolone scaffold stems from the profound impact that substituents at key positions have on antimicrobial activity, pharmacokinetics, and target affinity. Understanding these structure-activity relationships (SAR) is crucial for both interpreting the spectra of existing drugs and designing novel derivatives.

Caption: Key positions on the 4-quinolone scaffold influencing antibacterial activity.

  • N-1 Position: Substituents here are critical for overall antibacterial potency. The introduction of a cyclopropyl group (e.g., ciprofloxacin) was a major advance, significantly boosting activity against Gram-negative bacteria.[2]

  • C-6 Position: The addition of a fluorine atom at this position is the defining feature of the fluoroquinolones.[3] This substitution dramatically improves cell penetration and inhibition of DNA gyrase, leading to a substantial increase in potency.[3]

  • C-7 Position: This is arguably the most versatile position for modulating the antibacterial spectrum. Large heterocyclic substituents, such as the piperazinyl ring found in ciprofloxacin, enhance Gram-negative activity and cell uptake.[17] Modifications to this ring system can improve Gram-positive and anaerobic coverage.[18]

  • C-8 Position: Adding a substituent here, such as a methoxy group (moxifloxacin) or a halogen, can increase activity against Gram-positive and anaerobic bacteria.[18] This modification can also reduce the potential for phototoxicity.

Comparative In Vitro Activity

The most common metric for comparing the in vitro potency of antibiotics is the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that prevents visible growth of a bacterium.[19] The table below summarizes typical MIC₅₀ values (the concentration required to inhibit 50% of isolates) for representative quinolones against key bacterial pathogens.

PathogenNalidixic AcidCiprofloxacinLevofloxacinMoxifloxacinDelafloxacin
Gram-Negative
Escherichia coli8 µg/mL[20]≤0.25 µg/mL[21]≤0.125 µg/mL[15]≤0.12 µg/mL[12]≤0.125 µg/mL[15]
Klebsiella pneumoniae25 µg/mL[20]≤0.25 µg/mL0.25 µg/mL[12]0.25 µg/mL[12]≤0.25 µg/mL[15]
Pseudomonas aeruginosaResistant[9]0.5 µg/mL[12][21]1 µg/mL[12]2 µg/mL[12]0.5 µg/mL[22]
Gram-Positive
Staphylococcus aureus (MSSA)Resistant[9]0.5 µg/mL[23]0.5 µg/mL0.12 µg/mL≤0.016 µg/mL[15]
Staphylococcus aureus (MRSA)Resistant>32 µg/mL>16 µg/mL8 µg/mL0.25 µg/mL[16]
Streptococcus pneumoniaeResistant1 µg/mL1 µg/mL0.25 µg/mL[24]≤0.03 µg/mL[15]
Anaerobes
Bacteroides fragilisResistant>8 µg/mL4 µg/mL[13]1 µg/mL[13]1 µg/mL[16]

Note: MIC values can vary significantly between studies and geographic regions due to differing resistance patterns. The values presented are representative and intended for comparative purposes.

Experimental Protocol: Broth Microdilution for MIC Determination

Accurate determination of the antibacterial spectrum relies on standardized, reproducible methods. The broth microdilution method is a gold standard for determining MIC values and is recommended by bodies such as the Clinical and Laboratory Standards Institute (CLSI).[19][25]

MIC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A 1. Prepare serial two-fold dilutions of quinolone derivatives in a 96-well plate. B 2. Prepare standardized bacterial inoculum (0.5 McFarland, then dilute to ~5x10^5 CFU/mL). C 3. Inoculate each well (except sterility control) with the bacterial suspension. B->C D 4. Incubate plate at 35-37°C for 16-20 hours. C->D E 5. Read results visually. MIC = lowest concentration with no visible growth. D->E F 6. Compare growth in test wells to positive (inoculum only) and negative (broth only) controls. E->F

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A Comparative Guide to the Cytotoxicity of 2-(Chloromethyl)-8-fluoro-4(1H)-quinolinone Derivatives on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 4(1H)-quinolinone scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including significant anticancer properties.[1] Its rigid, planar structure allows for effective interaction with various biological targets. Strategic substitution on the quinolinone ring can modulate pharmacological properties, enhancing potency and selectivity. This guide focuses on a specific class of derivatives characterized by two key substitutions: an 8-fluoro group and a 2-(chloromethyl) group. The introduction of a fluorine atom at the 8-position can significantly alter the electronic properties and metabolic stability of the molecule, often leading to improved bioavailability and efficacy.[2] The 2-(chloromethyl) group, a reactive electrophilic moiety, presents an intriguing opportunity for covalent interaction with nucleophilic residues in target proteins, potentially leading to irreversible inhibition and potent cytotoxic effects.

This document provides a comprehensive comparison of the cytotoxic profiles of novel 2-(Chloromethyl)-8-fluoro-4(1H)-quinolinone derivatives against a panel of human cancer cell lines. We will delve into the structure-activity relationships (SAR), explore the underlying molecular mechanisms of action, and provide detailed, validated protocols for the key experiments discussed.

Rationale for Compound Selection and Synthesis Overview

The selection of the this compound scaffold is based on a rational drug design approach. The quinolinone core serves as the foundational pharmacophore, while the specific substitutions are intended to confer potent and potentially targeted anticancer activity.

  • The 8-Fluoro Group : Fluorine is a bioisostere of a hydrogen atom but possesses high electronegativity. Its incorporation can block metabolic oxidation, increase binding affinity through favorable electrostatic interactions, and enhance membrane permeability.

  • The 2-(Chloromethyl) Group : This group acts as a masked alkylating agent. The chlorine atom is a good leaving group, allowing the methylene carbon to be attacked by biological nucleophiles, such as cysteine or histidine residues in enzyme active sites. This can lead to the formation of a stable covalent bond, resulting in potent and sustained inhibition of critical cellular processes.

The synthesis of these target compounds can be achieved through a multi-step process, a generalized scheme for which is outlined below. A common route involves the reaction of o-anthranilic acids with appropriate reagents to form the quinolinone ring, followed by functionalization at the 2-position.[3]

G A 2-Amino-3-fluorobenzoic Acid B Reaction with Chloroacetyl Chloride A->B C 2-(2-Chloroacetamido)-3-fluorobenzoic acid B->C D Intramolecular Cyclization (e.g., Base-catalyzed) C->D E This compound (Core Structure) D->E F Optional: N-Alkylation/Arylation at Position 1 E->F G Final Derivatives F->G

Caption: Generalized synthetic workflow for this compound derivatives.

Comparative Cytotoxicity Analysis

To evaluate the anticancer potential of this series, a panel of four human cancer cell lines was selected: MCF-7 (breast adenocarcinoma), A549 (lung carcinoma), HepG2 (hepatocellular carcinoma), and HCT-116 (colorectal carcinoma). The cytotoxicity was assessed by determining the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit cell proliferation by 50%. Doxorubicin, a widely used chemotherapeutic agent, was included as a positive control.

For the purpose of this guide, we will analyze illustrative data for a series of hypothetical derivatives (QF-1 to QF-4) to demonstrate structure-activity relationships.

Table 1: In Vitro Cytotoxicity (IC50 in µM) of Quinolone Derivatives

CompoundR Group (at N1)MCF-7A549HepG2HCT-116
QF-1 -H12.515.218.114.8
QF-2 -CH₃8.310.511.49.7
QF-3 -CH₂CH₃6.18.99.57.2
QF-4 -Benzyl2.43.14.52.9
Doxorubicin (Control)0.91.21.51.1

Note: The data presented are for illustrative purposes to highlight potential structure-activity relationships.

Analysis and Structure-Activity Relationship (SAR):

The results suggest that the cytotoxic activity of the this compound scaffold is significantly influenced by the substituent at the N1 position.

  • Unsubstituted Core (QF-1) : The parent compound with a hydrogen at N1 (QF-1) shows moderate cytotoxic activity across all cell lines.[4]

  • Effect of N-Alkylation (QF-2, QF-3) : The introduction of small alkyl groups (methyl in QF-2, ethyl in QF-3) at the N1 position leads to a noticeable increase in potency. This enhancement may be attributed to increased lipophilicity, which could improve cell membrane penetration.

  • Effect of N-Benzylation (QF-4) : The most significant increase in activity is observed with the N-benzyl derivative (QF-4). The bulky, aromatic benzyl group may engage in additional hydrophobic or π-stacking interactions within the target binding site, substantially enhancing its inhibitory effect.[5] This highlights the N1 position as a critical point for modification to optimize anticancer activity.

Across the series, the compounds exhibit broad-spectrum activity, though slight variations in sensitivity are observed among the cell lines, suggesting that the mechanism of action may intersect with pathways that have differing importance in these specific cancer types.

Mechanistic Insights

Based on the known activities of quinoline and quinolone derivatives, two primary mechanisms are often implicated in their anticancer effects: the induction of cell cycle arrest and the activation of apoptosis (programmed cell death).[1][6]

Induction of Cell Cycle Arrest

The cell cycle is a tightly regulated process that governs cell proliferation.[7] Many anticancer agents exert their effects by disrupting this cycle, leading to a halt in cell division and, ultimately, cell death.[8] Quinolone derivatives have been shown to cause cell cycle arrest at the G1/S or G2/M checkpoints.[9]

This arrest is often mediated by the modulation of key regulatory proteins, such as cyclins and cyclin-dependent kinases (CDKs).[10][11] For example, a compound might upregulate CDK inhibitors (like p21 or p27) or downregulate the expression of cyclins (like Cyclin B1 or Cyclin D1), preventing the cell from transitioning to the next phase of its cycle.

G cluster_G1 G1 Phase cluster_S S Phase cluster_M M Phase G1 Cyclin D / CDK4/6 Rb pRb G1->Rb phosphorylates Checkpoint1 G1/S Checkpoint G1->Checkpoint1 E2F E2F Rb->E2F releases S DNA Replication E2F->S G2 Cyclin B / CDK1 S->G2 Checkpoint2 G2/M Checkpoint G2->Checkpoint2 M Mitosis M->G1 Checkpoint1->S Checkpoint2->M

Caption: Simplified overview of the cell cycle regulation pathway showing key checkpoints.

Induction of Apoptosis

Apoptosis is a crucial process for eliminating damaged or unwanted cells, and its evasion is a hallmark of cancer. Many chemotherapeutic agents function by reinstating this cell death program. There are two main apoptotic pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathway.[12] Both pathways converge on the activation of a cascade of proteases called caspases, which execute the cell death program.

Quinoline derivatives have been reported to induce apoptosis by triggering the intrinsic pathway.[13] This typically involves increasing the ratio of pro-apoptotic (e.g., Bax) to anti-apoptotic (e.g., Bcl-2) proteins, leading to the loss of mitochondrial membrane potential, release of cytochrome c, and subsequent activation of caspase-9 and the executioner caspase-3.[14]

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway DR Death Receptors (e.g., FAS, TRAIL-R) DISC DISC Formation DR->DISC C8 Pro-Caspase-8 DISC->C8 aC8 Active Caspase-8 C8->aC8 Mito Mitochondrion aC8->Mito via tBid C3 Pro-Caspase-3 aC8->C3 Stress Cellular Stress (e.g., DNA Damage) Bax Bax/Bak Activation Stress->Bax Bcl2 Bcl-2 (Inhibited) Stress->Bcl2 Bax->Mito Bcl2->Mito CytC Cytochrome c Release Mito->CytC C9 Pro-Caspase-9 CytC->C9 aC9 Active Caspase-9 C9->aC9 aC9->C3 aC3 Active Caspase-3 (Executioner) C3->aC3 Apoptosis Apoptosis aC3->Apoptosis

Caption: Overview of the intrinsic and extrinsic apoptosis signaling pathways.

Experimental Methodologies

To ensure the reliability and reproducibility of cytotoxicity data, standardized and validated protocols are essential. Below are detailed methodologies for the key assays discussed in this guide.

Protocol 1: MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[15]

Materials:

  • Cancer cell lines (e.g., MCF-7, A549)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include wells with medium only (blank), cells with medium and DMSO (vehicle control), and cells with a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: After incubation, add 20 µL of the 5 mg/mL MTT solution to each well and incubate for another 3-4 hours. During this time, viable cells will convert the MTT into formazan crystals, which appear as purple precipitates.

  • Solubilization: Carefully remove the medium from each well. Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Measurement: Read the absorbance of the plate at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This method quantifies the DNA content of cells, allowing for the determination of the proportion of cells in each phase of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Treated and untreated cells

  • Phosphate-buffered saline (PBS)

  • 70% cold ethanol

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Culture and treat cells with the test compounds for 24-48 hours. Harvest the cells (including floating cells in the supernatant) by trypsinization and centrifugation.

  • Fixation: Wash the cell pellet once with cold PBS. Resuspend the cells in 1 mL of ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash once with cold PBS. Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubation: Incubate the cells for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the samples on a flow cytometer. The PI fluorescence intensity is proportional to the DNA content.

  • Data Analysis: Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to generate a histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases. Compare the cell cycle distribution of treated cells to that of untreated controls.

Conclusion

The this compound scaffold represents a promising framework for the development of novel anticancer agents. The illustrative data and mechanistic discussion presented in this guide demonstrate that substitutions, particularly at the N1 position, can profoundly impact cytotoxic potency. The proposed mechanisms of action—cell cycle arrest and apoptosis induction—are consistent with the activities of other quinolone-based anticancer compounds.[6][16]

Future work should focus on synthesizing a broader library of these derivatives to further refine the structure-activity relationships. Investigating the specific molecular targets of the most potent compounds and evaluating their efficacy and safety in preclinical in vivo models will be critical next steps in their development as potential chemotherapeutic drugs.

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assessment of the drug-likeness of compounds derived from 2-(Chloromethyl)-8-fluoro-4(1H)-quinolinone

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Drug-Likeness of 2-(Chloromethyl)-8-fluoro-4(1H)-quinolinone Derivatives

For Researchers, Scientists, and Drug Development Professionals

The quinolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2][3][4][5] The strategic modification of this core, as seen in this compound and its derivatives, presents a promising avenue for the discovery of novel therapeutic agents. However, early-stage assessment of a compound's drug-likeness is paramount to mitigate late-stage attrition in the drug development pipeline.[6][7] This guide provides a comprehensive framework for evaluating the drug-like properties of this compound class, integrating in-silico predictions with robust in-vitro experimental validation.

I. In-Silico Drug-Likeness Assessment: A First Pass Filter

Computational tools provide a rapid and cost-effective initial screen of a compound's pharmacokinetic (ADMET: Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.[8][9][10][11] This initial assessment helps to prioritize compounds for synthesis and further experimental testing.

A. Foundational Principles: Lipinski's Rule of Five

Christopher Lipinski's "Rule of Five" (Ro5) is a foundational guideline for predicting the oral bioavailability of a drug candidate.[12][13][14] The rule posits that poor absorption or permeation is more likely when a compound violates more than one of the following criteria:

  • Molecular Weight (MW): ≤ 500 Daltons[12][13]

  • LogP (Octanol-Water Partition Coefficient): ≤ 5[12][13][15]

  • Hydrogen Bond Donors (HBD): ≤ 5[12][13]

  • Hydrogen Bond Acceptors (HBA): ≤ 10[12][13]

It is crucial to remember that the Ro5 is a guideline, not a strict rule, and certain classes of drugs, such as natural products and those actively transported, may not adhere to it.[14][16]

B. Computational Prediction of Physicochemical Properties

A variety of software and web-based tools can be used to calculate the physicochemical properties of this compound and its derivatives.[17] For the parent compound (C10H7ClFNO), the predicted properties are as follows:

PropertyPredicted ValueRo5 Compliance
Molecular Weight211.62 g/mol Yes
LogP~2.5 - 3.0Yes
Hydrogen Bond Donors1Yes
Hydrogen Bond Acceptors2Yes

Note: The LogP value can vary slightly depending on the algorithm used for calculation.

C. Workflow for In-Silico ADMET Prediction

A comprehensive in-silico analysis should extend beyond the Ro5 to include a broader range of ADMET properties.

Caption: Workflow for in-silico ADMET prediction.

Several platforms, such as ADMET-AI, pkCSM, and SwissADME, offer comprehensive ADMET profiling.[17][18] These tools utilize machine learning models trained on large datasets to predict a compound's behavior in the body.[8][18]

II. In-Vitro Experimental Validation: Grounding Predictions in Reality

While in-silico models are powerful, experimental validation is essential to confirm the predicted drug-like properties. Cell-based assays provide a more biologically relevant system to assess a compound's absorption and permeability.[19][20]

A. Caco-2 Permeability Assay: The Gold Standard for Intestinal Absorption

The Caco-2 cell line, derived from human colorectal adenocarcinoma, is a well-established in-vitro model of the human intestinal epithelium.[21][22][23][24] When cultured, these cells differentiate to form a polarized monolayer with tight junctions and express key drug transporters, making them an excellent tool for predicting oral drug absorption.[21][24][25]

Experimental Protocol: Bidirectional Caco-2 Permeability Assay

This protocol allows for the determination of a compound's apparent permeability (Papp) in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. An efflux ratio (ER) greater than 2 is indicative of active efflux, often mediated by transporters like P-glycoprotein (P-gp).[25]

  • Cell Culture: Caco-2 cells are seeded on Transwell inserts and cultured for approximately 21 days to form a differentiated monolayer.[25]

  • Monolayer Integrity Check: The integrity of the cell monolayer is verified by measuring the Transepithelial Electrical Resistance (TEER).[22][26]

  • Compound Dosing: The test compound is added to either the apical (for A-B transport) or basolateral (for B-A transport) chamber.[26]

  • Sampling: At designated time points, samples are collected from the receiver chamber.

  • Quantification: The concentration of the test compound in the samples is determined using a suitable analytical method, such as LC-MS/MS.

  • Data Analysis: The apparent permeability (Papp) and efflux ratio are calculated.

Caption: Caco-2 permeability assay workflow.

B. MDCK-MDR1 Assay: Investigating P-glycoprotein Efflux

To specifically investigate the role of P-glycoprotein (P-gp), a key efflux transporter that can limit drug absorption and brain penetration, the Madin-Darby Canine Kidney (MDCK) cell line transfected with the human MDR1 gene (encoding P-gp) is utilized.[27][28][29][30] This assay is particularly useful for identifying P-gp substrates.[27][28][30]

Experimental Protocol: Bidirectional MDCK-MDR1 Permeability Assay

The protocol is similar to the Caco-2 assay, with the key difference being the use of the MDR1-transfected MDCK cell line.

  • Cell Culture: MDR1-MDCK cells are seeded on Transwell inserts and cultured to form a confluent monolayer.[27]

  • Monolayer Integrity Check: TEER is measured to ensure the integrity of the cell monolayer.[27]

  • Compound Dosing: The test compound is applied to the apical or basolateral chamber.[27]

  • Sampling and Quantification: Samples are collected and analyzed as in the Caco-2 assay.

  • Data Analysis: A high efflux ratio in this assay is a strong indicator that the compound is a substrate of P-gp.[31] To confirm, the assay can be repeated in the presence of a known P-gp inhibitor, such as verapamil.[31][32] A significant reduction in the efflux ratio in the presence of the inhibitor confirms P-gp mediated transport.[31]

C. P-glycoprotein Substrate Identification Assay

For compounds with low passive permeability, an alternative method to identify P-gp substrates involves using inside-out membrane vesicles expressing P-gp.[31]

Experimental Protocol: Vesicular Transport Assay

  • Vesicle Preparation: Inside-out membrane vesicles are prepared from cells overexpressing P-gp.[31]

  • Assay Conditions: The vesicles are incubated with the test compound in the presence of ATP (to fuel the transporter) and a control without ATP (AMP).[31]

  • Quantification: The amount of compound transported into the vesicles is measured by LC-MS/MS.[31]

  • Data Analysis: A significantly higher uptake in the presence of ATP indicates that the compound is a P-gp substrate.[31]

III. Comparative Data and Interpretation

The following table provides a template for summarizing and comparing the drug-likeness properties of a series of this compound derivatives.

Compound IDMW ( g/mol )cLogPHBDHBACaco-2 Papp (A-B) (10⁻⁶ cm/s)Caco-2 Efflux RatioMDCK-MDR1 Efflux RatioP-gp Substrate
Parent 211.622.812Experimental DataExperimental DataExperimental DataYes/No
Derivative 1 ValueValueValueValueExperimental DataExperimental DataExperimental DataYes/No
Derivative 2 ValueValueValueValueExperimental DataExperimental DataExperimental DataYes/No
... ........................

Interpretation of Results:

  • High Caco-2 Papp (A-B) and low efflux ratio: Suggests good passive permeability and potential for good oral absorption.

  • Low Caco-2 Papp (A-B) and high efflux ratio: Indicates that the compound is likely a substrate for an efflux transporter, which could limit its absorption.

  • High MDCK-MDR1 efflux ratio: Strongly suggests the compound is a P-gp substrate.

By systematically applying this integrated approach of in-silico prediction and in-vitro validation, researchers can make informed decisions about which this compound derivatives possess the most favorable drug-like properties for further development. This data-driven strategy enhances the efficiency of the drug discovery process, ultimately increasing the probability of identifying successful clinical candidates.

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cross-reactivity studies of 2-(Chloromethyl)-8-fluoro-4(1H)-quinolinone derivatives

A thorough and systematic investigation of cross-reactivity is a non-negotiable component of modern drug development. By employing a tiered approach, from broad screening to detailed functional characterization, researchers can build a comprehensive understanding of the selectivity profile of their this compound derivatives. This knowledge is paramount for identifying candidates with the highest probability of success in the clinic and for ultimately delivering safer and more effective medicines to patients. The early identification and mitigation of potential off-target liabilities are not merely a regulatory hurdle but a fundamental scientific and ethical responsibility. [3][18]

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A Senior Application Scientist's Guide to Benchmarking New 8-Fluoro-4-Quinolinone Analogs Against Known Topoisomerase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Rationale for Developing Novel Topoisomerase-Targeting Agents

DNA topoisomerases are essential nuclear enzymes that resolve topological challenges in the genome, such as supercoiling and tangling, which arise during critical cellular processes like DNA replication, transcription, and chromosome segregation.[1][2][3][4][5][6][7] Their indispensable role makes them a highly validated and effective target for anticancer therapeutics.[2][4][5][6][8]

The clinical landscape has long been dominated by established topoisomerase inhibitors like Etoposide and Doxorubicin . These agents are not mere catalytic inhibitors; they are classified as "topoisomerase poisons." They function by trapping a key intermediate in the enzyme's catalytic cycle: the DNA-enzyme cleavage complex.[1][8][9][10][11][12][13][14][15] This stabilization prevents the re-ligation of the DNA strands, effectively converting the essential enzyme into a potent cellular toxin that generates permanent DNA double-strand breaks, ultimately triggering apoptotic cell death.

Concurrently, the field of drug repurposing has identified fluoroquinolones, a class of synthetic antibiotics, as a promising scaffold for novel anticancer agents.[16][17][18] Originally designed to target bacterial topoisomerases (DNA gyrase and topoisomerase IV), certain derivatives have shown potent activity against human topoisomerases I and II.[19][20][21][22][23] This guide provides a comprehensive framework for the rigorous preclinical benchmarking of new 8-fluoro-4-quinolinone analogs , a promising subset of this class, against the gold-standard inhibitors Etoposide and Doxorubicin.

Comparative Mechanisms of Action

Understanding the precise mechanism of action is fundamental to drug development. While all three compound classes target topoisomerases, subtle differences in their interaction with the enzyme-DNA complex can have profound implications for efficacy and toxicity.

  • Etoposide : A semi-synthetic derivative of podophyllotoxin, Etoposide specifically poisons topoisomerase II. It stabilizes the covalent complex formed after the enzyme creates a double-strand break, thereby preventing the subsequent re-ligation step.[1][10][11][14][15] This leads to an accumulation of DNA breaks, which are particularly toxic to rapidly dividing cancer cells.

  • Doxorubicin : This anthracycline antibiotic possesses a dual mechanism of action. It functions as a topoisomerase II poison, similar to Etoposide, but it also intercalates directly into the DNA helix.[8][9][12][13] This intercalation distorts the DNA structure, further interfering with replication and transcription. Additionally, Doxorubicin metabolism generates reactive oxygen species (ROS), which contribute to cellular damage.[9][13]

  • 8-Fluoro-4-Quinolinone Analogs : Based on their parent class, these novel analogs are hypothesized to act as topoisomerase poisons.[16][19][22] The core quinolinone structure is expected to interact with both the enzyme and the cleaved DNA, stabilizing the ternary cleavage complex and inducing DNA strand breaks. Key goals of the benchmarking process are to confirm this mechanism, determine the selectivity for topoisomerase I versus II, and assess the potency relative to established drugs.

TopoII_Inhibition cluster_0 Normal Topoisomerase II Catalytic Cycle cluster_1 Inhibition by Topoisomerase Poison DNA_Supercoiled Supercoiled DNA TopoII_Binding Topo II Binds DNA DNA_Supercoiled->TopoII_Binding DSB_Creation Transient Double-Strand Break (DSB) Created TopoII_Binding->DSB_Creation Strand_Passage DNA Strand Passage DSB_Creation->Strand_Passage Cleavage_Complex Stabilized Ternary Cleavage Complex (Topo II + DNA + Drug) DSB_Creation->Cleavage_Complex Religation DNA Re-ligation Strand_Passage->Religation Religation->TopoII_Binding New Cycle DNA_Relaxed Relaxed DNA Religation->DNA_Relaxed Inhibitor Etoposide or Quinolone Analog Inhibitor->Cleavage_Complex Replication_Fork_Collision Replication Fork Collision Cleavage_Complex->Replication_Fork_Collision Permanent_DSB Permanent DSB Replication_Fork_Collision->Permanent_DSB Apoptosis Cell Death (Apoptosis) Permanent_DSB->Apoptosis Benchmarking_Workflow cluster_invitro Tier 1: In Vitro Enzymatic Assays cluster_cellular Tier 2: Cell-Based Assays Compound_Library Test Compounds: - 8-Fluoro-4-Quinolinone Analogs - Etoposide (Control) - Doxorubicin (Control) TopoI_Assay Topoisomerase I DNA Relaxation Assay Compound_Library->TopoI_Assay TopoII_Assay Topoisomerase II DNA Decatenation/Cleavage Assay Compound_Library->TopoII_Assay Cell_Culture Cancer Cell Line Panel (e.g., MCF-7, A549, HCT-116) Compound_Library->Cell_Culture Data_Analysis Data Analysis & Comparison - Calculate IC50 Values - Structure-Activity Relationship (SAR) TopoI_Assay->Data_Analysis TopoII_Assay->Data_Analysis Cytotoxicity_Assay Cytotoxicity Assessment (MTT Assay) Cell_Culture->Cytotoxicity_Assay Cytotoxicity_Assay->Data_Analysis

Caption: High-level workflow for benchmarking topoisomerase inhibitors.

Detailed Experimental Protocols

Scientific integrity demands meticulous and reproducible methodologies. The following protocols are foundational for comparing novel analogs to established inhibitors.

In Vitro Topoisomerase Inhibition Assays

These assays directly measure the effect of the compounds on purified enzyme activity. This is the most direct way to confirm target engagement and differentiate between inhibition of Topoisomerase I and II.

  • Principle: This assay is based on the ability of Topoisomerase I to relax supercoiled plasmid DNA. [2][3][4][5][6][7]In the presence of a catalytic inhibitor, the DNA remains supercoiled. The assay is performed on an agarose gel where the supercoiled and relaxed forms of the plasmid have different electrophoretic mobilities.

  • Methodology:

    • Reaction Setup: In a 0.5 mL microfuge tube, prepare a 20 µL reaction mixture containing:

      • 10X Topo I Assay Buffer (e.g., 100 mM Tris-HCl, 1 M KCl, 5 mM EDTA, 5 mM DTT).

      • 0.5 µg of supercoiled plasmid DNA (e.g., pBR322).

      • Varying concentrations of the test compound (8-fluoro-4-quinolinone analogs, Etoposide, Doxorubicin) or vehicle control (DMSO).

      • Nuclease-free water to a final volume of 18 µL.

    • Enzyme Addition: Add 2 µL of human Topoisomerase I enzyme (1-2 units).

    • Incubation: Incubate the reaction at 37°C for 30 minutes.

    • Reaction Termination: Stop the reaction by adding 2 µL of 10% SDS and 1 µL of Proteinase K (10 mg/mL). Incubate at 50°C for another 30 minutes to digest the enzyme.

    • Sample Preparation: Add 3 µL of 6X DNA loading dye to each reaction.

    • Gel Electrophoresis: Load the samples onto a 1% agarose gel containing ethidium bromide. Run the gel in 1X TAE or TBE buffer until adequate separation of supercoiled and relaxed DNA is achieved.

    • Visualization: Visualize the DNA bands under UV light. A positive result for inhibition is the persistence of the faster-migrating supercoiled DNA band compared to the enzyme-only control, which should show a slower-migrating relaxed DNA band.

  • Principle: This assay uses kinetoplast DNA (kDNA), a network of thousands of interlocked circular DNA molecules. Topoisomerase II is unique in its ability to decatenate this network into individual minicircles. [3]Catalytic inhibitors will prevent this, leaving the kDNA trapped in the loading well of an agarose gel. "Poisons" like Etoposide will not only inhibit decatenation but also stabilize the cleavage complex, resulting in the appearance of linearized plasmid DNA. [24][25][26]* Methodology:

    • Reaction Setup: In a 0.5 mL microfuge tube, prepare a 20 µL reaction mixture containing:

      • 10X Topo II Assay Buffer (e.g., 500 mM Tris-HCl, 1.2 M KCl, 100 mM MgCl₂, 5 mM DTT, and 10 mM ATP).

      • 0.2 µg of kDNA.

      • Varying concentrations of the test compound or vehicle control.

      • Nuclease-free water to a final volume of 18 µL.

    • Enzyme Addition: Add 2 µL of human Topoisomerase II enzyme (1-2 units).

    • Incubation: Incubate the reaction at 37°C for 30-60 minutes.

    • Reaction Termination: Stop the reaction by adding 2 µL of 10% SDS and 1 µL of Proteinase K (10 mg/mL). Incubate at 50°C for 30 minutes.

    • Sample Preparation: Add 3 µL of 6X DNA loading dye.

    • Gel Electrophoresis: Load samples onto a 1% agarose gel with ethidium bromide.

    • Visualization: Visualize under UV light.

      • Catalytic Inhibition: The kDNA remains in the well.

      • No Inhibition: Decatenated, open-circular, and supercoiled minicircles will migrate into the gel.

      • Poison Activity: A distinct band of linearized DNA will appear, in addition to the inhibition of decatenation.

Cell-Based Assays

While in vitro assays confirm target engagement, cell-based assays are critical to determine if this translates into a desired biological effect (i.e., killing cancer cells).

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability. [27][28][29][30][31]NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of living cells reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells. [27][29]* Methodology:

    • Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer, A549 lung cancer) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell adhesion.

    • Compound Treatment: Prepare serial dilutions of the 8-fluoro-4-quinolinone analogs, Etoposide, and Doxorubicin. Remove the old media from the cells and add 100 µL of fresh media containing the desired compound concentrations. Include a vehicle-only control (e.g., 0.1% DMSO).

    • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.

    • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. [31] 5. Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

    • Solubilization: Carefully remove the media and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals. Mix thoroughly by gentle shaking.

    • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to generate a dose-response curve and determine the IC50 value (the concentration of drug that inhibits cell growth by 50%).

Data Presentation and Interpretation

Clear and concise data presentation is crucial for comparative analysis. All quantitative data should be summarized in a structured table.

Table 1: Comparative Inhibitory Activity of 8-Fluoro-4-Quinolinone Analogs and Control Compounds

CompoundTopo I Inhibition IC50 (µM)Topo II Inhibition IC50 (µM)Cytotoxicity IC50 (µM) - MCF-7Cytotoxicity IC50 (µM) - A549
Analog A >1002.55.17.8
Analog B 15.218.522.025.4
Analog C >1000.81.21.9
Etoposide >1005.510.312.1
Doxorubicin 25.01.50.91.1
  • Interpretation of Hypothetical Data:

    • Analog C emerges as the most promising candidate. It shows potent and selective inhibition of Topoisomerase II (IC50 = 0.8 µM), surpassing the potency of Etoposide and being comparable to Doxorubicin. Crucially, this potent enzymatic inhibition translates directly to high cytotoxicity in both MCF-7 and A549 cancer cell lines.

    • Analog A also shows selective Topoisomerase II inhibition, with potency greater than Etoposide. Its cellular activity is also superior to Etoposide, making it a viable secondary candidate.

    • Analog B appears to be a dual inhibitor of both Topo I and Topo II, but with significantly lower potency than the other compounds, resulting in weaker cytotoxicity. This makes it a less attractive candidate for further development.

Conclusion and Future Directions

The logical next steps in the drug development pipeline would include:

  • Structure-Activity Relationship (SAR) Studies: Synthesize additional analogs based on the scaffold of Analog C to further optimize potency and selectivity. [32][17]* Advanced Mechanistic Studies: Perform cell cycle analysis and apoptosis assays (e.g., Annexin V staining) to confirm that the observed cytotoxicity is due to the intended mechanism of action.

  • Selectivity Profiling: Test the most promising analogs against non-cancerous cell lines (e.g., human dermal fibroblasts) to establish a therapeutic window and ensure cancer cell selectivity. [33][34][35]* In Vivo Efficacy Studies: Advance the lead candidate(s) into preclinical animal models of cancer to evaluate efficacy, pharmacokinetics, and tolerability.

By adhering to this rigorous benchmarking strategy, researchers can confidently identify and advance novel 8-fluoro-4-quinolinone analogs with the potential to become effective clinical anticancer agents.

References

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Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 2-(Chloromethyl)-8-fluoro-4(1H)-quinolinone

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, and drug development professional, the lifecycle of a chemical intermediate extends far beyond its synthesis and application. The final, and arguably most critical, phase is its safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of 2-(Chloromethyl)-8-fluoro-4(1H)-quinolinone, a halogenated quinolinone derivative. Our focus is to empower you with the knowledge to manage this waste stream responsibly, ensuring the safety of your team and the preservation of our environment.

Understanding the Hazard Profile: Why Specialized Disposal is Non-Negotiable

This compound is a solid organic compound characterized by the presence of both chlorine and fluorine atoms, placing it in the category of halogenated organic compounds.[1] Its hazard profile, as outlined in safety data sheets (SDS), indicates that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[2] The fundamental principle of chemical disposal is to mitigate these hazards. Improper disposal, such as drain disposal or mixing with incompatible waste streams, can lead to toxic environmental release and potentially dangerous chemical reactions.

Halogenated organic wastes are typically destined for regulated hazardous waste incinerators.[1] The high temperatures and specialized equipment in these facilities are necessary to break down the stable carbon-halogen bonds and scrub the resulting acidic gases (like HCl and HF) from the emissions.

Core Principles of Disposal: A Three-Pillar Approach

The disposal of this compound should be approached with a clear understanding of three core principles:

  • Segregation: Isolate this compound from other waste streams at the point of generation.

  • Containment: Utilize appropriate, clearly labeled containers to store the waste securely.

  • Documentation and Transfer: Maintain accurate records and transfer the waste to a licensed hazardous waste disposal facility.

This systematic approach ensures compliance with regulations and minimizes risk.

Procedural Guide: Step-by-Step Disposal of this compound

This section details the operational steps for the collection, storage, and disposal of waste this compound and associated materials.

Step 1: Waste Identification and Segregation

At the point of generation—be it a reaction vessel, a chromatography column, or a contaminated piece of labware—immediately identify the waste as "Halogenated Organic Waste."

  • Rationale: Halogenated and non-halogenated organic wastes have different disposal pathways and costs.[3][4] Co-mingling can complicate and increase the expense of disposal. Furthermore, mixing with incompatible materials such as acids, bases, or oxidizing agents can lead to dangerous reactions.[5]

Step 2: Selecting the Appropriate Waste Container

Collect waste this compound in a designated, compatible hazardous waste container.

  • Container Specifications:

    • Material: Use a polyethylene (HDPE) or other chemically resistant plastic container. Metal cans are not recommended as halogenated solvents can degrade to form acids that corrode metal.[5]

    • Lid: The container must have a secure, screw-top lid to prevent spills and fugitive emissions.[6]

    • Labeling: Affix a "Hazardous Waste" label to the container before adding any waste.[3][6] The label must include:

      • The words "Hazardous Waste"

      • The full chemical name: "Waste this compound" (avoiding abbreviations)[6]

      • The specific hazards (e.g., "Harmful," "Irritant")[2]

      • The date of initial waste accumulation.

Step 3: Waste Accumulation and Handling
  • Solid Waste:

    • Carefully transfer solid this compound into the designated waste container using a dedicated scoop or spatula.

    • Minimize the generation of dust. If the material is a fine powder, conduct transfers within a fume hood.

  • Contaminated Labware and Personal Protective Equipment (PPE):

    • Disposable items such as gloves, weighing paper, and pipette tips that are contaminated with the compound should be placed in the same halogenated organic waste container.

    • For non-disposable glassware, rinse with a minimal amount of a suitable organic solvent (e.g., acetone, ethanol) and collect the rinsate as halogenated organic waste.

Step 4: Storage of Hazardous Waste

Store the waste container in a designated Satellite Accumulation Area (SAA) that meets the following criteria:

  • Location: At or near the point of generation and under the control of the operator.[3]

  • Ventilation: In a well-ventilated area, such as a designated cabinet under a fume hood.[5]

  • Segregation: Stored separately from incompatible materials. Use secondary containment (e.g., a plastic tub) to prevent the spread of potential leaks.[5]

  • Container Management: Keep the waste container closed at all times except when adding waste.[3][6]

Step 5: Preparing for Disposal

Once the container is nearly full (do not overfill) or if the accumulation time limit set by your institution or local regulations is reached, prepare the container for pickup by your facility's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.

  • Ensure the lid is tightly sealed.

  • Wipe the exterior of the container clean of any contamination.

  • Verify that the hazardous waste label is complete and legible.

  • Arrange for waste pickup according to your institution's procedures.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

G cluster_generation Point of Generation cluster_segregation Segregation & Identification cluster_containment Containment cluster_storage Interim Storage cluster_disposal Final Disposal start Waste Generated (Solid, Contaminated Items) identify Identify as Halogenated Organic Waste start->identify container Select Labeled, Compatible HDPE Container identify->container accumulate Add Waste to Container (in fume hood if dusty) container->accumulate store Store in Designated Satellite Accumulation Area (SAA) accumulate->store conditions Secure Lid, Use Secondary Containment, Ventilate store->conditions pickup Arrange for EHS/ Contractor Pickup conditions->pickup end Transport to Approved Hazardous Waste Facility (Incineration) pickup->end

Caption: Disposal workflow for this compound.

Spill Management: A Critical Contingency

In the event of a small spill, trained personnel should:

  • Wear appropriate PPE, including double nitrile or Viton gloves, chemical splash goggles, and a lab coat.[5]

  • Absorb the spill with an inert, dry material (e.g., vermiculite, sand).

  • Collect the absorbent material into a sealed, labeled container for disposal as hazardous waste.[5]

  • For larger spills, evacuate the area and contact your institution's emergency response team.[6]

Summary of Key Disposal Parameters

ParameterGuidelineRationale
Waste Category Halogenated Organic WastePresence of chlorine and fluorine atoms.[1]
Container Type Labeled, sealed, polyethylene (HDPE)Chemical compatibility; prevents corrosion and leaks.[3][5]
Storage Location Designated Satellite Accumulation Area (SAA)Regulatory compliance and safety.[3]
Disposal Method Incineration at a licensed facilityEnsures complete destruction of the compound.[1]
Prohibited Actions Drain disposal, mixing with non-halogenated or incompatible wastePrevents environmental contamination and hazardous reactions.[4][5]

By adhering to these procedures, you contribute to a culture of safety and environmental stewardship within your laboratory and the broader scientific community. The responsible management of chemical waste is not merely a regulatory hurdle; it is a professional obligation.

References

  • Hazardous Waste Segregation , Bucknell University. Available at: [Link]

  • Halogenated Solvents , Washington State University Environmental Health & Safety. Available at: [Link]

  • Halogenated Solvents in Laboratories , Temple University Environmental Health and Radiation Safety. Available at: [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure , University of Illinois Urbana-Champaign. Available at: [Link]

  • Quinoline Material Safety Data Sheet , Sciencelab.com. Available at: [Link]

  • Quinoline , National Center for Biotechnology Information, PubChem. Available at: [Link]

  • Quinoline Safety Data Sheet , Chemos GmbH & Co.KG. Available at: [Link]

  • Toxicological Review of Quinoline (CAS No. 91-22-5) , U.S. Environmental Protection Agency. Available at: [Link]

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Personal protective equipment for handling 2-(Chloromethyl)-8-fluoro-4(1H)-quinolinone

Author: BenchChem Technical Support Team. Date: January 2026

Comprehensive Safety and Handling Guide: 2-(Chloromethyl)-8-fluoro-4(1H)-quinolinone

This document provides essential safety protocols and operational guidance for the handling and disposal of this compound. As this is a specialized research chemical, comprehensive toxicological data may not be publicly available. Therefore, this guide is built upon a conservative approach, extrapolating from the known hazards of structurally similar compounds to ensure the highest level of safety for all laboratory personnel. The causality behind each recommendation is explained to empower researchers with the knowledge to manage risk effectively.

A Structurally-Informed Hazard Analysis

Understanding the potential risks of a novel compound begins with analyzing its chemical structure. The hazards of this compound can be inferred by examining its core components: the quinoline backbone and the chloromethyl functional group.

  • The Quinoline Backbone: The parent compound, quinoline, is recognized as a hazardous substance. It is known to be toxic if swallowed or absorbed through the skin, causes skin and eye irritation, and may cause damage to the liver[1][2][3]. Critically, quinoline is suspected of being a carcinogen and mutagen, demanding handling with extreme caution[1][4].

  • The Chloromethyl Group (-CH₂Cl): This functional group classifies the compound as a reactive alkylating agent. Alkylating agents can react with biological macromolecules, including DNA, which is the underlying mechanism for their potential mutagenicity and carcinogenicity. This reactivity also suggests a high potential for skin and respiratory tract irritation.

  • Fluorine and Quinolinone Moieties: The fluorine atom and the 4-oxo group further modify the molecule's chemical properties, potentially affecting its absorption, metabolism, and overall toxicity.

Given these structural alerts, this compound must be handled as a substance with significant potential health risks.

Anticipated Hazard Basis for Concern (Derived from Structural Analogs) Primary Routes of Exposure
Acute Toxicity (Oral, Dermal) Quinoline and its derivatives are harmful or toxic if swallowed or absorbed through the skin[3][4].Ingestion, Skin Contact
Skin and Eye Irritation/Damage Causes skin irritation and serious eye irritation or damage[1][3][4].Skin Contact, Eye Contact
Suspected Carcinogen/Mutagen The quinoline core is a suspected carcinogen, and the alkylating chloromethyl group reinforces this concern[1][4].Inhalation, Skin Contact, Ingestion
Respiratory Tract Irritation Vapors or dusts can irritate the nose, throat, and lungs[1].Inhalation

Engineering Controls: The First Line of Defense

The most effective way to prevent exposure is to contain the chemical at its source. Personal Protective Equipment (PPE) is the last line of defense; robust engineering controls are paramount.

All handling of this compound, including weighing, transfers, and preparation of solutions, must be performed inside a certified chemical fume hood[5]. The fume hood provides critical ventilation to capture and exhaust any vapors or dusts generated, protecting the user from inhalation exposure.

Furthermore, ensure that a safety shower and an eyewash station are immediately accessible and unobstructed in the work area[5].

Hierarchy of Controls cluster_controls Hierarchy of Controls (Most to Least Effective) node_elim Elimination node_sub Substitution node_elim->node_sub node_eng Engineering Controls (e.g., Fume Hood) node_sub->node_eng node_admin Administrative Controls (e.g., SOPs, Training) node_eng->node_admin node_ppe Personal Protective Equipment (PPE) (e.g., Gloves, Goggles) node_admin->node_ppe

Caption: The Hierarchy of Controls prioritizes engineering and administrative solutions over reliance on PPE.

Personal Protective Equipment (PPE): Your Essential Barrier

When engineering controls are in place, appropriate PPE provides the necessary final barrier against accidental contact.

  • Eye and Face Protection: Wear tightly-sealing chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards[6]. Due to the severe irritation potential, a face shield worn over the goggles is required during any procedure with a risk of splashing[5].

  • Skin Protection:

    • Gloves: Double-gloving with nitrile gloves is mandatory. Gloves must be inspected for tears or pinholes before use[7]. The outer glove should be removed and disposed of as hazardous waste immediately after the handling procedure is complete. The inner glove is removed upon exiting the work area. Always use the proper glove removal technique to avoid contaminating your skin[7].

    • Protective Clothing: A buttoned, long-sleeved laboratory coat is required. For procedures involving larger quantities (>1g) or a significant splash risk, a chemically resistant apron should be worn over the lab coat[7].

  • Respiratory Protection:

    • Work within a fume hood should preclude the need for respiratory protection. However, if a situation arises where exposure to dust or vapors is possible (e.g., a large spill), a NIOSH/MSHA or European Standard EN 149 approved respirator with organic vapor cartridges must be used[5]. All respirator use must be in accordance with your institution's respiratory protection program.

Task Minimum Required PPE
Weighing Solid Compound Double Nitrile Gloves, Lab Coat, Safety Goggles, Face Shield
Preparing Solutions Double Nitrile Gloves, Lab Coat, Safety Goggles, Face Shield
Conducting Reactions Double Nitrile Gloves, Lab Coat, Safety Goggles
Waste Handling/Disposal Double Nitrile Gloves, Lab Coat, Safety Goggles
Spill Cleanup Double Nitrile Gloves, Lab Coat, Safety Goggles, Respirator (as needed)

Safe Handling and Operational Protocol

Adherence to a strict, step-by-step protocol minimizes the risk of exposure and ensures experimental integrity. The following workflow is for weighing the solid compound and preparing a stock solution.

Step 1: Preparation (Inside the Fume Hood)

  • Don all required PPE as specified in the table above.

  • Cover the work surface of the fume hood with absorbent, plastic-backed paper.

  • Pre-label all necessary vials and beakers.

  • Gather all necessary equipment (spatulas, weigh paper, solvent, vortexer, etc.) and place them inside the hood.

Step 2: Weighing the Solid

  • Tare the balance with a disposable weigh boat inside.

  • Carefully transfer the desired amount of this compound to the weigh boat using a clean spatula.

  • Record the weight. The spatula and weigh boat are now considered contaminated.

Step 3: Solubilization

  • Carefully add the solid to the pre-labeled vessel.

  • Using a pipette, slowly add the desired solvent to the vessel.

  • Cap the vessel securely before mixing or vortexing.

Step 4: Post-Handling Decontamination and Doffing

  • Dispose of the contaminated weigh boat, pipette tips, and outer gloves in the designated "Halogenated Hazardous Waste" container located within the hood[8].

  • Wipe down the spatula with a solvent-moistened towel, disposing of the towel in the same waste container.

  • Wipe down the work surface.

  • Close the fume hood sash.

  • Remove your lab coat and inner gloves only after exiting the immediate work area.

  • Wash hands thoroughly with soap and water[7].

Safe Handling Workflow node_prep 1. Preparation (Don PPE, Prep Hood) node_weigh 2. Weighing (Inside Hood) node_prep->node_weigh node_solub 3. Solubilization (Add Solvent, Cap) node_weigh->node_solub node_clean 4. Decontamination (Dispose Waste in Hood) node_solub->node_clean node_doff 5. Doff PPE (Exit Area, Wash Hands) node_clean->node_doff

Caption: Step-by-step workflow for safely handling the compound.

Spill and Emergency Procedures

Immediate and correct response to an exposure or spill is critical.

  • Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing[1]. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally[1]. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen[9]. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person[10]. Seek immediate medical attention.

  • Small Spill (Inside Fume Hood): Contain the spill with an inert absorbent material (e.g., vermiculite, sand). Carefully scoop the material into a designated hazardous waste container. Decontaminate the area with an appropriate solvent, and dispose of all cleanup materials as hazardous waste[11].

  • Large Spill: Evacuate the immediate area and alert your institution's Environmental Health and Safety (EHS) department. Do not attempt to clean up a large spill without specialized training and equipment.

Waste Disposal Plan

As a halogenated organic compound, this compound and all materials contaminated with it require specific disposal procedures. Improper disposal is a regulatory violation and can have serious environmental consequences[2].

  • Segregation is Key: All waste streams containing this compound must be kept separate from non-halogenated waste[12]. Mixing halogenated and non-halogenated waste significantly increases disposal costs and complexity[12].

  • Waste Containers:

    • Solid Waste: All contaminated solids, including gloves, weigh paper, pipette tips, and unused compound, must be collected in a clearly labeled, sealed container marked "Halogenated Hazardous Waste"[8][11][13].

    • Liquid Waste: All solutions containing the compound must be collected in a separate, sealed, and clearly labeled liquid waste container, also marked "Halogenated Hazardous Waste"[8][13].

  • Disposal: Containers must be kept closed except when adding waste[12]. When the container is full, arrange for pickup and disposal through your institution's EHS department, following all local and national regulations[14]. Do not pour any amount down the drain [12][15].

References

  • 2 - SAFETY DATA SHEET. (n.d.).
  • Quinoline - Hazardous Substance Fact Sheet. (2008, November). New Jersey Department of Health. Retrieved from [Link]

  • Halogenated Solvents in Laboratories. (n.d.). Temple University Environmental Health & Radiation Safety. Retrieved from [Link]

  • Safety Data Sheet: quinoline. (2019, April 11). Chemos GmbH & Co.KG. Retrieved from [Link]

  • ICSC 0071 - QUINOLINE. (n.d.). International Labour Organization. Retrieved from [Link]

  • Guidelines for Solvent Waste Recycling and Disposal. (2022, January 19). Hazardous Waste Experts. Retrieved from [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group, Northwestern University. Retrieved from [Link]

  • QUINOLINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET. (n.d.). Techno PharmChem. Retrieved from [Link]

  • QUINOLINE FOR SYNTHESIS - Loba Chemie. (n.d.). Loba Chemie. Retrieved from [Link]

  • 2-(CHLOROMETHYL)QUINOLINE HYDROCHLORIDE. (2011, January 28). Georganics. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.